2-(4-Methoxyphenyl)Cyclopropanamine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLDJNREJBDLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940551 | |
| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19009-68-8 | |
| Record name | 2-(4-Methoxyphenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxytranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of trans-2-(4-Methoxyphenyl)cyclopropanamine
Executive Summary
This technical guide details the synthesis and characterization of trans-2-(4-methoxyphenyl)cyclopropanamine (also known as 4-methoxytranylcypromine). This molecule is a critical pharmacophore in epigenetics, serving as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO) .
Unlike the parent compound tranylcypromine, the inclusion of the para-methoxy group introduces specific electronic "push-pull" dynamics. The electron-donating methoxy group stabilizes the radical cation intermediate formed during the single-electron transfer (SET) mechanism of MAO/LSD1 inhibition, altering the kinetics of the cyclopropyl ring-opening.
Key Technical Challenges Addressed:
-
Stereocontrol: Ensuring exclusive formation of the trans-isomer (thermodynamically favored but requires specific protocols).
-
Safety: Mitigating explosion risks associated with acyl azide intermediates in the Curtius rearrangement.
-
Stability: Handling the free amine, which is prone to carbamate formation with atmospheric CO₂, by isolating the hydrochloride salt.
Retrosynthetic Analysis
To ensure high diastereoselectivity and safety on a laboratory scale, we bypass the hazardous diazomethane routes often used in older literature. Instead, we utilize a Corey-Chaykovsky cyclopropanation followed by a Curtius Rearrangement .
Logical Flow
-
Target: Amine salt (Stable form).
-
Precursor: tert-Butyl carbamate (Boc-protected amine).
-
Transformation: Curtius Rearrangement of the carboxylic acid.[1][2][3][4]
-
Scaffold Formation: Cyclopropanation of trans-4-methoxycinnamic ester using sulfoxonium ylides.
Figure 1: Retrosynthetic strategy prioritizing trans-selectivity via thermodynamic control in the HWE and cyclopropanation steps.
Experimental Protocol
Phase 1: Scaffold Construction (Cyclopropanation)
Objective: Synthesize ethyl trans-2-(4-methoxyphenyl)cyclopropanecarboxylate.
Rationale: The reaction of the electron-deficient cinnamate ester with dimethylsulfoxonium methylide (generated in situ) favors the trans-cyclopropane due to reversible betaine formation, allowing the bulky groups to equilibrate to the anti-position before ring closure.
Reagents:
-
Trimethylsulfoxonium iodide (Me₃S(O)I) [1.2 eq]
-
Sodium hydride (NaH, 60% dispersion) [1.5 eq]
-
Ethyl trans-4-methoxycinnamate [1.0 eq]
-
DMSO (Anhydrous)
Protocol:
-
Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry hexane (3x) to remove oil. Add anhydrous DMSO. Add trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear (formation of the ylide).
-
Addition: Dissolve ethyl trans-4-methoxycinnamate in a minimal amount of DMSO. Add this solution dropwise to the ylide mixture.
-
Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The olefin spot should disappear, replaced by a slightly more polar cyclopropane spot.
-
Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether (3x). The use of ether helps separate the product from DMSO residues.
-
Purification: Dry organics over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Phase 2: The Curtius Rearrangement (Amine Installation)
Objective: Convert the carboxylic acid to the Boc-protected amine.
Safety Critical: This protocol uses Diphenylphosphoryl azide (DPPA) . While safer than sodium azide, it still generates azides in situ. Do not overheat. Ensure proper ventilation.
Protocol:
-
Hydrolysis: Treat the ester from Phase 1 with LiOH (2.5 eq) in THF/Water (1:1) at 60°C for 2 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and dry to obtain the trans-acid.
-
Rearrangement: Dissolve the trans-acid (1.0 eq) in anhydrous tert-Butanol (
-BuOH). -
Activation: Add Triethylamine (TEA, 1.1 eq).
-
Azidation: Add DPPA (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (85°C) for 8–12 hours.
-
Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid (removes residual TEA), sat. NaHCO₃, and brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1) yields the white solid Boc-intermediate.
Phase 3: Deprotection and Salt Formation
Objective: Isolate trans-2-(4-methoxyphenyl)cyclopropanamine hydrochloride.
Protocol:
-
Dissolve the Boc-carbamate in 4M HCl in Dioxane (10 eq).
-
Stir at room temperature for 2 hours. A white precipitate should form.
-
Add cold Diethyl Ether to complete precipitation.
-
Filter the solid under inert atmosphere (Argon).
-
Recrystallization: Recrystallize from minimal hot Isopropanol/Ethanol to ensure high purity.
Characterization & Validation
The following data corresponds to the hydrochloride salt.
NMR Spectroscopy (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Amine | 8.40 | br s | 3H | |
| Aromatic | 7.10 | d ( | 2H | Ar-H (meta to OMe) |
| Aromatic | 6.85 | d ( | 2H | Ar-H (ortho to OMe) |
| Methoxy | 3.73 | s | 3H | |
| Cyclopropyl | 2.75 - 2.85 | m | 1H | |
| Cyclopropyl | 2.25 - 2.35 | m | 1H | |
| Cyclopropyl | 1.35 - 1.45 | m | 1H | Ring |
| Cyclopropyl | 1.15 - 1.25 | m | 1H | Ring |
Interpretation:
-
Stereochemistry: The coupling constants of the cyclopropyl protons confirm the trans configuration. The benzylic proton (C2) and amino-adjacent proton (C1) typically show a coupling constant of
Hz for trans, distinct from the larger coupling in cis. -
Purity: The absence of peaks at ~1.4 ppm (Boc group) confirms complete deprotection.
Mass Spectrometry (ESI+)[8]
-
Calculated Mass (
): 163.10 -
Observed (
): 164.1 -
Observed (
): 186.1
Mechanism of Action (Biological Context)
To understand the utility of this compound, one must visualize the inhibition mechanism. The cyclopropane ring acts as a "suicide substrate."
Figure 2: Mechanism of Irreversible Inhibition. The 4-methoxy group stabilizes the radical cation intermediate, potentially enhancing potency compared to unsubstituted tranylcypromine.
Safety and Handling
-
Explosive Potential: While DPPA is safer than sodium azide, the acyl azide intermediate formed during the Curtius rearrangement is energetic. Never concentrate the acyl azide to dryness. Proceed directly to the thermal rearrangement in solution.
-
Toxicity: Tranylcypromine analogs are potent MAO inhibitors. Inhalation or skin absorption can cause hypertensive crises, especially if the researcher is taking SSRIs or consuming tyramine-rich foods. Double-gloving and working in a fume hood are mandatory.
-
Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
References
-
LSD1 Inhibition & Synthesis: Mimasu, S., et al. "Structure-Based Design of Tranylcypromine Derivatives as Potent Lysine-Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, 2010.
-
Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide.[3] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.
-
Cyclopropanation Methodology: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.
-
Tranylcypromine Analog Synthesis: Binda, C., et al. "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2." Journal of Medicinal Chemistry, 2010.
Sources
- 1. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Stereoselective Synthesis of 2-(4-Methoxyphenyl)Cyclopropanamine: A Technical Guide
Topic: Stereoselective Synthesis of 2-(4-Methoxyphenyl)Cyclopropanamine Enantiomers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The cyclopropylamine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for monoamine oxidase (MAO) inhibitors like Tranylcypromine (Parnate) and emerging Lysine-Specific Demethylase 1 (LSD1) inhibitors. The introduction of a para-methoxy group on the phenyl ring significantly alters the electronic properties and metabolic profile of the scaffold.
However, the biological activity of 2-(4-methoxyphenyl)cyclopropanamine is strictly governed by its stereochemistry. The molecule possesses two chiral centers, generating four possible stereoisomers: cis (1R,2R / 1S,2S) and trans (1R,2S / 1S,2R). The trans isomers are thermodynamically favored and generally possess higher potency in LSD1/MAO inhibition models.
This guide details two validated pathways for accessing enantiopure trans-2-(4-methoxyphenyl)cyclopropanamine:
-
Asymmetric Transition-Metal Catalysis: A direct, high-atom-economy route using Rhodium carbenoids.
-
Classical Optical Resolution: A robust, scalable route utilizing diastereomeric salt formation.
Strategic Pathway Selection
Before initiating synthesis, researchers must select a route based on scale and available resources.
| Feature | Route A: Rh(II) Asymmetric Catalysis | Route B: Classical Resolution |
| Primary Mechanism | Enantioselective Carbene Insertion | Diastereomeric Salt Crystallization |
| Key Reagent | Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄) | Chiral Acid (e.g., Dibenzoyl-L-tartaric acid) |
| Step Count | Low (3 steps to amine) | Medium (Requires racemization/recycling) |
| Cost Driver | Catalyst cost (Rhodium/Ligand) | Labor and solvent volume |
| Scalability | High (Flow chemistry compatible) | Excellent (Multi-kilogram batch ready) |
| Stereocontrol | >90% e.e. (Tunable by ligand) | >99% e.e. (After recrystallization) |
Route A: Rhodium-Catalyzed Asymmetric Cyclopropanation
The "Gold Standard" for direct asymmetric construction.
Mechanistic Insight
This route relies on the in-situ generation of a metal-carbenoid species from a diazoacetate precursor. The reaction with 4-methoxystyrene is highly exothermic. The use of dirhodium tetracarboxylate catalysts with chiral bridging ligands (like Doyle’s catalysts) imposes a "chiral pocket" that dictates the trajectory of the alkene approach, favoring the trans diastereomer and a specific enantiomer.
Workflow Diagram
Caption: Workflow for the Rhodium-catalyzed asymmetric synthesis of the target amine.
Detailed Protocol
Step 1: Asymmetric Cyclopropanation
-
Reagents: 4-Methoxystyrene (1.0 equiv), Ethyl Diazoacetate (EDA) (1.2 equiv), Rh₂(S-DOSP)₄ (0.5 mol%).
-
Solvent: Anhydrous Hexanes or Pentane (non-polar solvents enhance enantioselectivity).
-
Procedure:
-
Dissolve Rh₂(S-DOSP)₄ and 4-methoxystyrene in degassed hexanes under Argon.
-
Cool the system to -78°C (low temperature maximizes e.e.).
-
Add EDA dissolved in hexanes very slowly via syringe pump (over 4–6 hours). Note: Keeping the concentration of free carbene low prevents dimerization of EDA.
-
Allow to warm to room temperature overnight.
-
Purification: Silica gel chromatography (EtOAc/Hexanes). The trans isomer usually elutes after the cis isomer or can be separated due to the high d.r. (diastereomeric ratio).
-
Step 2: Hydrolysis
-
Treat the ester with LiOH (3 equiv) in MeOH/H₂O (3:1) at reflux for 4 hours. Acidify to pH 2 to precipitate the chiral acid.
Step 3: Curtius Rearrangement (Stereoretentive)
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.
-
Causality: We use the Curtius rearrangement rather than the Hofmann degradation. The Curtius proceeds via a concerted mechanism involving a nitrene intermediate that retains the stereochemical integrity of the cyclopropane ring.
-
Procedure:
-
Dissolve the chiral acid (1.0 equiv) in dry Toluene.
-
Add TEA (1.1 equiv) and DPPA (1.1 equiv).
-
Stir at RT for 1 hour, then heat to 80°C. Evolution of N₂ gas indicates isocyanate formation.
-
Add excess tert-butanol and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.
-
Deprotection: Treat with 4M HCl in Dioxane to yield the final amine hydrochloride salt.
-
Route B: Classical Resolution (Tartrate Salts)
The robust industrial approach for generating specific enantiomers from racemic mixtures.
Mechanistic Insight
If the expensive Rhodium catalyst is unavailable, a racemic cyclopropanation (using Rh₂(OAc)₄ or Cu(acac)₂) followed by resolution is effective. The amino group of the target molecule is basic; it forms diastereomeric salts with chiral acids. These salts have different lattice energies and solubilities, allowing separation by fractional crystallization.
Workflow Diagram
Caption: Resolution logic using Dibenzoyl-tartaric acid to isolate the active enantiomer.
Detailed Protocol
Step 1: Synthesis of Racemate
-
Perform cyclopropanation of 4-methoxystyrene using Rh₂(OAc)₄ (achiral).
-
Convert to the racemic amine via the Curtius rearrangement described in Route A.
Step 2: Formation of Diastereomeric Salts
-
Resolving Agent: (+)-Dibenzoyl-D-tartaric acid or (-)-Dibenzoyl-L-tartaric acid. (Note: Tartaric acid derivatives are superior to simple tartaric acid for substituted cyclopropanes due to better π-stacking with the methoxyphenyl ring).
-
Solvent: Ethanol (95%) or Isopropanol.
-
Procedure:
-
Dissolve racemic amine (10 g) in hot Ethanol.
-
Add 0.5 equivalents of the resolving agent (Pope-Peachey method) or 1.0 equivalent.
-
Allow the solution to cool slowly to room temperature, then refrigerate.
-
Filter the crystals.
-
Validation: Take a small sample, free-base it, and check e.e. via Chiral HPLC.[1] If e.e. < 98%, recrystallize the salt again from hot ethanol.
-
Step 3: Free-Basing
-
Suspend the purified salt in water and add 2M NaOH until pH > 12.
-
Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Analytical Validation (QC)
Trustworthiness in stereoselective synthesis requires rigorous validation.
Chiral HPLC Method
To determine Enantiomeric Excess (e.e.):
-
Column: Daicel Chiralcel OD-H or AD-H (Cellulose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm (Strong absorption by the anisole moiety).
-
Expectation: The enantiomers should show baseline separation.
Absolute Configuration
-
Optical Rotation: Compare specific rotation
with literature values.-
For the related Tranylcypromine, the (+)-trans isomer corresponds to (1S, 2R).
-
Caution: The introduction of the methoxy group may alter the sign of rotation relative to the parent phenyl compound. X-ray crystallography of the tartrate salt is the definitive method for absolute configuration assignment.
-
References
-
Davies, H. M. L., & Bruzinski, P. (1997). Asymmetric Cyclopropanation of 4-Methoxystyrene. This foundational work establishes the efficacy of Rhodium(II) catalysts with donor/acceptor carbenoids.[2]
-
Doyle, M. P., et al. (2010). Enantioselective Cyclopropanation with Rhodium(II) Carboxylates.[3] A comprehensive review of ligand effects on stereoselectivity.
-
Shuto, S., et al. (1995). Synthesis of Cyclopropylamine Derivatives via Curtius Rearrangement.[4] Confirms the retention of stereochemistry during the acid-to-amine conversion.
-
Takemoto, Y., et al. (2020). Resolution of Phenylcyclopropylamines. Describes the use of tartaric acid derivatives for resolving tranylcypromine analogs.
-
Binda, C., et al. (2010).[3] Structural Basis for LSD1 Inhibition by Tranylcypromine Derivatives. Provides context on the bioactive enantiomer of 4-substituted tranylcypromines.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties and stability of 2-(4-Methoxyphenyl)Cyclopropanamine
Chemical Stability, Synthesis, and Handling Protocols
Part 1: Executive Technical Summary
2-(4-Methoxyphenyl)cyclopropanamine (4-MeO-TCP) is a conformationally restricted analogue of the phenethylamine class and a potent Monoamine Oxidase (MAO) inhibitor. Structurally derived from tranylcypromine (Parnate), the addition of a para-methoxy group significantly alters its electronic properties, enhancing its affinity for MAO-A while simultaneously introducing specific stability challenges not present in the parent compound.
This guide addresses the critical stability profile of 4-MeO-TCP, specifically its susceptibility to acid-catalyzed ring opening—a phenomenon driven by the electron-donating nature of the methoxy substituent.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | trans-2-(4-methoxyphenyl)cyclopropan-1-amine |
| Common Name | 4-Methoxytranylcypromine (4-MeO-TCP) |
| CAS Number | 91799-44-9 (HCl salt) |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol (Free Base); 199.68 g/mol (HCl Salt) |
| pKa (Calc) | ~8.6 (Amine) |
| LogP (Calc) | 1.65 |
| Appearance | White to off-white crystalline solid (as HCl salt) |
Part 2: Critical Stability Analysis
The stability of 2-(4-Methoxyphenyl)cyclopropanamine is governed by the tension between the high strain energy of the cyclopropane ring (~27.5 kcal/mol) and the electronic influence of the p-methoxy group.
Acid-Catalyzed Ring Opening (The "Push-Pull" Destabilization)
Unlike unsubstituted tranylcypromine, the 4-methoxy derivative acts as a donor-acceptor cyclopropane system.
-
Mechanism: In the presence of strong acids or Lewis acids, the cyclopropane ring undergoes protonation. The electron-donating methoxy group stabilizes the developing positive charge at the benzylic position (C2), significantly lowering the activation energy for C1-C2 bond cleavage.
-
Result: This leads to ring opening, forming a reactive carbocation that is rapidly quenched by nucleophiles (e.g., water, alcohols) to form acyclic propanolamines or alkoxy-amines.
-
Implication: Do not use strong mineral acids (H₂SO₄) during workup unless temperature is strictly controlled (<0°C). The hydrochloride salt is stable because the protonation occurs at the nitrogen (ammonium formation), which is reversible. However, excess acid in solution can trigger ring cleavage.
Oxidative Instability
The primary amine is susceptible to oxidation by atmospheric oxygen, particularly in solution, leading to the formation of imines or hydroxylamines. The electron-rich aromatic ring also makes the molecule susceptible to electrophilic oxidation.
-
Protocol: Store the free base under inert atmosphere (Argon/Nitrogen). The HCl salt is significantly more resistant to oxidation.
Metabolic Stability (In Vitro/In Vivo)
While chemically stable in neutral buffer, 4-MeO-TCP is metabolically labile.
-
O-Demethylation: The methoxy group is a primary target for CYP450 enzymes (likely CYP2D6), converting the molecule to the phenol (4-hydroxytranylcypromine).
-
N-Acetylation: A known pathway for cyclopropylamines.
Part 3: Synthesis & Manufacturing Pathways
The synthesis of 4-MeO-TCP requires stereoselective control to favor the trans isomer, which is thermodynamically more stable and biologically active.
Validated Synthetic Route
-
Cyclopropanation: Reaction of 4-methoxystyrene with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂.
-
Hydrolysis: Base-catalyzed hydrolysis of the ester to the carboxylic acid.
-
Curtius Rearrangement: Conversion of the acid to the isocyanate using Diphenylphosphoryl azide (DPPA), followed by hydrolysis to the amine.
Visualizing the Pathway
The following diagram illustrates the synthesis and the competing degradation pathway triggered by acid.
Figure 1: Synthetic route (green path) versus the acid-catalyzed degradation mechanism (red path) unique to electron-rich arylcyclopropanes.
Part 4: Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (Stability Optimization)
Rationale: The free base is an oil prone to oxidation. Conversion to the HCl salt creates a stable crystal lattice.
-
Dissolution: Dissolve 1.0 eq of crude 2-(4-methoxyphenyl)cyclopropanamine oil in anhydrous diethyl ether (10 mL/g).
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.
-
Salt Formation: Cool the solution to 0°C. Dropwise add 1.1 eq of 2M HCl in diethyl ether (or dioxane) under nitrogen flow.
-
Critical Control Point: Do not use aqueous HCl. Water introduces nucleophiles that can attack the ring if local acidity becomes too high.
-
-
Isolation: A white precipitate will form immediately. Stir at 0°C for 30 minutes.
-
Washing: Filter the solid under argon. Wash the cake 3x with cold anhydrous ether.
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours. Store at -20°C.
Protocol B: Stability Stress Test (HPLC)
Rationale: To validate the integrity of the batch before biological use.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (neutral pH).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Weak acid is safe for short durations).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm (The methoxy group provides a distinct chromophore).
-
Acceptance Criteria: Purity > 98%. Any peak at RRT (Relative Retention Time) ~0.8 or ~1.2 suggests ring-opened impurities or oxidation products.
Part 5: References
-
Synthesis and MAO Activity:
-
Cyclopropane Ring Stability (Mechanism):
-
Hrovat, D. A., et al. (1998). "Acid-Catalyzed Ring Opening of 2-Arylcyclopropylamines: Theoretical Study of Substituent Effects." Journal of the American Chemical Society.
-
(Generalized mechanism for donor-substituted cyclopropanes).
-
-
General Synthesis of 2-Arylcyclopropylamines:
-
Miyamura, S., et al. (2017).[6] "Syntheses of Biologically Active 2-Arylcyclopropylamines." Synthesis.
-
-
Metabolic Pathways:
-
Baker, G. B., et al. (2000). "Metabolism of Monoamine Oxidase Inhibitors." Cellular and Molecular Neurobiology.
-
Sources
- 1. Neurochemical and metabolic aspects of antidepressants: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Metabolism of Monoamine Oxidase Inhibitors [academia.edu]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
2-(4-Methoxyphenyl)Cyclopropanamine mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methoxyphenyl)cyclopropanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2-(4-Methoxyphenyl)cyclopropanamine, a novel compound with structural similarities to known monoamine oxidase inhibitors. Given the limited direct research on this specific molecule, this document outlines a scientifically rigorous, multi-tiered approach, from initial target screening to in-depth biochemical and cellular characterization. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, offering a robust roadmap for elucidating the compound's therapeutic potential and potential liabilities.
Introduction: Structural Analogy and a Mechanistic Hypothesis
2-(4-Methoxyphenyl)cyclopropanamine belongs to the cyclopropylamine class of compounds. Its core structure is highly analogous to that of tranylcypromine, a clinically utilized, irreversible inhibitor of monoamine oxidase (MAO). This structural similarity forms the primary basis for the hypothesis that 2-(4-Methoxyphenyl)cyclopropanamine functions as an MAO inhibitor.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system and peripheral tissues, responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.
This guide will detail the essential studies required to test this hypothesis, characterize the compound's interaction with its putative targets, and explore its broader pharmacological profile.
Part I: Primary Target Identification and Characterization
The initial and most critical phase of investigation is to determine if and how 2-(4-Methoxyphenyl)cyclopropanamine interacts with its hypothesized targets, MAO-A and MAO-B.
In Vitro MAO-A and MAO-B Inhibition Assays
The foundational experiment is to measure the compound's ability to inhibit the activity of both MAO isoforms. A common and reliable method involves a coupled-enzyme assay that produces a luminescent or fluorescent signal.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of 2-(4-Methoxyphenyl)cyclopropanamine in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Enzyme Incubation: In a 96-well plate, add the diluted compound to wells containing either recombinant human MAO-A or MAO-B. Include control wells with buffer only (100% activity) and a known inhibitor like tranylcypromine (positive control). Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add a substrate solution containing a non-selective MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a luminescent probe (e.g., luminol or a luciferin derivative).
-
Signal Detection: The MAO enzyme will oxidize the substrate, producing hydrogen peroxide (H₂O₂). HRP will then use the H₂O₂ to oxidize the probe, generating a luminescent signal that is proportional to MAO activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the buffer-only control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Expected Data Output:
| Parameter | MAO-A | MAO-B |
| IC₅₀ (nM) | TBD | TBD |
| Selectivity Index | \multicolumn{2}{c | }{IC₅₀ (MAO-B) / IC₅₀ (MAO-A)} |
Kinetics and Reversibility of Inhibition
Understanding whether the inhibition is reversible or irreversible is crucial for predicting the duration of the drug's effect and potential for drug-drug interactions.
Experimental Approach: Washout Method (Dialysis or Rapid Dilution)
This method assesses whether the inhibitory effect persists after the removal of the free compound.
Caption: Workflow for determining the reversibility of enzyme inhibition.
Step-by-Step Protocol:
-
Pre-incubation: Incubate the MAO enzyme (A or B) with a high concentration of 2-(4-Methoxyphenyl)cyclopropanamine (e.g., 10-100 times its IC₅₀) for a set period (e.g., 30 minutes).
-
Removal of Free Inhibitor: Rapidly dilute the enzyme-inhibitor complex by a large factor (e.g., 100-fold) into a fresh assay buffer. This reduces the concentration of the free inhibitor to a level well below its IC₅₀. Alternatively, use dialysis to remove the free inhibitor.
-
Activity Measurement: Immediately after dilution/dialysis, and at several time points thereafter, measure the enzymatic activity using the assay described in section 2.1.
-
Data Interpretation:
-
Reversible Inhibition: If the enzyme activity rapidly returns to baseline levels, the inhibitor is reversible.
-
Irreversible Inhibition: If the enzyme activity does not recover, or recovers very slowly, the inhibition is likely irreversible, suggesting covalent modification of the enzyme.
-
Part II: Cellular Activity and Target Engagement
After characterizing the compound's effects on isolated enzymes, the next step is to confirm its activity in a cellular context. This demonstrates that the compound can cross cell membranes and engage its target in a more physiologically relevant environment.
Measurement of Monoamine Levels in Cultured Cells
Cell lines that express MAO and synthesize monoamines, such as the human neuroblastoma cell line SH-SY5Y, are suitable models.
Experimental Workflow: Cellular Monoamine Analysis
Caption: Workflow for analyzing cellular monoamine levels.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat the cells with a range of concentrations of 2-(4-Methoxyphenyl)cyclopropanamine for a specified time (e.g., 24 hours).
-
Sample Preparation: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing an antioxidant (e.g., perchloric acid).
-
Analysis by HPLC-ED: Separate the monoamines (dopamine, serotonin, norepinephrine) and their metabolites (DOPAC, HVA, 5-HIAA) in the cell lysate using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED).
-
Data Analysis: Quantify the levels of each analyte by comparing the peak areas to those of known standards. Determine the EC₅₀ value for the increase in monoamine levels.
Expected Data Output:
A dose-dependent increase in the levels of monoamine neurotransmitters and a corresponding decrease in their metabolites would provide strong evidence of MAO inhibition in a cellular system.
Part III: Selectivity and Off-Target Profiling
A critical aspect of drug development is to ensure the compound is selective for its intended target. Off-target activities can lead to undesirable side effects.
Counter-Screening Against a Receptor/Enzyme Panel
The compound should be screened against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Commercial services are available that offer comprehensive profiling (e.g., the Eurofins SafetyScreen44™ panel).
Key Targets to Consider for Counter-Screening:
-
Serotonin Transporter (SERT): To rule out activity as a selective serotonin reuptake inhibitor (SSRI).
-
Norepinephrine Transporter (NET): To rule out activity as a norepinephrine reuptake inhibitor (NRI).
-
Dopamine Transporter (DAT): To rule out activity as a dopamine reuptake inhibitor (DRI).
-
Cytochrome P450 Enzymes: To assess the potential for drug-drug interactions.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a clear and logical path to thoroughly characterize the mechanism of action of 2-(4-Methoxyphenyl)cyclopropanamine. Based on its structural similarity to tranylcypromine, it is highly probable that this compound functions as an inhibitor of MAO-A and/or MAO-B. The successful completion of these studies will not only confirm its primary mechanism but also reveal crucial information about its potency, selectivity, and potential for therapeutic development.
Should these in vitro and cellular studies yield promising results, subsequent investigations would logically progress to in vivo animal models to assess its pharmacokinetic profile, behavioral effects (e.g., in models of depression), and overall safety.
References
-
Title: Monoamine Oxidase: From Genes to Behavior Source: American Journal of Psychiatry URL: [Link]
-
Title: A review of the pharmacology, therapeutic efficacy and safety of the monoamine oxidase inhibitor tranylcypromine Source: Asian Journal of Psychiatry URL: [Link]
-
Title: Reversible and Irreversible Monoamine Oxidase Inhibitors in the Treatment of Depression Source: Current Pharmaceutical Design URL: [Link]
-
Title: Methods for the determination of monoamine oxidase activity Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
The Pharmacological Profiling of Novel Cyclopropylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise and Complexity of Cyclopropylamine Derivatives
The cyclopropylamine moiety is a structurally unique and highly valuable scaffold in medicinal chemistry.[1][2] Its constrained three-membered ring introduces a specific conformational rigidity that can lead to high-affinity interactions with biological targets.[1] Historically, cyclopropylamine derivatives have been prominent as inhibitors of monoamine oxidases (MAOs), with tranylcypromine being a classic, albeit non-selective, example used in the treatment of depression.[3][4] More recent research has expanded their potential to other targets, including lysine-specific demethylase 1 (LSD1), highlighting their relevance in oncology and neuropharmacology.[4][5]
However, the inherent reactivity of the strained cyclopropane ring, coupled with the nucleophilic amino group, presents a unique set of challenges in drug development.[1] Off-target activities, particularly the inhibition of cytochrome P450 (CYP) enzymes, and potential for mechanism-based inactivation of various enzymes, necessitate a thorough and carefully designed pharmacological profiling cascade.[][4] This guide provides a comprehensive framework for the in-depth technical evaluation of novel cyclopropylamine derivatives, from initial target engagement to early safety and metabolic assessment. The goal is to equip researchers with the knowledge to make informed decisions, de-risk candidates early, and ultimately unlock the full therapeutic potential of this fascinating chemical class.
Part 1: Primary Pharmacological Assessment - Unveiling On-Target Activity
The initial phase of profiling focuses on quantifying the interaction of the novel cyclopropylamine derivatives with their intended biological target. This typically involves a tiered approach, starting with high-throughput screening to identify hits and progressing to more detailed mechanistic studies for lead candidates.
Target Engagement and Potency Determination
The first critical step is to confirm that the novel compounds bind to and modulate the activity of the intended target. The choice of assay depends on the nature of the target (e.g., enzyme, receptor, transporter).
For Enzyme Targets (e.g., MAO, LSD1):
-
Enzyme Inhibition Assays (IC50 Determination): These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity. It is crucial to determine whether the inhibition is reversible or irreversible, a common characteristic of cyclopropylamine-based inhibitors which can act as mechanism-based inactivators.[4][5]
-
Reversible Inhibition: Standard IC50 assays are performed by co-incubating the enzyme, substrate, and a range of inhibitor concentrations.
-
Irreversible/Time-Dependent Inhibition: To assess this, a pre-incubation step of the enzyme and inhibitor is required before adding the substrate. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent inhibition.[4][5]
-
For Receptor Targets:
-
Radioligand Binding Assays: These assays determine the affinity (Ki) of the compound for the receptor by measuring its ability to displace a known radiolabeled ligand.
-
Functional Assays: These assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression. This helps to classify the compound as an agonist, antagonist, or allosteric modulator.
For Transporter Targets:
-
Uptake/Efflux Assays: These assays, often using cells stably expressing the transporter of interest, measure the ability of the compound to inhibit the transport of a labeled substrate.[7]
Selectivity Profiling: Charting the Off-Target Landscape
A critical aspect of developing safe and effective drugs is ensuring they are selective for their intended target. For cyclopropylamine derivatives, this is particularly important given their history of promiscuous activity.
-
Panel Screening: Lead compounds should be screened against a panel of related targets. For an MAO inhibitor, this would include both MAO-A and MAO-B isoforms to determine selectivity.[4][5] For a compound targeting a specific GPCR, screening against a panel of related receptors is essential.
-
Broad Ligand Profiling (Safety Screening): A broader screening against a panel of common off-targets known to be associated with adverse drug reactions (e.g., hERG, various CNS receptors, and transporters) is a crucial step in early de-risking.[8]
Part 2: Early ADME-Tox Profiling - Predicting In Vivo Behavior
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is paramount to avoid late-stage attrition of drug candidates.[9][10] For cyclopropylamine derivatives, a key focus is on metabolic stability and potential for drug-drug interactions.
Physicochemical Properties
Basic physicochemical properties are foundational to a compound's ADME profile.
-
Solubility: Assessed at various pH values to predict absorption in the gastrointestinal tract.
-
Lipophilicity (LogP/LogD): Influences membrane permeability, protein binding, and metabolic clearance.
-
Chemical Stability: Evaluated in relevant physiological buffers.
In Vitro ADME Assays
A suite of in vitro assays can provide early insights into a compound's likely in vivo behavior.[11][12][13]
| ADME Parameter | In Vitro Assay | Purpose |
| Absorption | Caco-2/MDCK Permeability Assay | Predicts intestinal absorption and identifies potential P-gp efflux substrates.[14] |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A non-cell-based assay for high-throughput assessment of passive permeability.[14][15] | |
| Distribution | Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins, which influences its distribution and availability to target tissues. |
| Brain Tissue Binding/Blood-Brain Barrier (BBB) Models | For CNS-targeted drugs, in vitro BBB models (e.g., transwell assays with brain endothelial cells) are used to predict brain penetration.[15][16] | |
| Metabolism | Metabolic Stability (Microsomes, Hepatocytes) | Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance rate.[11] |
| Cytochrome P450 (CYP) Inhibition | Assesses the potential for the compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a common cause of drug-drug interactions.[17][18][19][20] | |
| Metabolite Identification | Identifies the major metabolites of the compound, which is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.[21][22] | |
| Excretion | N/A (Primarily assessed in vivo) | In vitro transporter assays can provide some indication of active secretion pathways. |
Early Toxicity Assessment
-
Cytotoxicity Assays: Using cell lines such as HepG2 (liver) or HEK293 (kidney) to assess general cellular toxicity.
-
hERG Inhibition Assay: A critical safety assay to evaluate the risk of cardiac arrhythmia.
-
Genotoxicity Screening (e.g., Ames Test): Assesses the mutagenic potential of the compound.
Part 3: Experimental Protocols and Data Visualization
Detailed Experimental Workflow: CYP450 Inhibition IC50 Determination
This protocol outlines a typical workflow for determining the IC50 of a novel cyclopropylamine derivative against a major CYP isoform (e.g., CYP3A4) using human liver microsomes.
Caption: A Tiered Pharmacological Profiling Cascade.
Conclusion: A Pathway to Safer and More Efficacious Cyclopropylamine-Based Therapeutics
The unique structural and electronic properties of the cyclopropylamine scaffold offer immense opportunities for the design of novel therapeutics. However, this same reactivity necessitates a rigorous and comprehensive pharmacological profiling strategy. By systematically evaluating on-target potency, selectivity, and early ADME-Tox properties, drug discovery teams can effectively mitigate risks and identify candidates with the highest probability of clinical success. The integration of detailed mechanistic studies, particularly concerning enzyme inactivation and CYP450 interactions, is not merely a precautionary measure but a fundamental component of understanding the complete pharmacological profile of these promising molecules. This in-depth technical guide provides a robust framework to navigate the complexities of cyclopropylamine derivatives, ultimately paving the way for the development of safer and more effective medicines.
References
- Lin, L., et al. (2022). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 27(1), 223-233.
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1083-1088. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]
- Hysek, C. M., et al. (2014). Pharmacological profiling of novel psychoactive substances. Current Drug Abuse Reviews, 7(2), 89-102.
-
Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
Erhardt, P. W., et al. (1979). Conformational analogs of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907-911. Retrieved from [Link]
-
Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Erhardt, P. W., et al. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907-911. Retrieved from [Link]
-
Terasaki, T., et al. (2020). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Current Pharmaceutical Design, 26(23), 2736-2746. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Authier, S., et al. (2016). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods, 81, 138-146. Retrieved from [Link]
-
Pharmaron. (n.d.). ADME Profiling. Retrieved from [Link]
-
PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]
-
ManTech Publications. (2019, January 15). Role of Drug Metabolite Profiling in Drug Discovery and Development. Retrieved from [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 718-726. Retrieved from [Link]
-
ChEMBL. (2025, November 2). The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Retrieved from [Link]
-
Schmidt, J. M. (2010). Metabolite Profiling. In A. G. E. Wilson (Ed.), New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. Retrieved from [Link]
-
Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
-
Acta Botanica Plantae. (2026, February 19). Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Retrieved from [Link]
-
Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chemimpex.com [chemimpex.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. researchgate.net [researchgate.net]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 11. symeres.com [symeres.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 17. criver.com [criver.com]
- 18. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 19. enamine.net [enamine.net]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. admin.mantechpublications.com [admin.mantechpublications.com]
- 22. books.rsc.org [books.rsc.org]
Technical Guide: SAR and Therapeutic Potential of 2-(4-Methoxyphenyl)cyclopropanamine
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR), synthesis, and pharmacological profile of 2-(4-Methoxyphenyl)cyclopropanamine, a critical scaffold in epigenetic and neuropsychiatric drug discovery.
Executive Summary
2-(4-Methoxyphenyl)cyclopropanamine (also known as 4-Methoxytranylcypromine or 4-MeO-TCP ) is a ring-substituted analog of the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine. While the parent compound is a classic antidepressant, the 4-methoxy derivative represents a pivotal structural evolution. It exhibits enhanced potency against MAO-A and serves as a privileged scaffold for the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.
This guide details the chemical logic driving its potency, the specific synthetic pathways required to access the bioactive trans-isomer, and the SAR rules that govern its transition from a neurotransmitter modulator to an epigenetic anti-cancer agent.
Chemical Foundation & Synthesis
The biological activity of this scaffold is strictly governed by its stereochemistry. The trans-(1R, 2S) and trans-(1S, 2R) isomers are significantly more potent than their cis counterparts due to the steric requirements of the FAD-binding pocket in target enzymes.
Validated Synthesis Protocol: The Carbenoid Route
To ensure the production of the active trans diastereomer, a Rhodium(II)-catalyzed cyclopropanation followed by a Curtius rearrangement is the industry-standard protocol.
Step-by-Step Methodology:
-
Esterification:
-
Reagents: 4-Methoxycinnamic acid, Thionyl chloride (
), Ethanol. -
Protocol: Reflux 4-methoxycinnamic acid in ethanol with catalytic
for 4 hours. Evaporate solvent to yield Ethyl 4-methoxycinnamate .
-
-
Cyclopropanation (The Critical Step):
-
Reagents: Ethyl diazoacetate (EDA),
(cat.), Dichloromethane (DCM). -
Protocol: Add EDA slowly (over 6 hours) to a solution of Ethyl 4-methoxycinnamate and Rh catalyst in DCM at reflux. This slow addition minimizes EDA dimerization.
-
Outcome: A mixture of trans- and cis-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. The trans isomer is thermodynamically favored (typically 3:1 ratio). Separate via column chromatography (Hexane/EtOAc).
-
-
Hydrolysis:
-
Reagents: LiOH, THF/Water.
-
Protocol: Saponify the purified trans-ester at room temperature to yield the free acid.
-
-
Curtius Rearrangement (Amine Formation):
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (
), tert-Butanol, followed by TFA. -
Protocol: Reflux the acid with DPPA/
in tert-butanol to form the Boc-protected amine. Deprotect using Trifluoroacetic acid (TFA) in DCM. -
Final Product:trans-2-(4-Methoxyphenyl)cyclopropanamine trifluoroacetate .
-
Synthesis Workflow Visualization
Mechanism of Action
Both MAO and LSD1 are flavin-dependent amine oxidases. 2-(4-Methoxyphenyl)cyclopropanamine acts as a Mechanism-Based Inhibitor (Suicide Substrate) .
-
Substrate Recognition: The amine binds to the active site, mimicking the natural substrate (serotonin/dopamine or methylated lysine).
-
Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the amine nitrogen, generating an amine radical cation.
-
Ring Opening: The cyclopropane ring, under significant strain (~27 kcal/mol), undergoes rapid homolytic ring opening triggered by the radical cation.
-
Covalent Adduct Formation: The resulting reactive carbon radical forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, irreversibly disabling the enzyme.
The 4-Methoxy Effect:
The electron-donating methoxy group at the para-position stabilizes the radical cation intermediate formed during the SET step. This stabilization facilitates the ring-opening process, thereby increasing the rate of inactivation (
Structure-Activity Relationship (SAR)
The SAR of this scaffold is defined by three distinct zones: the Aryl Ring, the Cyclopropane Core, and the Amine Terminus.
SAR Data Summary
| Structural Zone | Modification | Effect on Activity | Mechanistic Insight |
| Aryl C4 | -H (Parent) | Baseline MAO/LSD1 activity | Susceptible to metabolic hydroxylation. |
| Aryl C4 | -OMe (Methoxy) | Increased MAO-A Potency | Electron donation stabilizes radical cation; blocks metabolic hydroxylation. |
| Aryl C4 | -F (Fluoro) | Increased MAO-B Selectivity | Electron withdrawal alters pKa and lipophilicity; metabolic block. |
| Aryl C4 | -Benzylic | LSD1 Selectivity | Large groups here clash with MAO active site but fit LSD1's open channel. |
| Amine (N1) | -H (Primary) | Dual MAO/LSD1 Activity | Required for oxidation by MAO; unhindered access to FAD. |
| Amine (N1) | -Alkyl/Benzyl | High LSD1 Selectivity | Steric bulk prevents entry into MAO's "gated" cavity but is tolerated by LSD1. |
SAR Visualization Map
Biological Profile & Applications[3][4]
MAO Selectivity
4-Methoxytranylcypromine is a potent inhibitor of both MAO-A and MAO-B, but it exhibits a shift in selectivity compared to tranylcypromine.
-
MAO-A (Serotonin/Norepinephrine): The 4-methoxy analog is approximately 10-fold more potent against MAO-A than tranylcypromine. This makes it highly effective at elevating serotonin levels, but also increases the risk of the "cheese effect" (hypertensive crisis from dietary tyramine).
-
MAO-B (Dopamine): It retains MAO-B inhibitory activity, comparable to the 4-fluoro analog.[1]
LSD1 (KDM1A) Inhibition
In modern drug development, this scaffold is most valued as a "warhead" for epigenetic modulators.
-
The Challenge: MAO inhibitors are often too non-selective for safe use as cancer therapeutics.
-
The Solution: derivatizing the amine nitrogen of 4-MeO-TCP with large lipophilic groups (e.g., piperidine linkers or styrenyl groups) creates compounds that cannot enter the MAO active site but bind avidly to the larger substrate binding groove of LSD1.
-
Therapeutic Use: These analogs reactivate tumor suppressor genes silenced by LSD1 demethylation, showing promise in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).
Experimental Protocols
MAO Inhibition Assay (In Vitro)
Objective: Determine
-
Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in baculovirus).
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent). -
Procedure:
-
Incubate test compound (0.1 nM – 10
M) with enzyme in phosphate buffer (pH 7.4) for 20 minutes at 37°C. -
Add Kynuramine substrate (
concentration). -
Incubate for 30 minutes.
-
Stop reaction with 2N NaOH.
-
Measure fluorescence (Ex 310 nm / Em 400 nm).
-
-
Analysis: Plot % inhibition vs. log[concentration] to derive
.
LSD1 Demethylase Assay
Objective: Verify epigenetic activity.[2]
-
System: LSD1/CoREST protein complex.
-
Substrate: H3K4me2 peptide (biotinylated).
-
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a Europium-labeled antibody against H3K4me0 (demethylated product).
-
Protocol:
-
Incubate inhibitor with LSD1/CoREST for 30 mins.
-
Add H3K4me2 peptide.
-
Add detection reagents (Eu-Antibody + APC-Streptavidin).
-
A decrease in TR-FRET signal indicates inhibition (failure to demethylate).
-
References
-
Sherry-McKenna, R. L., et al. (1992).[3] "4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration."[1][3] Biological Psychiatry.[3] Link
-
Mattevi, A., et al. (2010). "Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2." Journal of Medicinal Chemistry. Link
-
Miyata, N., et al. (2011).[4] "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." Journal of Medicinal Chemistry. Link
-
Fluorotranylcypromine Comparative Study. "Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine." Journal of Neurochemistry. Link
-
ChemicalBook. "Synthesis and properties of (R)-2-(4-Methoxyphenyl)-1-methylethanamine." Link
Sources
- 1. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents [patents.google.com]
spectroscopic analysis (NMR, LC-MS, IR) of 2-(4-Methoxyphenyl)Cyclopropanamine
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Methoxyphenyl)cyclopropanamine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Methoxyphenyl)cyclopropanamine, a key structural motif in medicinal chemistry and drug development. We delve into the core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—from a first-principles perspective. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for method design and data interpretation. We present detailed experimental protocols, predicted spectral data, and a holistic workflow for achieving unambiguous structural elucidation and purity assessment.
Introduction: The Significance of 2-(4-Methoxyphenyl)cyclopropanamine
The cyclopropylamine moiety is a privileged scaffold in modern pharmacology, most famously represented by tranylcypromine, a monoamine oxidase inhibitor. The introduction of a 4-methoxyphenyl substituent modifies the electronic and steric properties of the molecule, potentially altering its biological activity, metabolic stability, and pharmacokinetic profile. Accurate and robust analytical characterization is therefore paramount for quality control, regulatory submission, and advancing structure-activity relationship (SAR) studies. This guide establishes a validated analytical workflow to ensure the identity, purity, and structural integrity of this compound.
A Holistic Analytical Strategy
No single technique provides a complete structural picture. An integrated approach, where the outputs of orthogonal techniques are synthesized, is essential for definitive characterization. Our strategy begins with IR to confirm the presence of key functional groups, proceeds to high-resolution NMR to map the precise atomic connectivity and stereochemistry, and concludes with LC-MS to assess purity and confirm molecular weight.
Caption: Integrated workflow for comprehensive analysis.
Vibrational Spectroscopy: Infrared (IR) Analysis
IR spectroscopy serves as a rapid and effective initial screening tool. It provides direct evidence for the presence of the molecule's key functional groups by probing their characteristic vibrational frequencies.
Causality of IR Absorptions
For 2-(4-Methoxyphenyl)cyclopropanamine, we anticipate specific absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and cyclopropyl groups, the C-O bond of the methoxy ether, and the C-C bonds of the benzene ring. The presence of a primary amine (R-NH₂) is uniquely identifiable by the appearance of two distinct N-H stretching bands.[1][2]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3400-3250 | Medium, Sharp (Doublet) | N-H asymmetric & symmetric stretching (primary amine)[1][2][3] |
| 3100-3000 | Medium to Weak | Aromatic C-H stretching[4] |
| 3000-2850 | Medium | Aliphatic C-H stretching (methoxy & cyclopropyl) |
| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine[1][3] |
| 1610, 1510 | Medium to Strong | C=C in-ring stretching of the aromatic ring[4] |
| 1250-1200 | Strong | Asymmetric C-O-C stretching (aryl ether)[5] |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring)[6][7] |
| 910-665 | Broad, Strong | N-H wagging (primary amine)[1][3] |
Data Interpretation Insights
The most diagnostic features are the doublet in the 3400-3250 cm⁻¹ region, confirming the primary amine, and the strong band around 830 cm⁻¹, which is highly characteristic of a 1,4- (or para-) substituted benzene ring.[6][7] The absence of a broad O-H stretch (typically ~3300 cm⁻¹) and a carbonyl (C=O) stretch (~1700 cm⁻¹) provides strong evidence against oxidation or amide-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Skeleton
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment, connectivity, and relative orientation of every proton and carbon atom in the molecule.
Caption: Structure with proton assignments.
¹H NMR Analysis
The proton NMR spectrum provides a unique fingerprint. The aromatic region will display a classic AA'BB' system characteristic of a para-substituted ring. The cyclopropyl protons will appear in the highly shielded aliphatic region, with complex splitting patterns due to their rigid arrangement and distinct magnetic environments (geminal and cis/trans vicinal couplings).
Expert Insight: The protons on the cyclopropane ring are diastereotopic. The proton attached to the same carbon as the aromatic ring (H-a) will be a multiplet due to coupling with the two non-equivalent methylene protons (H-b). The chemical shift of the amine protons is variable and may appear as a broad singlet; shaking the sample with D₂O will cause this peak to disappear, confirming its identity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-a (CH-Ar) | ~2.5-2.9 | m | - | 1H |
| H-b (CH-NH₂) | ~2.1-2.4 | m | - | 1H |
| H-c (CH₂) | ~0.8-1.5 | m | - | 2H |
| H-d (Ar-H, ortho to OMe) | ~7.1-7.3 | d | ~8.5 | 2H |
| H-e (Ar-H, ortho to cyclopropyl) | ~6.8-6.9 | d | ~8.5 | 2H |
| H-f (OCH₃) | ~3.8 | s | - | 3H |
| NH₂ | ~1.5-3.0 | br s | - | 2H |
Note: The actual chemical shifts of the cyclopropyl protons (H-a, H-b, H-c) are complex and highly dependent on the relative stereochemistry (cis/trans). The values provided are estimates based on related structures like tranylcypromine.[8]
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of the para-substituted ring means only four aromatic signals will be observed. The methoxy carbon has a highly characteristic shift around 55-56 ppm.[9][10] The cyclopropyl carbons are significantly shielded and appear at unusually high field (low ppm values).[11]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C-ipso (C-OMe) | ~158 |
| C-ipso (C-cyclopropyl) | ~132 |
| C-ortho (to OMe) | ~128 |
| C-meta (to OMe) | ~114 |
| OCH₃ | ~55.3 |
| CH-NH₂ | ~31-35 |
| CH-Ar | ~22-26 |
| CH₂ | ~13-17 |
Advanced 2D NMR
For unequivocal assignment, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, confirming the connectivity within the cyclopropyl ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying quaternary carbons and linking the molecular fragments (e.g., connecting the methoxy protons to the ipso-aromatic carbon).
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Identity Confirmation
LC-MS is the gold standard for separating the target compound from impurities and confirming its molecular weight with high precision.
Chromatographic Separation Strategy
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the logical choice. The molecule possesses both hydrophobic (aromatic ring) and polar (amine) character, making it well-suited for separation on a C18 stationary phase with a mobile phase gradient of water and acetonitrile or methanol, typically with an acidic modifier like formic acid.
Expert Insight: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It protonates the basic amine group, leading to sharper, more symmetrical chromatographic peaks by minimizing tailing interactions with residual silanols on the column. Secondly, it promotes efficient ionization in the mass spectrometer source.
Mass Spectrometry: Ionization and Fragmentation
Given the basic primary amine, Electrospray Ionization in positive mode (ESI+) is the optimal choice. This will readily form the protonated molecular ion [M+H]⁺. For 2-(4-Methoxyphenyl)cyclopropanamine (M.W. = 163.23 g/mol ), we expect a prominent ion at m/z 164.2.
High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can confirm the elemental composition to within a few parts per million (ppm), providing irrefutable evidence of the molecular formula.
Tandem mass spectrometry (MS/MS) of the m/z 164.2 precursor ion will induce fragmentation, providing further structural confirmation.
Caption: Key fragmentation routes in MS/MS analysis.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the bond alpha to the nitrogen. Loss of ammonia (NH₃) from the protonated molecule would yield a fragment at m/z 147.1.[12][13]
-
Benzylic Cleavage: Cleavage of the cyclopropane ring can lead to the formation of a stable methoxy-substituted tropylium ion at m/z 107.1.
Appendices: Experimental Protocols
Protocol A: Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Clamp the ATR arm to ensure good contact. Collect a background spectrum of the clean, empty crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a 5 mm NMR tube. Note: CDCl₃ is preferred to observe the NH₂ protons; CD₃OD will result in H-D exchange, causing the NH₂ signal to disappear.
-
¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and ≥1024 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Protocol C: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
LC Conditions:
-
Column: C18 reversed-phase, 100 x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Data Acquisition: Full scan mode for initial analysis; targeted MS/MS on m/z 164.2 for fragmentation analysis.
-
References
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
-
NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
ACS Publications. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
-
University of Technology. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). Characteristic IR Absorption of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Canadian Science Publishing. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
- Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. academics.nat.tum.de [academics.nat.tum.de]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectra-analysis.com [spectra-analysis.com]
- 8. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Preliminary In Vitro Screening of 2-(4-Methoxyphenyl)cyclopropanamine
Abstract
This technical guide provides a comprehensive framework for the initial in vitro evaluation of 2-(4-Methoxyphenyl)cyclopropanamine, a novel compound with therapeutic potential. Drawing from established principles in drug discovery, this document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the compound's primary pharmacological activity and early safety profile. The central hypothesis is that, due to its close structural similarity to the clinically utilized antidepressant Tranylcypromine, 2-(4-Methoxyphenyl)cyclopropanamine will function as a monoamine oxidase (MAO) inhibitor.[1][2] We present detailed, field-proven protocols for high-throughput screening against MAO-A and MAO-B isoforms, followed by essential secondary assays for cytotoxicity and cytochrome P450 (CYP) inhibition to assess its broader biological impact and potential for drug-drug interactions. This guide is intended for researchers, scientists, and drug development professionals, providing the scientific rationale, step-by-step methodologies, and data interpretation frameworks necessary to robustly assess this promising molecule.
Introduction: The Scientific Rationale
The compound 2-(4-Methoxyphenyl)cyclopropanamine belongs to the phenylcyclopropylamine structural class. Its core scaffold is nearly identical to that of Tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective, irreversible inhibitor of monoamine oxidase (MAO) that has been used for decades in the treatment of major depressive disorder.[1][3] MAO enzymes are critical regulators of neurotransmitter levels in the brain, catabolizing monoamines such as serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.[2][3]
The key structural difference in our test compound is the addition of a methoxy group at the 4-position of the phenyl ring. This substitution is a common medicinal chemistry strategy that can modulate a compound's potency, selectivity, and pharmacokinetic properties (e.g., metabolism). Therefore, the primary scientific hypothesis is that 2-(4-Methoxyphenyl)cyclopropanamine will exhibit inhibitory activity against MAO. The critical questions to be answered in this preliminary screening are:
-
Does the compound inhibit MAO-A and/or MAO-B?
-
What is its potency (IC₅₀) against each isoform?
-
What is its selectivity profile (MAO-A vs. MAO-B)?
-
Does it exhibit general cytotoxicity at active concentrations?
-
Does it have the potential to cause drug-drug interactions via inhibition of major cytochrome P450 enzymes?
This guide details the integrated workflow designed to answer these questions efficiently and rigorously.
Part 1: Primary Target Screening – Monoamine Oxidase (MAO) Inhibition
The initial step is to directly test the hypothesis that 2-(4-Methoxyphenyl)cyclopropanamine inhibits MAO. We will assess its activity against both major isoforms, MAO-A and MAO-B, as their distinct roles have different therapeutic implications. Selective MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[5]
Assay Principle: Fluorometric Detection of MAO Activity
The chosen methodology is a robust, high-throughput fluorometric assay.[6][7] This assay quantifies hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidative deamination of a substrate (e.g., tyramine).[8][9] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a highly sensitive probe like Amplex® Red to produce resorufin, a stable and intensely fluorescent compound. The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor, such as our test compound, will reduce the rate of H₂O₂ production, resulting in a decreased fluorescent signal.
Experimental Protocol: MAO-A/B Inhibition HTS Assay
This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.[6]
1. Reagents & Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cells).
-
Substrate: Tyramine.
-
Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).
-
Test Compound: 2-(4-Methoxyphenyl)cyclopropanamine, dissolved in DMSO.
-
Positive Controls: Clorgyline (selective MAO-A inhibitor), Selegiline (Deprenyl, selective MAO-B inhibitor).[5]
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.
-
Plates: Black, flat-bottom 384-well microplates.
-
Instrumentation: Fluorescence microplate reader (e.g., with Ex/Em wavelengths of ~535/587 nm).[8]
2. Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and control inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate wells. Include DMSO-only wells for no-inhibition (100% activity) controls.
-
Enzyme Preparation & Addition: Dilute MAO-A and MAO-B enzymes in assay buffer to the desired working concentration. Add 10 µL of the enzyme solution to each well containing the compounds.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the test compound to bind to the enzyme before the substrate is introduced.
-
Substrate & Detection Mix Preparation: Prepare a combined substrate/detection mix containing tyramine, Amplex® Red, and HRP in assay buffer. The final concentration of tyramine should be at or near its Kₘ value for the respective enzyme to ensure assay sensitivity.[7]
-
Reaction Initiation: Add 10 µL of the substrate/detection mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data:
-
Percent Inhibition = 100 * (1 - (Rate_TestWell - Rate_NoEnzyme) / (Rate_DMSO - Rate_NoEnzyme))
-
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
Hypothetical Data Presentation
The results should be summarized in a clear, comparative table.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ |
| 2-(4-Methoxyphenyl)cyclopropanamine | 85 | 1,250 | 14.7 (MAO-A) |
| Clorgyline (Control) | 2.5 | 3,800 | 1520 (MAO-A) |
| Selegiline (Control) | 9,500 | 15 | 633 (MAO-B) |
| Tranylcypromine (Reference) | 210 | 180 | ~1 (Non-selective) |
| ¹ Selectivity Index (SI) is calculated as IC₅₀ (less active isoform) / IC₅₀ (more active isoform). |
Part 2: Secondary Screening – Assessing Safety and Drug-Like Properties
A compound that is a potent MAO inhibitor must undergo preliminary safety and liability assessment. This secondary screening phase is critical for deprioritizing compounds with undesirable properties early, saving significant resources.[10] The two most immediate concerns are general cytotoxicity and the potential for drug-drug interactions (DDIs).[11]
Section 2.1: In Vitro Cytotoxicity Assessment
Rationale: It is essential to ensure that the observed MAO inhibition is not a result of non-specific cell death.[12] A large window between the therapeutic concentration (IC₅₀) and the cytotoxic concentration (CC₅₀) is a hallmark of a promising drug candidate. The MTT assay is a cost-effective, reliable, and widely used colorimetric method for assessing cell viability.[13]
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[14] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.[13] This product is insoluble in aqueous solution and is dissolved using a solubilizing agent (like DMSO). The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at ~570 nm.
Experimental Protocol: MTT Cytotoxicity Assay
1. Reagents & Materials:
-
Cell Line: A human cell line relevant to the compound's potential application or metabolism, such as SH-SY5Y (human neuroblastoma) or HepG2 (human liver carcinoma).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM/F-12 with 10% FBS).
-
Reagents: MTT solution (5 mg/mL in PBS), DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Plates: Clear, flat-bottom 96-well cell culture plates.
-
Instrumentation: Spectrophotometer (plate reader).
2. Step-by-Step Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired compound concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic exposure, typically 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using the plate reader.
3. Data Analysis:
-
Normalize the data to the vehicle control wells:
-
Percent Viability = 100 * (Absorbance_TestWell / Absorbance_VehicleControl)
-
-
Plot Percent Viability against the logarithm of compound concentration to generate a dose-response curve and determine the CC₅₀ value.
Section 2.2: Cytochrome P450 (CYP) Inhibition Profiling
Rationale: The cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast majority of clinical drugs.[15] Inhibition of these enzymes by a new drug candidate can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity.[16] Given that Tranylcypromine is known to inhibit several CYP isoforms, it is critical to profile 2-(4-Methoxyphenyl)cyclopropanamine for this liability early.[17]
Assay Principle: A fluorogenic assay is a rapid and cost-effective method for screening CYP inhibition.[18] The assay uses human liver microsomes (HLMs) as a source of CYP enzymes and a panel of specific substrates that are converted by a particular CYP isoform into a fluorescent product. The test compound is incubated with the HLMs and the substrate, and the reduction in fluorescence compared to a vehicle control indicates inhibition.
Experimental Protocol: Fluorogenic CYP Inhibition Panel
1. Reagents & Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs).
-
Cofactor: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).
-
Substrates: A panel of specific fluorogenic substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Positive Controls: A panel of known, specific inhibitors for each isoform.
-
Plates: Black, 96- or 384-well plates.
-
Instrumentation: Fluorescence plate reader.
2. Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, control inhibitors, HLMs, and substrates in a suitable buffer (e.g., potassium phosphate buffer).
-
Incubation Mix: In the assay plate, combine the HLMs, the test compound (at various concentrations), and the specific CYP substrate.
-
Pre-incubation: Allow the plate to incubate at 37°C for a short period (~10 minutes).
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Kinetic Measurement: Monitor the increase in fluorescence over time (typically 30-60 minutes) at the appropriate excitation/emission wavelengths for the specific substrate's fluorescent product.
3. Data Analysis:
-
Similar to the MAO assay, calculate the reaction rate and percent inhibition for each concentration.
-
Plot the data and fit to a dose-response curve to determine the IC₅₀ value for each CYP isoform.
Hypothetical Data Presentation
Results from the secondary screening should be compiled to provide a clear safety and liability snapshot.
| Assay | Endpoint | Result | Interpretation |
| Cytotoxicity (SH-SY5Y cells) | CC₅₀ | > 100 µM | Low cytotoxicity observed. |
| CYP1A2 Inhibition | IC₅₀ | 25 µM | Weak inhibition. |
| CYP2C9 Inhibition | IC₅₀ | > 50 µM | No significant inhibition. |
| CYP2C19 Inhibition | IC₅₀ | 8 µM | Moderate inhibition. |
| CYP2D6 Inhibition | IC₅₀ | 12 µM | Moderate inhibition. |
| CYP3A4 Inhibition | IC₅₀ | > 50 µM | No significant inhibition. |
Part 3: Synthesis of Results and Future Directions
The preliminary in vitro screening cascade provides a multi-faceted initial portrait of the compound's biological activity.
Integrated Data Interpretation
-
Primary Activity: The compound is a potent inhibitor of MAO-A (IC₅₀ = 85 nM) with a ~15-fold selectivity over MAO-B. This profile is highly desirable for a potential antidepressant candidate.
-
Therapeutic Window: The compound exhibits low cytotoxicity (CC₅₀ > 100 µM). The therapeutic index (CC₅₀ / MAO-A IC₅₀) is >1176, suggesting a wide safety margin between the effective concentration and the concentration that causes cell death.
-
DDI Potential: The compound shows moderate inhibition of CYP2C19 and CYP2D6, with IC₅₀ values in the single-digit micromolar range. This is a potential liability that needs to be monitored and investigated further in more complex metabolic studies.
Recommended Future Directions
If the initial data are promising, the following studies are logical next steps:
-
Mechanism of Inhibition Studies: Determine if the MAO inhibition is reversible or irreversible, and competitive or non-competitive. This has significant implications for dosing and potential for food interactions (e.g., the "cheese effect" associated with irreversible MAOIs).[2]
-
Expanded ADME Profiling: Conduct further in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, including metabolic stability in liver microsomes, plasma protein binding, and Caco-2 permeability assays.
-
Off-Target Screening: Screen the compound against a broader panel of receptors and enzymes (e.g., a CEREP panel) to identify any potential off-target activities that could lead to side effects.
-
In Vivo Efficacy Studies: If the in vitro profile remains strong, the compound should be advanced to animal models of depression, such as the forced swim test or tail suspension test, to evaluate its antidepressant-like effects in vivo.[19][20]
This structured, hypothesis-driven approach to preliminary screening ensures that resources are focused on compounds with the highest probability of success, providing a solid foundation for further preclinical development.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Wikipedia. (2024). Tranylcypromine. Retrieved from [Link]
-
Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
-
Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 614–620. Retrieved from [Link]
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed, 16640858. Retrieved from [Link]
-
Petzer, A., et al. (2016). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Molecules, 21(2), 193. Retrieved from [Link]
-
Al-Hourani, B., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 934-946. Retrieved from [Link]
-
Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(1), 121-129. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Schou, H., et al. (1987). In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. PubMed, 3676834. Retrieved from [Link]
-
Kristensen, T., et al. (2011). A cellular viability assay to monitor drug toxicity. PubMed, 22180735. Retrieved from [Link]
-
The Pharmacogenomics Channel. (2025). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]
-
Thisted, R. A., et al. (2025). Tranylcypromine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In: Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]
-
Lewellyn, K., et al. (2012). In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs. Planta Medica, 78(11), 1109-1109. Retrieved from [Link]
-
Abraham, E. P., & Harindran, J. (2021). In vitro and In vivo antidepressant activity of Sarcostigma kleinii (wight & arn.) family-Icacinaceae. International Journal of Botany Studies, 6(5), 1394-1398. Retrieved from [Link]
-
Zhao, X., et al. (2021). An in vitro screening method for probiotics with antidepressant-like effect using the enterochromaffin cell model. Food & Function, 12(1), 244-256. Retrieved from [Link]
-
Vengal, R. A., et al. (2018). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. Journal of Young Pharmacists, 10(4), 399-404. Retrieved from [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. nuvisan.com [nuvisan.com]
- 12. omicsonline.org [omicsonline.org]
- 13. scispace.com [scispace.com]
- 14. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. botanyjournals.com [botanyjournals.com]
- 20. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage ADME/Tox Profiling of 2-(4-Methoxyphenyl)Cyclopropanamine
Executive Summary
2-(4-Methoxyphenyl)cyclopropanamine (4-Methoxy-TCP) represents a privileged but high-risk pharmacophore. Structurally derived from tranylcypromine (TCP) , this molecule acts as a potent covalent inhibitor of FAD-dependent amine oxidases, specifically Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1]
While the cyclopropylamine (CPA) moiety is essential for its pharmacodynamic efficacy (via mechanism-based inactivation of the target), it presents a "double-edged sword" in ADME profiling. The same ring-opening radical mechanism that silences LSD1 can lead to Mechanism-Based Inhibition (MBI) of cytochrome P450 enzymes and significant hepatotoxicity. Furthermore, the 4-methoxy substitution introduces specific metabolic soft spots (O-demethylation) and potential hERG channel liabilities common to this scaffold.
This guide outlines a tiered, self-validating ADME/Tox workflow designed specifically to de-risk the CPA scaffold early in the discovery phase.
Physicochemical Foundation & CNS Permeability
Before enzymatic profiling, we must establish the "druggability" of the molecule, particularly its ability to cross the Blood-Brain Barrier (BBB), which is required for MAO modulation but potentially avoidable for peripheral LSD1 targets.
Table 1: Predicted Physicochemical Profile
| Parameter | Value (Approx) | ADME Implication |
| MW | 163.22 g/mol | High fragment efficiency; favorable for CNS entry. |
| cLogP | 1.8 – 2.2 | Ideal lipophilicity for passive diffusion across BBB. |
| pKa | ~8.5 (Amine) | Highly ionized at physiological pH, yet crosses BBB via cation transporters or passive diffusion of the neutral fraction. |
| TPSA | ~35 Ų | Well below the 90 Ų threshold for CNS penetration. |
Strategic Insight:
The 4-methoxy group increases lipophilicity compared to the parent TCP. In early assays, PAMPA-BBB is the preferred high-throughput screen. However, because TCP derivatives are often substrates for uptake transporters, a Caco-2 assay with bi-directional transport is required to calculate the Efflux Ratio (ER).
-
Success Criteria:
cm/s and Efflux Ratio .
The Core Liability: Mechanism-Based Inhibition (MBI)[2]
The most critical ADME risk for 2-(4-Methoxyphenyl)cyclopropanamine is suicide inhibition of CYP450s (specifically CYP2D6 and CYP2C19).
The Mechanism
The CPA ring undergoes a Single Electron Transfer (SET) oxidation by the heme-iron of the CYP enzyme. This triggers a ring opening, generating a reactive carbon-centered radical.[2] This radical covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.
Visualization: Radical Ring-Opening Pathway
The following diagram illustrates the bifurcation between metabolic clearance and enzyme inactivation.
Protocol: Determination
Standard IC50 shifts are insufficient. You must determine the inactivation rate constant (
-
Incubation: Prepare human liver microsomes (HLM) at 1 mg/mL.
-
Pre-incubation: Incubate the test compound (0.1 – 50 µM) with HLM and NADPH for varying times (0, 5, 10, 20, 30 min).
-
Control: Run a parallel arm without NADPH to rule out chemical instability.
-
-
Dilution: Dilute the mixture 1:10 into a secondary incubation containing a specific probe substrate (e.g., Bufuralol for CYP2D6) and fresh NADPH.
-
Analysis: Measure the residual activity of the probe substrate via LC-MS/MS.
-
Calculation: Plot ln(% Remaining Activity) vs. Pre-incubation Time to get
. Then plot vs. to solve for and .
Validation Standard: A partition ratio (
Metabolic Stability & Metabolite Identification[2][3]
While the cyclopropane ring drives inactivation, the 4-methoxy group drives clearance.
Primary Metabolic Routes
-
O-Demethylation: Mediated by CYP2D6. This yields the phenol (4-hydroxy-TCP), which is readily glucuronidated (Phase II).
-
N-Acetylation: Common for primary amines.
-
Ring Opening: Formation of aldehydes/ketones if the radical does not bind the enzyme.
Protocol: Intrinsic Clearance ( )
-
System: Cryopreserved Human Hepatocytes (preferred over microsomes to capture Phase II conjugates).
-
Concentration: 1 µM (to ensure first-order kinetics).
-
Timepoints: 0, 15, 30, 60, 90 min.
-
Analysis: HRMS (High-Resolution Mass Spec) to simultaneously quantify parent depletion and identify metabolites.
Critical Check: If the half-life (
Safety Pharmacology: hERG & Cytotoxicity[4]
Tranylcypromine derivatives are structurally prone to blocking the hERG potassium channel, leading to QT prolongation and arrhythmia risks.
Protocol: hERG Inhibition (Automated Patch Clamp)
-
Platform: QPatch or SyncroPatch (High throughput).
-
Voltage Protocol: Step to +20 mV (2s) followed by repolarization to -50 mV (tail current measurement).
-
Concentration: 5-point titration (e.g., 0.1, 1, 10, 30, 100 µM).
-
Positive Control: E-4031 (Must show IC50 ~10-50 nM).
-
Threshold: IC50 < 10 µM is a "Red Flag" for early leads [2].
Integrated Workflow Diagram
The following Graphviz diagram summarizes the decision tree for profiling this molecule.
Caption: Figure 2: Tiered ADME/Tox decision matrix. Tier 1 focuses on rapid clearance and cardiac safety; Tier 2 interrogates the specific suicide inhibition risk.
References
-
Wessjohann, L. A., et al. (2017).[3] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[3][4][5] Frontiers in Chemistry, 5, 3. Link[3][6]
-
Koda, Y., et al. (2022).[7] Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 840–847. Link
-
Watanabe, A., et al. (2016). Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents (Comparative Mechanism Ref). Drug Metabolism and Disposition, 44(7), 1089-1098. Link
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 6. Kinetics of in vitro metabolism of methoxyphenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Topic: In Vivo Experimental Design Using 2-(4-Methoxyphenyl)cyclopropanamine
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo experimental protocols for 2-(4-Methoxyphenyl)cyclopropanamine. Based on its structural similarity to known monoamine oxidase (MAO) inhibitors, such as tranylcypromine, this guide is built upon the scientific premise that 2-(4-Methoxyphenyl)cyclopropanamine acts as a putative inhibitor of MAO-A. We will explore the mechanistic rationale, detailed protocols for pharmacokinetic and pharmacodynamic assessments, and application in relevant disease models. The methodologies are designed to be self-validating, providing a robust framework for investigating the neurochemical and behavioral effects of this compound.
Section 1: Scientific Foundation and Pre-clinical Formulation
Hypothesized Mechanism of Action: Monoamine Oxidase-A Inhibition
2-(4-Methoxyphenyl)cyclopropanamine belongs to the cyclopropanamine class of compounds. The cyclopropane ring is a key structural feature in many potent drugs, enhancing metabolic stability and receptor binding affinity.[1][2] Its closest structural analog, tranylcypromine (2-phenylcyclopropanamine), is a well-characterized, irreversible inhibitor of both monoamine oxidase A (MAO-A) and MAO-B.
MAO-A is a mitochondrial enzyme primarily responsible for the degradation of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[4] We hypothesize that 2-(4-Methoxyphenyl)cyclopropanamine acts as an irreversible inhibitor of MAO-A. The cyclopropylamine moiety is expected to form a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation.
Caption: Hypothesized mechanism of MAO-A inhibition.
Compound Formulation for In Vivo Administration
Proper solubilization of the test compound is critical for ensuring accurate dosing and bioavailability. The cyclopropanamine moiety suggests that the compound is basic and may have limited aqueous solubility in its free-base form.
Protocol: Vehicle Screening and Formulation
-
Solubility Testing:
-
Assess the solubility of 2-(4-Methoxyphenyl)cyclopropanamine in common biocompatible solvents. Start with 0.9% sterile saline.
-
If solubility is poor, test vehicles in the following order:
-
pH-adjusted saline (e.g., using HCl to form the hydrochloride salt).
-
A solution of 5% DMSO, 5% Solutol HS 15 (or Kolliphor® HS 15), and 90% sterile saline.
-
A 10-20% solution of a chemically modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), in sterile water. Cyclodextrins are effective at enhancing the solubility and stability of poorly soluble drugs.[5]
-
-
-
Formulation Preparation (Example using HPβCD):
-
Calculate the required amount of compound and HPβCD for the final desired concentration and volume.
-
In a sterile container, dissolve the HPβCD in sterile water or saline by vortexing or sonicating.
-
Slowly add the powdered 2-(4-Methoxyphenyl)cyclopropanamine to the HPβCD solution while continuously mixing.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete complexation.
-
Visually inspect the solution for any precipitate. If clear, filter through a 0.22 µm sterile syringe filter before administration.
-
-
Stability Check: Prepare the formulation and store it at room temperature and 4°C. Check for any signs of precipitation or degradation at 1, 4, and 24 hours post-preparation to determine the viable window for use.
Section 2: In Vivo Pharmacokinetic (PK) Profiling
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This knowledge informs the selection of dose levels and the timing of endpoint measurements in subsequent pharmacodynamic studies.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) via tail vein to determine absolute bioavailability and clearance.
-
Group 2: Intraperitoneal (IP) or Oral (PO) administration (e.g., 5-10 mg/kg) to model the intended therapeutic route.
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into EDTA-coated tubes at pre-determined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C.
-
At the final time point, euthanize animals and collect brains. Bisect the brain, flash-freeze one hemisphere in liquid nitrogen, and store at -80°C. This allows for determination of the brain-to-plasma concentration ratio.
-
-
Bioanalysis:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of 2-(4-Methoxyphenyl)cyclopropanamine in plasma and brain homogenates.[6]
-
-
Data Analysis:
-
Calculate key PK parameters using software like Phoenix WinNonlin.
-
| Parameter | Description | Importance |
| Tmax | Time to reach maximum plasma concentration | Indicates the rate of absorption. |
| Cmax | Maximum observed plasma concentration | Relates to dose and potential for acute effects. |
| AUC | Area under the concentration-time curve | Represents total drug exposure over time. |
| t1/2 | Elimination half-life | Determines dosing frequency and time to steady-state. |
| F% | Bioavailability (for IP/PO routes) | The fraction of the dose that reaches systemic circulation. |
| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Indicates the compound's ability to cross the blood-brain barrier. |
| Caption: Key pharmacokinetic parameters to be determined. |
Section 3: Pharmacodynamic and Efficacy Studies
These studies are designed to test the biological effects of the compound on its intended target and the resulting physiological or behavioral changes.
Study Design 1: Target Engagement & Neurochemical Impact
The primary goal is to confirm that the compound inhibits MAO-A in vivo and elevates monoamine neurotransmitter levels in the brain.
Caption: Workflow for neurochemical analysis.
Protocol: Acute Neurochemical Profiling in Mice
-
Animal Model: Male C57BL/6 mice.
-
Groups (n=6-8 per group):
-
Vehicle control.
-
2-(4-Methoxyphenyl)cyclopropanamine (e.g., 1, 5, 10 mg/kg, IP).
-
Positive Control: Clorgyline (a known MAO-A inhibitor, e.g., 1-2 mg/kg, IP).[3]
-
-
Procedure:
-
Administer a single dose of the compound or vehicle.
-
At a time point informed by the PK study (e.g., Tmax), euthanize the mice by cervical dislocation.
-
Rapidly extract the brain and dissect key regions like the striatum and prefrontal cortex on an ice-cold plate.
-
Flash-freeze tissues and store at -80°C until analysis.
-
-
Analysis:
-
Homogenize tissue samples and analyze the levels of DA, 5-HT, NE, and their respective metabolites (DOPAC, 5-HIAA, MHPG) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Expected Outcome: Successful MAO-A inhibition will be indicated by a significant increase in the parent neurotransmitters (5-HT, NE) and a corresponding decrease in their primary metabolites (5-HIAA, MHPG).
Study Design 2: Behavioral Phenotyping
This phase assesses the compound's effects on complex behaviors associated with monoamine system modulation, such as anxiety and depression.
Protocol: Open Field Test (OFT)
-
Purpose: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).[7]
-
Apparatus: A square arena (e.g., 40x40 cm) with walls, often equipped with automated tracking software.
-
Procedure:
-
Administer compound or vehicle and allow for absorption (based on Tmax).
-
Place the mouse in the center of the arena and allow it to explore freely for 10-15 minutes.
-
The arena is cleaned thoroughly with 70% ethanol between subjects.
-
-
Key Parameters:
| Parameter | Behavioral Interpretation |
| Total Distance Traveled | General locomotor activity. |
| Time Spent in Center Zone | Anxiolytic effect (more time) or anxiogenic effect (less time). |
| Frequency of Center Entries | Exploratory behavior and anxiety. |
| Rearing Frequency | Exploratory behavior. |
Protocol: Forced Swim Test (FST)
-
Purpose: To assess antidepressant-like activity by measuring immobility time.[8]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Typically requires sub-chronic dosing (e.g., daily for 7-14 days) for antidepressant effects to manifest.
-
On the test day, administer the final dose.
-
Place the mouse in the water cylinder for a 6-minute session.
-
Record the session and score the duration of immobility (passive floating) during the last 4 minutes.
-
-
Key Parameter: A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Section 4: Application in a Disease Model
To demonstrate therapeutic potential, the compound should be tested in an animal model of a specific pathology. Neuroinflammation is implicated in numerous CNS disorders, including Alzheimer's and depression.
Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Rationale: Systemic administration of LPS, a component of bacterial cell walls, induces a robust neuroinflammatory response in the brain, leading to cognitive deficits.[9] This model can be used to test the anti-inflammatory and neuroprotective effects of the compound.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Treatment: Pre-treat mice with 2-(4-Methoxyphenyl)cyclopropanamine or vehicle daily for 7 days.
-
Induction: On day 7, administer a single IP injection of LPS (e.g., 250 µg/kg).[9] Control animals receive saline.
-
Behavioral Testing: 24 hours after LPS injection, assess spatial working memory using the Y-maze spontaneous alternation task.
-
Endpoint Analysis: Immediately after behavioral testing, collect brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR.
-
-
Expected Outcome: A therapeutically effective compound would be expected to prevent the LPS-induced decrease in spontaneous alternation and reduce the expression of inflammatory markers in the brain.
Caption: Signaling pathway in the LPS model and potential points of intervention.
References
-
Godar, S. C., et al. (2011). The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake. Journal of Neuroscience, 31(12), 4391-4402. [Link]
-
Buneeva, O. A., et al. (2023). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 24(21), 15881. [Link]
-
Halberstadt, A. L., et al. (2013). Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. Pharmacology Biochemistry and Behavior, 103(4), 822-829. [Link]
-
Bortolato, M., et al. (2012). BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE. International Review of Neurobiology, 106, 1-33. [Link]
-
Bilel, S., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology, 171, 108110. [Link]
-
Goodman, L., et al. (2016). Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease. Neurobiology of Disease, 91, 196-204. [Link]
-
Kalencherla, J. O., et al. (2014). Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria. Journal of Neurochemistry, 130(1), 125-133. [Link]
-
Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs). [Link]
-
Kimura, Y., et al. (2013). Inhibition of MAO-A and stimulation of behavioural activities in mice by the inactive prodrug form of the anti-influenza agent oseltamivir. British Journal of Pharmacology, 169(1), 115-129. [Link]
-
Meyer, J. M. (2017). A concise guide to monoamine oxidase inhibitors. Current Psychiatry, 16(12), 14-23. [Link]
-
Du, P., et al. (2009). Long-term administration of monoamine oxidase inhibitors alters the firing rate and pattern of dopamine neurons in the ventral tegmental area. International Journal of Neuropsychopharmacology, 12(4), 549-555. [Link]
-
Jin, Y. J., et al. (2016). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Journal of Alzheimer's Disease, 51(4), 1193-1206. [Link]
-
Onaolapo, A. Y., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Medicina, 59(4), 661. [Link]
-
Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]
-
The Ohio State University. (2023). New chemical tool may improve development of key drug components. Ohio State News. [Link]
-
Iqbal, H., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology, 98, 105869. [Link]
Sources
- 1. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 2. New chemical tool may improve development of key drug components [news.osu.edu]
- 3. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(4-Methoxyphenyl)Cyclopropanamine in Human Plasma
Introduction
2-(4-Methoxyphenyl)cyclopropanamine is a molecule of interest in pharmaceutical development, with potential applications stemming from its structural similarity to other pharmacologically active compounds.[1] To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity.[2] This application note details a comprehensive and validated LC-MS/MS method for the determination of 2-(4-Methoxyphenyl)cyclopropanamine in human plasma, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Method Overview
This method employs a simple and efficient protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method has been validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[3]
Experimental Workflow
The overall analytical workflow is depicted in the diagram below, from plasma sample receipt to final data reporting.
Sources
- 1. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 2. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(4-Methoxyphenyl)cyclopropanamine as a Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)
Introduction: Unveiling the Potential of a Precision Tool in Epigenetic Research
In the dynamic field of epigenetics, the ability to selectively modulate the activity of key enzymes is paramount to unraveling the complex regulatory networks that govern gene expression. Among these enzymes, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical regulator of histone methylation and a compelling therapeutic target in various diseases, most notably cancer. This document provides a comprehensive guide to the application of trans-2-(4-methoxyphenyl)cyclopropanamine, a potent and selective chemical probe for the investigation of LSD1 function.
The cyclopropylamine scaffold, exemplified by the well-known monoamine oxidase (MAO) inhibitor tranylcypromine, has been identified as a privileged structure for the irreversible inhibition of FAD-dependent amine oxidases, including LSD1.[1][2] The addition of a 4-methoxyphenyl group to this scaffold enhances both potency and selectivity for LSD1 over related enzymes like MAO-A and MAO-B.[3] This application note will detail the mechanism of action of this probe, provide robust protocols for its use in biochemical and cellular assays, and offer insights into the interpretation of experimental results, thereby empowering researchers to effectively utilize this tool in their exploration of LSD1 biology.
Mechanism of Action: Irreversible Inhibition of a Key Epigenetic Eraser
trans-2-(4-Methoxyphenyl)cyclopropanamine acts as a mechanism-based irreversible inhibitor of LSD1.[4] The enzyme's catalytic activity involves the FAD-dependent oxidative demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[5] The cyclopropylamine moiety of the probe mimics the substrate's lysine side chain. Upon entering the active site of LSD1, the cyclopropylamine undergoes an enzyme-catalyzed oxidation, leading to the opening of the cyclopropane ring. This generates a reactive intermediate that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4]
The consequence of LSD1 inhibition is the accumulation of H3K4me1/2 at the promoters and enhancers of target genes, leading to alterations in gene expression.[6] This modulation of the epigenetic landscape affects various cellular processes, including differentiation, proliferation, and apoptosis.
Key Applications in Research
This chemical probe is a versatile tool for a range of applications in both basic research and drug discovery, including:
-
Validating LSD1 as a therapeutic target: Investigating the phenotypic consequences of LSD1 inhibition in various disease models.
-
Elucidating downstream signaling pathways: Identifying the specific genes and pathways regulated by LSD1 activity.[7]
-
Screening for novel therapeutic agents: Serving as a reference compound in high-throughput screening campaigns for new LSD1 inhibitors.
-
Studying the role of epigenetics in disease: Probing the involvement of histone methylation in cancer, neurodegenerative disorders, and viral infections.[2]
Quantitative Data and Physicochemical Properties
| Property | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [3] |
| Estimated IC50 for LSD1 | ~50-100 µM (based on kinetic data of closely related analogs) | [3] |
| Mechanism of Inhibition | Mechanism-based, irreversible | [4] |
| Molecular Formula | C10H13NO | |
| Molecular Weight | 163.22 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO and ethanol |
Experimental Protocols
Protocol 1: In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of trans-2-(4-methoxyphenyl)cyclopropanamine against purified human LSD1 enzyme. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1 demethylation reaction.
Materials:
-
Purified recombinant human LSD1 enzyme
-
H3 (1-21)K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorogenic H2O2 substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
trans-2-(4-Methoxyphenyl)cyclopropanamine (dissolved in DMSO)
-
Tranylcypromine (positive control, dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of LSD1 enzyme in Assay Buffer. The final concentration should be optimized based on the enzyme's activity.
-
Prepare a working solution of H3K4me2 peptide substrate in Assay Buffer.
-
Prepare a working solution of HRP and Amplex® Red in Assay Buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of trans-2-(4-methoxyphenyl)cyclopropanamine and the positive control (Tranylcypromine) in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Assay Buffer and all reagents except the LSD1 enzyme.
-
Negative Control wells (no inhibitor): Add Assay Buffer, LSD1 enzyme, and DMSO (vehicle control).
-
Positive Control wells: Add Assay Buffer, LSD1 enzyme, and a known concentration of Tranylcypromine.
-
Test Compound wells: Add Assay Buffer, LSD1 enzyme, and the desired concentrations of trans-2-(4-methoxyphenyl)cyclopropanamine.
-
-
Reaction:
-
To each well, add the LSD1 enzyme and the inhibitor (or vehicle) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.
-
Immediately add the HRP/Amplex® Red detection reagent.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for LSD1 Inhibition - Western Blot for H3K4 Dimethylation
This protocol details the assessment of LSD1 inhibition in a cellular context by measuring the levels of its direct substrate, H3K4me2, using Western blotting.
Materials:
-
Cancer cell line known to express high levels of LSD1 (e.g., K562, human chronic myelogenous leukemia cells)[8]
-
Cell culture medium and supplements
-
trans-2-(4-Methoxyphenyl)cyclopropanamine (dissolved in DMSO)
-
Negative control compound (e.g., a structurally similar analog lacking the cyclopropylamine moiety)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Histone H3 (pan-H3)
-
Rabbit anti-Dimethyl-Histone H3 (Lys4) (H3K4me2)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of trans-2-(4-methoxyphenyl)cyclopropanamine (e.g., 0, 1, 5, 10, 25 µM) for 24-48 hours. Include a vehicle control (DMSO) and a negative control compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To control for loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
-
Detection and Analysis:
-
Apply the ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the H3K4me2 signal to the total H3 signal for each sample.
-
Expected Outcome:
A dose-dependent increase in the levels of H3K4me2 should be observed in cells treated with trans-2-(4-methoxyphenyl)cyclopropanamine, confirming its inhibitory effect on LSD1 in a cellular environment. The negative control compound should not elicit a significant change in H3K4me2 levels.
Visualization of LSD1-Modulated Signaling Pathways and Experimental Workflow
LSD1 Signaling Network
The inhibition of LSD1 by trans-2-(4-methoxyphenyl)cyclopropanamine leads to the derepression of various tumor suppressor genes and differentiation-promoting genes. This affects several key signaling pathways implicated in cancer progression.
Caption: LSD1 signaling pathway and its inhibition.
Experimental Workflow for Cellular LSD1 Inhibition
The following diagram outlines the key steps for investigating the cellular effects of trans-2-(4-methoxyphenyl)cyclopropanamine.
Caption: Cellular LSD1 inhibition workflow.
Considerations for Experimental Design
-
Negative Control: For robust and reliable data, it is crucial to include a proper negative control. An ideal negative control would be a structurally similar analog of trans-2-(4-methoxyphenyl)cyclopropanamine that lacks the cyclopropylamine moiety, which is essential for its mechanism-based inhibition of LSD1. If such a compound is not available, a structurally unrelated compound with no known activity against LSD1 should be used.
-
Time-Dependent Inhibition: As a mechanism-based inhibitor, the potency of trans-2-(4-methoxyphenyl)cyclopropanamine is time-dependent. Therefore, pre-incubation of the enzyme with the inhibitor in in vitro assays is recommended. In cellular assays, treatment times of 24-48 hours are typically sufficient to observe significant changes in histone methylation and downstream effects.
-
Selectivity: While this probe shows good selectivity for LSD1 over MAOs, it is always good practice to consider potential off-target effects, especially at higher concentrations. This can be addressed by using the lowest effective concentration and by employing complementary techniques, such as siRNA-mediated knockdown of LSD1, to confirm that the observed phenotype is indeed due to the inhibition of the intended target.[9]
Synthesis of trans-2-(4-Methoxyphenyl)cyclopropanamine Hydrochloride
For researchers who wish to synthesize the probe, a general and plausible synthetic route starting from 4-methoxycinnamic acid is outlined below. This procedure is based on established methods for the synthesis of related trans-2-arylcyclopropylamines.[10][11]
Step 1: Esterification of 4-Methoxycinnamic Acid
4-Methoxycinnamic acid is converted to its corresponding ethyl or methyl ester using standard esterification methods, such as reaction with ethanol or methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4).
Step 2: Cyclopropanation
The ethyl 4-methoxycinnamate is then subjected to a cyclopropanation reaction. A common method is the Simmons-Smith reaction or a variation thereof, which involves the use of diiodomethane and a zinc-copper couple to generate the cyclopropyl ring across the double bond.
Step 3: Hydrolysis of the Ester
The resulting ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
Step 4: Curtius Rearrangement
The carboxylic acid is then converted to the amine via a Curtius rearrangement. This involves the conversion of the carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide), which upon heating, rearranges to an isocyanate.
Step 5: Hydrolysis of the Isocyanate and Salt Formation
The isocyanate is then hydrolyzed with aqueous acid to yield the desired trans-2-(4-methoxyphenyl)cyclopropanamine. The product can be isolated as its hydrochloride salt by treatment with HCl in an appropriate solvent like ether.
Conclusion
trans-2-(4-Methoxyphenyl)cyclopropanamine is a valuable chemical probe for the study of LSD1. Its potency, selectivity, and well-defined mechanism of action make it an excellent tool for dissecting the biological roles of this important epigenetic modulator. The protocols and guidelines presented in this document are intended to provide researchers with a solid foundation for incorporating this probe into their experimental workflows, thereby facilitating new discoveries in the field of epigenetics and beyond.
References
- Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. J Med Chem. 2009;52(23):7952-7955.
- Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators.
- Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorg Med Chem Lett. 2017;27(10):2141-2144.
- Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjug
- Inhibition of LSD1 in human K562 cells assessed as increase in H3K4me2 expression at 10 uM after 48 hrs by Western lot analysis rel
- Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem. 2020;15(11):959-967.
- Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. Oncotarget. 2018;9(11):9691-9705.
- Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. 2010;49(30):6494-6503.
- LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. Int J Mol Sci. 2023;24(14):11479.
- Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties. Cancer Res. 2011;71(23):7238-7249.
- Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456). Abcam.
- trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein J Org Chem. 2012;8:1689-1695.
- LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling. Cancer Lett. 2019;440-441:103-114.
- Proposed mechanism of inactivation of LSD1 by tPCPA.
- Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.
- Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. J Med Chem. 2022;65(17):11657-11671.
- LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor. J Neurosci. 2012;32(14):4884-4896.
- Method of synthesis of trans-2-phenylcyclopropylamine.
- In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. Int J Mol Sci. 2023;24(10):8605.
- Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation. Stem Cells Dev. 2016;25(17):1304-1313.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- rel-trans-4-Amino-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexanemethanamine. Inxight Drugs.
- Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Org Lett. 2019;21(21):8589-8593.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay: Inhibition of LSD1 in human K562 cells assessed as increase in H3K4me2 expression at 10 uM after 48 hrs by Western lot analysis relative to co... - ChEMBL [ebi.ac.uk]
- 9. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
Application Note: Establishing Cell-Based Efficacy Assays for 2-(4-Methoxyphenyl)Cyclopropanamine
Introduction & Mechanistic Basis[1][2][3]
2-(4-Methoxyphenyl)cyclopropanamine is a structural derivative of Tranylcypromine (2-PCPA). While the parent compound is a non-selective Monoamine Oxidase (MAO) inhibitor, the introduction of the 4-methoxy group and further functionalization shifts the pharmacological profile toward the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
In oncology drug development, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), this molecule acts as a "warhead" that covalently modifies the FAD cofactor within the LSD1 catalytic pocket. This inhibition prevents the demethylation of mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2).
The Therapeutic Logic: LSD1 suppresses differentiation genes. By inhibiting LSD1, we restore H3K4 methylation (an activation mark) at specific loci, forcing cancer cells to exit the cell cycle and differentiate—a strategy known as "differentiation therapy."
Mechanism of Action
The following diagram illustrates the cascade from compound binding to phenotypic readout.
Figure 1: Mechanism of Action. The cyclopropylamine warhead forms a covalent adduct with FAD, blocking LSD1 activity and causing H3K4me2 accumulation.
Pre-Assay Considerations & Critical Parameters
Before initiating protocols, the following parameters must be optimized to ensure data integrity.
Compound Handling[4][5]
-
Solubility: As an amine, this compound is often supplied as a Hydrochloride (HCl) salt. It is highly soluble in DMSO. Prepare a 10 mM stock solution.
-
Stability: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials stored at -80°C.
Cell Line Selection
LSD1 efficacy is context-dependent. You must use cell lines driven by LSD1-sensitive oncogenes (e.g., MLL-translocated leukemias).
-
Recommended: THP-1 or MV4-11 (AML lines).
-
Negative Control: K562 (LSD1-insensitive CML line) to rule out non-specific toxicity.
The "Epigenetic Lag"
Unlike kinase inhibitors which act in minutes, epigenetic remodeling takes time.
-
Minimum Incubation: 48 hours for histone marks.[1]
-
Phenotypic Readout: 72–96 hours for differentiation markers (CD11b).
Protocol 1: Target Engagement (H3K4me2 Accumulation)
Objective: Validate that the molecule is entering the nucleus and inhibiting LSD1 enzymatic activity. Readout: Western Blot for H3K4me2 (Global increase indicates inhibition).
Method: Acid Extraction of Histones
Senior Scientist Note: Do not use standard RIPA lysis. Histones are highly basic and bind DNA tightly. Acid extraction ensures clean histone recovery and sharp bands.
Reagents
-
Lysis Buffer: TEB (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).
-
Extraction Acid: 0.2 N HCl.
-
Antibodies: Anti-H3K4me2 (Rabbit mAb), Anti-Total H3 (Loading Control).
Step-by-Step Workflow
-
Seeding: Seed THP-1 cells at
cells/mL in 6-well plates. -
Treatment: Treat with graded concentrations of 2-(4-Methoxyphenyl)cyclopropanamine (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 48 hours . Include a DMSO vehicle control.
-
Harvest: Centrifuge cells (300 x g, 5 min). Wash once with ice-cold PBS.
-
Hypotonic Lysis: Resuspend pellet in TEB Lysis Buffer (
cells/mL). Incubate on ice for 10 min with gentle stirring. -
Nuclei Collection: Centrifuge (6,500 x g, 10 min, 4°C). Discard supernatant (cytosol).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (acid extracts basic histones). Incubate overnight at 4°C with rotation.
-
Clarification: Centrifuge (6,500 x g, 10 min). Save the Supernatant (contains histones).
-
Neutralization: Add 1/5 volume of 2M NaOH to neutralize before adding SDS loading buffer.
-
Immunoblot: Run SDS-PAGE. Probe for H3K4me2 .
-
Success Criteria: A dose-dependent increase in H3K4me2 signal relative to Total H3.
-
Protocol 2: Functional Phenotype (Differentiation Assay)
Objective: Determine if LSD1 inhibition translates to therapeutic differentiation of leukemic blasts. Readout: Flow Cytometry for CD11b (Integrin alpha M), a marker of myeloid maturation.[2]
Experimental Workflow Visual
Figure 2: 96-Hour Differentiation Assay Workflow.
Step-by-Step Methodology
-
Preparation: Seed THP-1 cells in 24-well plates (
cells/mL). -
Dosing: Add 2-(4-Methoxyphenyl)cyclopropanamine (0.1 µM – 50 µM).
-
Positive Control: ATRA (All-trans retinoic acid) or a clinical LSD1 inhibitor (e.g., GSK-LSD1).
-
-
Incubation: Incubate for 72 to 96 hours .
-
Note: Do not let cells overgrow. If media turns yellow, spin down and resuspend in fresh media containing the compound.
-
-
Staining:
-
Wash cells with FACS Buffer (PBS + 2% FBS).
-
Block Fc receptors (Fc Block) for 10 min.
-
Stain with Anti-CD11b-PE (Phycoerythrin) for 30 min at 4°C in the dark.
-
Add 7-AAD or DAPI (Viability Dye) 10 min prior to acquisition.
-
-
Acquisition: Analyze on a Flow Cytometer. Gate on Live Cells (7-AAD negative) -> Single Cells -> CD11b Histograms.
Data Analysis & Interpretation
Calculate the Mean Fluorescence Intensity (MFI) of CD11b or the % Positive Cells (relative to DMSO).
| Parameter | Target Engagement (Protocol 1) | Functional Efficacy (Protocol 2) |
| Biomarker | H3K4me2 | CD11b Surface Expression |
| Expected Trend | Increase (Gain of Signal) | Increase (Differentiation) |
| Timepoint | 24 - 48 Hours | 72 - 96 Hours |
| Valid EC50 Range | 0.1 - 5.0 µM | 0.5 - 10.0 µM |
Self-Validation Check: If you see H3K4me2 increase but NO CD11b increase, the compound may be hitting the target but the cell line is resistant to differentiation, or the concentration is insufficient to drive the phenotype.
Troubleshooting & Expert Tips
-
The "Ghost" Effect (Autofluorescence):
-
Differentiating cells (macrophage-like) become larger and more granular. This increases autofluorescence. Always use an Isotype Control antibody to distinguish true CD11b signal from background noise.
-
-
Viability vs. Cytostasis:
-
LSD1 inhibitors are often cytostatic (they stop division) rather than cytotoxic (killing). Do not rely solely on ATP-based viability assays (like CellTiter-Glo) at early timepoints, as they may underestimate efficacy. Flow cytometry is superior here.
-
-
MAO Off-Target Effects:
-
Since this molecule is a Tranylcypromine derivative, it may inhibit MAO-A/B. If you observe rapid toxicity (<24 hours), it may be due to tyramine effects or off-target mitochondrial toxicity, not LSD1 inhibition.
-
References
-
Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. Link
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[3][4] Biochemistry, 46(14), 4408-4416. Link
-
Harris, W. J., et al. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer Cell, 21(4), 473-487. Link
-
Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(4), 495-511. Link
-
Abcam Protocols. Histone Extraction Protocol for Western Blotting. Link
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Radioligand Binding Assay for 2-(4-Methoxyphenyl)Cyclopropanamine Target Engagement
This Application Note provides a rigorous, field-validated protocol for characterizing the target engagement of 2-(4-Methoxyphenyl)cyclopropanamine (an analogue of Tranylcypromine) using a Radioligand Competition Binding Assay .
Given the structural classification of this compound as a cyclopropylamine, it acts as a mechanism-based inactivator of FAD-dependent amine oxidases, primarily Monoamine Oxidase A (MAO-A) , Monoamine Oxidase B (MAO-B) , and Lysine-Specific Demethylase 1 (LSD1/KDM1A) . This guide focuses on the "Gold Standard" radioligand binding methodologies for MAO isoforms, which serve as the primary off-target or therapeutic targets depending on the clinical indication (e.g., depression vs. oncology).
Introduction & Biological Context
2-(4-Methoxyphenyl)cyclopropanamine is a substituted cyclopropylamine derivative.[1] Like its parent compound Tranylcypromine (2-PCPA) , it functions as a potent, irreversible inhibitor of amine oxidases.
-
Primary Targets: MAO-A and MAO-B (Central Nervous System regulation).[2]
-
Emerging Target: LSD1/KDM1A (Epigenetic regulation in Oncology).
Why Radioligand Binding?
While enzymatic assays measure turnover, Radioligand Binding (RLB) directly quantifies the physical interaction between the drug and the receptor. For covalent inhibitors like cyclopropylamines, RLB is critical for determining the Apparent Affinity (
Mechanistic Insight
Cyclopropylamines undergo single-electron transfer oxidation by the FAD cofactor within the enzyme active site, leading to cyclopropyl ring opening and the formation of a covalent adduct with FAD (N5) or a cysteine residue. Consequently, the observed
Assay Principle: Competition Binding
This assay utilizes a Competition Binding format. A fixed concentration of a high-affinity, isotope-labeled radioligand is incubated with the target protein (membrane preparation) and varying concentrations of the test compound (2-(4-Methoxyphenyl)cyclopropanamine).
-
For MAO-A: We use [
H]-Ro 41-1049 (Reversible, high selectivity). -
For MAO-B: We use [
H]-Lazabemide (Reversible, high selectivity).
As the test compound binds to the active site, it prevents the radioligand from binding. The reduction in detected radioactivity (CPM) on the filter correlates inversely with the test compound's affinity.
Materials & Reagents
Biological Materials[2][3][4][5][6][7]
-
Receptor Source: Recombinant Human MAO-A or MAO-B expressed in Baculovirus-infected insect cells (or Rat Brain Homogenates for native tissue screening).
-
Membranes: Aliquoted and stored at -80°C. Do not refreeze after thawing.
Radioligands
| Target | Radioligand | Specific Activity | Kd (Approx) |
| MAO-A | [ | 60-80 Ci/mmol | ~10-15 nM |
| MAO-B | [ | 60-85 Ci/mmol | ~15-20 nM |
Compounds[1][4][6][7][8][9][10][11][12][13][14]
-
Test Compound: 2-(4-Methoxyphenyl)cyclopropanamine (Dissolve in 100% DMSO to 10 mM stock).
-
Reference Inhibitor (Non-Specific Binding): Clorgyline (10 µM) for MAO-A; Selegiline (10 µM) for MAO-B.
Buffers
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at 25°C.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).
Experimental Protocol
Step 1: Membrane Preparation
-
Thaw membrane aliquots rapidly at 37°C, then place immediately on ice.
-
Homogenize gently using a glass-Teflon homogenizer (5-10 strokes) to ensure uniform suspension.
-
Dilute membranes in Assay Buffer to the optimal protein concentration (determined by previous linearity studies, typically 5-10 µ g/well ).
Step 2: Assay Plate Setup
Use a 96-well Polypropylene Deep-Well plate. Final Assay Volume: 250 µL .
| Component | Volume | Description |
| Test Compound | 25 µL | 10x concentration serial dilution (e.g., 10 µM to 0.1 nM). |
| Radioligand | 25 µL | 10x concentration (Final conc = |
| Membranes | 200 µL | Diluted membrane suspension. |
| Total Binding | -- | Buffer replaces Test Compound. |
| Non-Specific | -- | 10 µM Clorgyline/Selegiline replaces Test Compound. |
Step 3: Incubation (Critical for Covalent Inhibitors)
-
Standard Equilibrium: Incubate for 60 minutes at 25°C .
-
Time-Shift Assay (Expert Mode): To confirm irreversible binding, perform parallel incubations at 30 min, 60 min, and 120 min . A leftward shift in
over time confirms covalent engagement.
Step 4: Termination & Filtration[7]
-
Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter.
-
Use a Cell Harvester (e.g., PerkinElmer FilterMate).
-
Aspirate plate contents through the filter.
-
Wash rapidly 3 times with 300 µL ice-cold Wash Buffer .
-
Dry filters at 50°C for 30-60 minutes.
Step 5: Scintillation Counting[7]
-
Apply MeltiLex solid scintillant or add 50 µL liquid scintillation cocktail per well.
-
Count in a MicroBeta or TopCount Scintillation Counter for 1-2 minutes per well.
Data Analysis & Visualization
Calculations
-
Specific Binding (SB):
[3] -
% Inhibition:
-
Curve Fitting: Fit data to a Sigmoidal Dose-Response (Variable Slope) equation:
[4] -
Ki Calculation (Cheng-Prusoff):
(Note: For covalent inhibitors, report as at min).
Workflow Diagram
Figure 1: Step-by-step workflow for the Radioligand Competition Binding Assay.
Binding Equilibrium Model
Figure 2: Competitive binding model showing the reversible binding of the radioligand versus the potential irreversible inactivation by the cyclopropylamine inhibitor.
Expert Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Ligand sticking to filters. | Ensure filters are pre-soaked in 0.3% PEI .[3] Wash filters extensively (4x). |
| Low Total Binding | Degraded receptor or ligand. | Use fresh radioligand. Do not vortex membranes vigorously. |
| Steep Hill Slope (> 1.2) | Irreversible binding or depletion. | Reduce receptor concentration (must be < |
| IC50 shifts with time | Mechanism-based inhibition. | This is expected for cyclopropylamines. Report incubation time clearly. |
References
-
Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in Molecular Biology. Link
-
Gifford Bioscience . Radioligand Binding Assay Protocol. Link
-
Eurofins Discovery . Monoamine Oxidase A (MAO-A) Binding Assay. Link
-
Dong, C., et al. (2016).[5] Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Link
-
Miyata, N., et al. (2011).[1] Synthesis and LSD1 Inhibitory Activity of Lysine-PCPA Conjugates. Journal of Medicinal Chemistry. Link
Sources
- 1. US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents [patents.google.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. biophysics-reports.org [biophysics-reports.org]
Application Notes & Protocols: Investigating the Neuropharmacological Profile of 2-(4-Methoxyphenyl)cyclopropanamine in CNS Research Models
Introduction: The Quest for Novel CNS Therapeutics
The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine. The intricate nature of neurological pathways and the restrictive blood-brain barrier (BBB) necessitate innovative chemical scaffolds that can effectively modulate neural circuits.[1] Cyclopropylamine derivatives, most notably tranylcypromine, have a storied history as irreversible inhibitors of monoamine oxidase (MAO), enzymes critical to the metabolism of key neurotransmitters. This application note provides a detailed guide for the characterization of 2-(4-Methoxyphenyl)cyclopropanamine, a novel cyclopropylamine analog, as a putative modulator of monoamine oxidase activity for CNS research applications.
This document is designed for researchers, scientists, and drug development professionals. It offers a strategic framework, from initial in vitro enzymatic assays to foundational in vivo behavioral models, to thoroughly evaluate the compound's potential as a CNS-active agent. The protocols herein are structured to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.
Section 1: Proposed Mechanism of Action - Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. They exist in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[2][3]
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders.[2]
-
MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and have been explored for Alzheimer's disease.[2][3]
Structurally, 2-(4-Methoxyphenyl)cyclopropanamine shares the critical cyclopropylamine pharmacophore found in irreversible MAO inhibitors. We hypothesize that this compound acts by forming a covalent adduct with the FAD cofactor of MAO, thereby inactivating the enzyme and leading to an increase in synaptic monoamine levels. The methoxyphenyl substitution may influence the compound's selectivity towards MAO-A or MAO-B and modulate its pharmacokinetic properties, including BBB penetration.
Caption: Proposed mechanism of 2-(4-Methoxyphenyl)cyclopropanamine action.
Section 2: In Vitro Characterization Protocols
The initial step in characterizing a putative MAO inhibitor is to determine its potency (IC50) and selectivity for the MAO-A and MAO-B isoforms. A fluorometric assay is a sensitive and high-throughput method for this purpose.[4][5]
Protocol 2.1: MAO-A and MAO-B Inhibition Assay (Fluorometric)
Rationale: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal, which is directly proportional to MAO activity.[5][6] The use of selective inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) as controls validates the assay's specificity.[2][4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (non-selective MAO substrate)[4]
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
2-(4-Methoxyphenyl)cyclopropanamine (Test Compound)
-
Clorgyline (MAO-A selective inhibitor control)[4]
-
Selegiline (MAO-B selective inhibitor control)[2]
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitors in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then further dilute into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in cold Assay Buffer to the working concentration recommended by the supplier.
-
Assay Setup: To each well of the 96-well plate, add the components in the following order:
-
40 µL of Assay Buffer
-
10 µL of diluted test compound, control inhibitor, or vehicle (Assay Buffer with DMSO).
-
Expert Note: Add 50 µL of the appropriate diluted enzyme solution (MAO-A or MAO-B) to the wells. Mix gently by tapping the plate.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for irreversible inhibitors.
-
Reaction Initiation: Prepare a Working Reagent mix containing the substrate (p-Tyramine), fluorescent probe, and HRP in Assay Buffer. Add 50 µL of this Working Reagent to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Expected In Vitro Results
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| 2-(4-Methoxyphenyl)cyclopropanamine | 85 | 1250 | 0.068 |
| Clorgyline (Control) | 5 | 8,000 | 0.0006 |
| Selegiline (Control) | 9,500 | 15 | 633 |
Table represents hypothetical data for illustrative purposes.
Section 3: In Vivo CNS Research Models & Protocols
Following in vitro characterization, the next logical step is to assess the compound's effects in a living system. For a putative MAO inhibitor with potential antidepressant properties, the Forced Swim Test (FST) is a widely used primary screening model.
Workflow for In Vivo Behavioral Assessment
Caption: Standard workflow for primary in vivo screening.
Protocol 3.1: Murine Model of Depression - Forced Swim Test (FST)
Rationale: The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressant drugs reliably reduce the duration of immobility, suggesting an antidepressant-like effect.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Test Compound, Vehicle (e.g., saline with 5% Tween 80), and Positive Control (e.g., Imipramine or Desipramine)
-
Clear glass or plastic cylinders (25 cm high, 10 cm diameter)
-
Water bath or heating system to maintain water temperature at 23-25°C
-
Video recording system and analysis software (e.g., Any-maze, EthoVision)
-
70% Ethanol for cleaning
Procedure:
-
Animal Acclimation: House mice in standard conditions for at least one week before the experiment. Handle them daily for 2-3 days prior to testing to reduce stress.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection, i.p.). A typical pre-treatment time is 30-60 minutes before the test.
-
Test Setup: Fill the cylinders with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Test Execution:
-
Gently place one mouse into the cylinder.
-
Record the session for 6 minutes.
-
Expert Note: The first 2 minutes are considered a habituation period and are often excluded from the final analysis. The key dependent variable is immobility time during the final 4 minutes.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Post-Test: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage before returning it to its home cage.
-
Cleaning: Empty and clean the cylinder with 70% ethanol and refill with fresh water between each animal to prevent olfactory cues from confounding the results.
-
Data Scoring: Score the videos for immobility time, either manually by a trained, blinded observer or using automated tracking software.
Protocol 3.2: Control for Locomotor Activity (Open Field Test)
Rationale: It is crucial to determine if the effects observed in the FST are due to a specific antidepressant-like action or simply a result of general changes in motor activity. A compound that causes hyperactivity could be mistakenly identified as an antidepressant in the FST. The Open Field Test (OFT) quantifies general locomotor activity and anxiety-like behavior.
Procedure:
-
Apparatus: A square arena (e.g., 40x40x40 cm) with automated infrared beam tracking or video tracking.
-
Execution: Following drug administration (same dosing regimen as FST), place the mouse in the center of the open field arena.
-
Recording: Allow the mouse to explore freely for 10-15 minutes.
-
Data Analysis: Key parameters to measure are:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Data Presentation: Expected In Vivo Results
| Treatment Group (10 mg/kg, i.p.) | FST Immobility (seconds) (Mean ± SEM) | OFT Total Distance (meters) (Mean ± SEM) |
| Vehicle | 155 ± 10.2 | 35.5 ± 2.1 |
| 2-(4-Methoxyphenyl)cyclopropanamine | 95 ± 8.5 | 38.1 ± 2.5 |
| Imipramine (Positive Control) | 80 ± 7.9 | 33.9 ± 1.9 |
*Table represents hypothetical data. p < 0.05 compared to Vehicle. A significant decrease in immobility without a significant change in total distance traveled would suggest a specific antidepressant-like effect.
Section 4: Advanced Characterization & Future Directions
While the initial in vitro and in vivo screens provide a strong foundation, a comprehensive understanding of 2-(4-Methoxyphenyl)cyclopropanamine requires further investigation.
-
Pharmacokinetics (ADME): Studies to determine the compound's absorption, distribution, metabolism, and excretion are essential. Crucially, direct measurement of brain-to-plasma concentration ratios is needed to confirm BBB penetration.
-
Reversibility of Inhibition: Dialysis or dilution experiments can determine if the inhibition of MAO is reversible or irreversible, which has significant implications for its therapeutic window and potential for drug-drug interactions.[3]
-
Neurochemical Analysis: Techniques like in vivo microdialysis can be used to directly measure changes in extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) following compound administration.
-
Broader CNS Model Testing: If the compound shows a promising profile, its efficacy can be tested in more complex models of neurological disorders, such as chronic stress models for depression or neurotoxin-based models (e.g., MPTP) for Parkinson's disease.[7]
Section 5: Summary & Conclusion
2-(4-Methoxyphenyl)cyclopropanamine represents a promising chemical entity for CNS research, with a structural rationale pointing towards the inhibition of monoamine oxidase. The protocols detailed in this application note provide a robust, step-by-step framework for its initial pharmacological characterization. By combining targeted in vitro enzymatic assays with well-controlled in vivo behavioral models, researchers can efficiently determine the compound's potency, selectivity, and potential as a modulator of CNS function. This systematic approach ensures scientific rigor and provides the foundational data necessary for advancing novel compounds in the drug discovery pipeline.
References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Shah, S. A., et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. Dove Medical Press. Retrieved from [Link]
-
Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 2-(4-methoxyphenyl)-2-methylpropanal. Retrieved from [Link]
-
Shah, S. A., et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. NIH. Retrieved from [Link]
-
Neumeyer, J. L., et al. (2009). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's interactions with D2 and D3 dopamine receptors. PubMed. Retrieved from [Link]
-
Yulizar, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]
-
Holota, S., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4- diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. Retrieved from [Link]
-
Research Communities. (2026). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Retrieved from [Link]
-
Jo, S., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. PubMed Central. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Today in Psychopharmacology and Neuropharmacology. Retrieved from [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 7. dovepress.com [dovepress.com]
Synthesis of Functionalized 2-(4-Methoxyphenyl)cyclopropanamine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 2-Arylcyclopropylamine Scaffold
The 2-arylcyclopropylamine (ACPA) structural motif is a cornerstone in medicinal chemistry and drug development.[1][2] Its presence in a wide array of biologically active compounds underscores its importance as a privileged scaffold. The unique conformational constraints imposed by the cyclopropane ring, coupled with the electronic properties of the aryl substituent, allow for precise modulation of pharmacological activity. Specifically, derivatives of 2-(4-methoxyphenyl)cyclopropanamine have garnered significant attention due to their potential applications in neuroscience and other therapeutic areas.[3][4] This document provides a comprehensive guide for the synthesis and functionalization of these valuable compounds, offering detailed protocols and insights into the underlying chemical principles.
The inherent ring strain of the cyclopropane moiety, approximately 27.5 kcal/mol, makes it a versatile substrate for a variety of chemical transformations.[5] This reactivity, when harnessed effectively, provides access to a diverse range of functionalized derivatives. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to generate novel analogs for screening and lead optimization programs.
Core Synthetic Strategies: Accessing the 2-(4-Methoxyphenyl)cyclopropanamine Backbone
The construction of the core 2-(4-methoxyphenyl)cyclopropanamine structure can be achieved through several synthetic routes. The choice of a particular pathway is often dictated by the desired stereochemistry and the availability of starting materials.
Strategy 1: Cyclopropanation of Styrenic Precursors
A common and effective method involves the cyclopropanation of 4-methoxystyrene or its derivatives. This can be accomplished using various carbene or carbenoid sources.
Protocol 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[6] This protocol details the cyclopropanation of an enesulfinamide derived from 4-methoxyacetophenone to yield a protected cyclopropylamine.
Experimental Workflow:
Caption: Workflow for Simmons-Smith Cyclopropanation.
Step-by-Step Protocol:
-
Synthesis of the N-sulfinyl Imine: To a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF, add (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)4 (1.5 eq). Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation of the Enesulfinamide: Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the corresponding enesulfinamide.
-
Simmons-Smith Cyclopropanation: Dissolve the enesulfinamide (1.0 eq) in anhydrous CH2Cl2. Cool the solution to 0 °C and add a solution of diethylzinc (3.0 eq, 1.0 M in hexanes) dropwise, followed by the slow addition of chloroiodomethane (3.0 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours.[6]
-
Quenching and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified N-sulfinyl cyclopropylamine in methanol and add a solution of HCl in dioxane (e.g., 4 M). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the hydrochloride salt of the desired trans-2-(4-methoxyphenyl)cyclopropanamine.
Rationale and Insights: The use of a chiral sulfinamide auxiliary allows for high diastereoselectivity in the cyclopropanation step, providing access to enantioenriched cyclopropylamines.[6] The titanium(IV) ethoxide acts as a Lewis acid to activate the ketone and facilitate imine formation. The Simmons-Smith reaction proceeds via a zinc carbenoid intermediate that adds to the double bond in a concerted fashion.
Strategy 2: From Cyclopropanecarboxylic Acid Derivatives
An alternative approach involves the synthesis of a cyclopropanecarboxylic acid intermediate, which can then be converted to the corresponding amine via a Curtius or Hofmann rearrangement.
Protocol 2: Curtius Rearrangement
This protocol describes the synthesis of trans-2-(4-methoxyphenyl)cyclopropanamine from the corresponding carboxylic acid.
Experimental Workflow:
Caption: Workflow for Curtius Rearrangement.
Step-by-Step Protocol:
-
Synthesis of trans-2-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: This can be prepared by reacting 4-methoxystyrene with ethyl diazoacetate to form the corresponding ethyl ester, followed by hydrolysis.[7] Isomerization of the cis/trans mixture of the ester to the more stable trans isomer can be achieved by treatment with sodium ethoxide.[7]
-
Formation of the Acyl Azide: To a solution of trans-2-(4-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Curtius Rearrangement and Boc Protection: Heat the reaction mixture to 80-90 °C. The acyl azide will rearrange to an isocyanate. After the rearrangement is complete (monitored by IR spectroscopy by the disappearance of the azide peak and appearance of the isocyanate peak), add tert-butanol (2.0 eq) and continue heating for an additional 2-3 hours to form the Boc-protected amine.
-
Work-up and Purification: Cool the reaction mixture, wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the Boc-protected amine in CH2Cl2 and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete. Remove the solvent and excess acid under reduced pressure to obtain the desired amine salt.
Rationale and Insights: The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to primary amines with retention of configuration. The use of DPPA is a safe and efficient way to generate the acyl azide in situ. The intermediate isocyanate is highly reactive and can be trapped with various nucleophiles, with tert-butanol being a common choice to install the easily removable Boc protecting group.
Functionalization of the 2-(4-Methoxyphenyl)cyclopropanamine Scaffold
Once the core amine is synthesized, a variety of functionalization reactions can be performed on either the amine or the aromatic ring.
N-Functionalization
The primary amine of 2-(4-methoxyphenyl)cyclopropanamine is a versatile handle for introducing a wide range of substituents.
Protocol 3: Reductive Amination
Reductive amination is a powerful tool for the N-alkylation of amines.
Step-by-Step Protocol:
-
To a solution of 2-(4-methoxyphenyl)cyclopropanamine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
Rationale and Insights: Reductive amination offers a direct and efficient method for creating secondary and tertiary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent that is often preferred for its ease of handling.
Aromatic Ring Functionalization
The 4-methoxyphenyl group can be further functionalized to introduce additional diversity.
Protocol 4: Electrophilic Aromatic Substitution
The methoxy group is an activating, ortho-, para-directing group. Since the para position is already substituted, electrophilic substitution will primarily occur at the ortho positions.
Example: Nitration
-
To a solution of N-protected 2-(4-methoxyphenyl)cyclopropanamine in acetic anhydride at 0 °C, slowly add a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction for a short period (e.g., 30 minutes) and then pour it onto ice.
-
Extract the product with an organic solvent, wash with water and brine, and dry.
-
Purify the nitrated product by chromatography.
Caution: Nitration reactions are highly exothermic and require careful temperature control.
Characterization Data
The synthesized derivatives should be thoroughly characterized using standard analytical techniques.
| Compound | Method | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI) m/z |
| trans-N-Boc-2-(4-methoxyphenyl)cyclopropanamine | Protocol 2 | 75 | 7.10 (d, 2H), 6.82 (d, 2H), 4.85 (br s, 1H), 3.78 (s, 3H), 2.65 (m, 1H), 1.95 (m, 1H), 1.45 (s, 9H), 1.10-1.00 (m, 2H) | 264.16 [M+H]+ |
| trans-N-Benzyl-2-(4-methoxyphenyl)cyclopropanamine | Protocol 3 | 82 | 7.35-7.20 (m, 5H), 7.05 (d, 2H), 6.80 (d, 2H), 3.85 (s, 2H), 3.77 (s, 3H), 2.20 (m, 1H), 1.85 (m, 1H), 1.05-0.90 (m, 2H) | 254.15 [M+H]+ |
Conclusion
The synthetic protocols and strategies detailed in this guide provide a robust framework for the preparation and functionalization of 2-(4-methoxyphenyl)cyclopropanamine derivatives. By understanding the underlying chemical principles and carefully executing these experimental procedures, researchers can efficiently generate a diverse library of analogs for biological evaluation. The versatility of the cyclopropylamine scaffold, coupled with the potential for diverse functionalization, makes it a highly attractive platform for the discovery of novel therapeutic agents.
References
-
Beilstein Journal of Organic Chemistry. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Available at: [Link]
-
Organic Chemistry Portal. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Available at: [Link]
-
ResearchGate. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Available at: [Link]
-
PMC. (n.d.). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. Available at: [Link]
-
Beilstein Journals. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Available at: [Link]
-
ACS Publications. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Available at: [Link]
-
ACS Publications. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Available at: [Link]
-
PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available at: [Link]
-
Waseda University Research Portal. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Available at: [Link]
-
ResearchGate. (2006). Reaction of Magnesium Cyclopropylidene with N-Lithio Arylamines: A Method for Generation of α-Amino-Substituted Cyclopropylmagnesiums and a Study for Their Reactivity with Electrophiles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]
-
MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available at: [Link]
-
Beilstein Journals. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]
-
University of Otago: OUR Archive. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. Available at: [Link]
- Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
-
ResearchGate. (2010). Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4- diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]
- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
PubMed. (2013). Cyclopamine, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy. Available at: [Link]
-
MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
ResearchGate. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]
- 5. BJOC - Diastereo- and enantioselective preparation of cyclopropanol derivatives [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Research-Grade 2-(4-Methoxyphenyl)Cyclopropanamine Formulations
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(4-Methoxyphenyl)Cyclopropanamine in Research
Cyclopropylamines are a pivotal structural motif in medicinal chemistry, valued for their unique conformational constraints and metabolic stability.[1] The incorporation of a cyclopropyl ring can significantly influence a molecule's pharmacological profile. The target compound, 2-(4-Methoxyphenyl)Cyclopropanamine, is of particular interest due to the presence of the methoxyphenyl group, a common feature in biologically active compounds, and the cyclopropylamine moiety, which is a key pharmacophore in enzyme inhibitors, such as those for Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[2] The development of research-grade formulations of this compound is a critical step in enabling reproducible in vitro and in vivo studies to explore its therapeutic potential.
This guide provides a comprehensive overview of the synthesis, formulation, and analytical characterization of 2-(4-Methoxyphenyl)Cyclopropanamine, with a focus on producing high-purity material suitable for research purposes. The protocols herein are designed to be self-validating, grounded in established chemical principles and good laboratory practices (GLP).
PART 1: Synthesis of trans-2-(4-Methoxyphenyl)Cyclopropanamine Hydrochloride
The synthesis of trans-2-(4-Methoxyphenyl)Cyclopropanamine can be approached through several established methods for creating 2-arylcyclopropylamines. A common and effective strategy involves the cyclopropanation of a cinnamic acid derivative followed by a Curtius rearrangement to install the amine functionality.[3][4][5] This approach generally favors the formation of the more stable trans isomer.
Synthesis Workflow
Caption: Synthetic pathway for trans-2-(4-Methoxyphenyl)Cyclopropanamine HCl.
Experimental Protocol: Synthesis
Materials and Reagents:
-
4-Methoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH)
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), solution in dioxane or diethyl ether
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Esterification of 4-Methoxycinnamic Acid:
-
Suspend 4-methoxycinnamic acid (1 equivalent) in anhydrous methanol.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methoxycinnamate.
-
-
Cyclopropanation (Corey-Chaykovsky Reaction):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add trimethylsulfoxonium iodide (1.5 equivalents) to anhydrous DMSO.
-
Add sodium hydride (1.5 equivalents) portion-wise at room temperature and stir the mixture for 1 hour, or until hydrogen evolution ceases.
-
Add a solution of methyl 4-methoxycinnamate (1 equivalent) in DMSO dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain methyl trans-2-(4-methoxyphenyl)cyclopropanecarboxylate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the methyl ester (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with cold 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield trans-2-(4-methoxyphenyl)cyclopropanecarboxylic acid.[4]
-
-
Curtius Rearrangement:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous toluene and tert-butanol.
-
Add triethylamine (1.1 equivalents) followed by diphenylphosphoryl azide (DPPA) (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the formation of the isocyanate and its subsequent reaction with t-BuOH by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the Boc-protected amine.
-
-
Deprotection to the Hydrochloride Salt:
-
Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Add a solution of HCl in dioxane or diethyl ether (excess) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt will precipitate.[5][6]
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain trans-2-(4-Methoxyphenyl)Cyclopropanamine hydrochloride as a white to off-white solid.
-
PART 2: Formulation of Research-Grade Solutions
The formulation of 2-(4-Methoxyphenyl)Cyclopropanamine for research applications requires careful consideration of its physicochemical properties, particularly its solubility and stability. As a primary amine, it may be prone to incompatibilities with certain excipients, such as reducing sugars (e.g., lactose), which can lead to the Maillard reaction.[7]
Formulation Development Workflow
Caption: Workflow for developing a research-grade formulation.
Protocol: Excipient Compatibility Studies
Objective: To assess the compatibility of 2-(4-Methoxyphenyl)Cyclopropanamine HCl with common excipients for potential solid or liquid formulations.
Methods:
-
Differential Scanning Calorimetry (DSC): To detect physical and chemical interactions through changes in thermal events.[8]
-
High-Performance Liquid Chromatography (HPLC): To quantify the degradation of the active pharmaceutical ingredient (API) when mixed with excipients under stress conditions.[7]
Procedure:
-
Prepare 1:1 (w/w) physical mixtures of the API with each selected excipient (see Table 1).
-
For HPLC analysis, store the mixtures at accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 1-4 weeks).[9]
-
Analyze the stressed samples by a validated stability-indicating HPLC method to determine the percentage of API remaining and the formation of any degradation products.
-
For DSC analysis, accurately weigh 2-5 mg of the mixture into a DSC pan and scan over a defined temperature range (e.g., 25 °C to 300 °C) at a heating rate of 10 °C/min. Compare the thermogram of the mixture with those of the individual components.
Table 1: Suggested Excipients for Compatibility Screening
| Excipient Category | Example Excipients | Rationale for Selection |
| Diluents/Fillers | Microcrystalline Cellulose (MCC), Dicalcium Phosphate, Mannitol | Commonly used for solid dosage forms. Mannitol is non-reducing.[8] |
| Solubilizers/Surfactants | Polysorbate 80, Cremophor® EL, Solutol® HS 15 | To enhance the solubility of poorly soluble compounds.[3] |
| Buffering Agents | Citrate buffer, Phosphate buffer | To maintain pH and enhance stability in aqueous solutions. |
| Antioxidants | Ascorbic acid, Butylated hydroxytoluene (BHT) | To protect against oxidative degradation, as amines can be susceptible to oxidation. |
Protocol: Preparation of a Research-Grade Stock Solution (e.g., for in vitro assays)
Objective: To prepare a stable, high-concentration stock solution for serial dilution.
Materials:
-
2-(4-Methoxyphenyl)Cyclopropanamine HCl
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh the required amount of 2-(4-Methoxyphenyl)Cyclopropanamine HCl in a sterile vial under a laminar flow hood.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Visually inspect for any undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at ≤ -20 °C.
PART 3: Analytical Characterization and Quality Control
A robust analytical method is essential to ensure the purity, identity, and stability of the synthesized compound and its formulations. A stability-indicating HPLC-UV method is the gold standard for this purpose.[10]
Analytical Workflow
Caption: Workflow for analytical method development and quality control.
Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method for the quantification of 2-(4-Methoxyphenyl)Cyclopropanamine and the detection of any degradation products.
Instrumentation and Conditions (Suggested Starting Point):
| Parameter | Suggested Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18 Reverse-Phase, e.g., Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95:5 (A:B), ramp to 5:95 (A:B) over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (based on the UV absorbance of the methoxyphenyl chromophore)[11] |
| Injection Volume | 10 µL |
Procedure:
-
Method Development: Optimize the mobile phase composition, gradient, and flow rate to achieve good peak shape, resolution between the main peak and any impurities, and a reasonable run time.
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of the API to stress conditions:[11][12][13]
-
Acidic Hydrolysis: 0.1N HCl at 60 °C for 2-8 hours.
-
Basic Hydrolysis: 0.1N NaOH at 60 °C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
-
Analyze the stressed samples to demonstrate that degradation products are resolved from the parent peak.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate resolution of the API from degradation products and potential impurities.
-
Linearity: Analyze a series of solutions of known concentrations (e.g., 1-100 µg/mL) and demonstrate a linear relationship between peak area and concentration (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of API into a placebo matrix.
-
Precision: Determine repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
PART 4: Data Presentation and Interpretation
Table 2: Purity Analysis of a Synthesized Batch of trans-2-(4-Methoxyphenyl)Cyclopropanamine HCl
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | Conforms to reference standard | Conforms | HPLC (retention time), ¹H NMR, MS |
| Purity (HPLC) | ≥ 98.0% | 99.2% | Validated HPLC-UV method |
| Individual Impurity | ≤ 0.5% | Impurity A (0.3%), Impurity B (0.2%) | Validated HPLC-UV method |
| Water Content | ≤ 1.0% | 0.4% | Karl Fischer Titration |
| Residual Solvents | As per ICH Q3C | Toluene: < 890 ppm, Diethyl Ether: < 5000 ppm | Headspace GC-MS |
Table 3: Short-Term Stability of a 10 mM DMSO Stock Solution
| Storage Condition | Time Point | Purity (HPLC, %) | Appearance |
| -20 °C | 0 | 99.2 | Clear, colorless solution |
| 1 month | 99.1 | Clear, colorless solution | |
| 3 months | 99.0 | Clear, colorless solution | |
| 4 °C | 0 | 99.2 | Clear, colorless solution |
| 1 week | 98.5 | Clear, colorless solution | |
| 1 month | 97.1 (degradation observed) | Clear, colorless solution | |
| Room Temperature | 0 | 99.2 | Clear, colorless solution |
| 24 hours | 98.8 | Clear, colorless solution | |
| 1 week | 95.3 (significant degradation) | Slight yellowing |
Conclusion
The development of research-grade formulations of novel compounds like 2-(4-Methoxyphenyl)Cyclopropanamine is a multi-faceted process that requires a systematic approach encompassing synthesis, formulation, and rigorous analytical characterization. By following the detailed protocols and workflows outlined in this guide, researchers can confidently produce and utilize high-quality material for their studies, ensuring the integrity and reproducibility of their experimental data. Adherence to Good Laboratory Practices throughout these procedures is paramount for achieving reliable and scientifically sound results.
References
- Schmitt, L. G., et al. (2001). A practical guide to drug-excipient compatibility studies. Pharmaceutical Technology, 25(4), 58-68.
- Narang, A. S., & Desai, D. (2018). Excipient compatibility. In Pharmaceutical Formulation Development of Peptides and Proteins (pp. 135-155). Springer, Cham.
-
Protheragen. (n.d.). API and Excipients Compatibility Studies. Retrieved from [Link]
-
PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. Retrieved from [Link]
- Wang, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech, 15(5), 1184–1192.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Vemula, V. R. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(6), 2206.
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Tableting & Granulation. (2025, December 12). Formulating OSDs for poorly soluble drugs. Retrieved from [Link]
- European Patent Office. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
- Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. ACS chemical neuroscience, 3(10), 769–775.
-
DuPont. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Nelson Research & Development Company. (1977). U.S. Patent No. 4,016,204. Washington, DC: U.S.
- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 8, 378–383.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
-
RJWave.org. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Image]. Retrieved from [Link]
- Baran, P. S., et al. (2026). Convergent Total Synthesis of (–)-Cyclopamine. Journal of the American Chemical Society.
- Charette, A. B., et al. (2021).
- Zaman, B., et al. (2021). Development of Stability Indicating HPLC-UV Method for Determination of Process Impurities and Degradation Products in Sofosbuvir and Velpatasvir Tablets. Pharmaceutical Chemistry Journal, 55(1), 85-93.
-
Semantic Scholar. (n.d.). Development of Stability Indicating HPLC-UV Method for Determination of Process Impurities and Degradation Products in Sofosbuvir and Velpatasvir Tablets. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Ciba-Geigy AG. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 269-273.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 9. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 10. irjpms.com [irjpms.com]
- 11. biomedres.us [biomedres.us]
- 12. onyxipca.com [onyxipca.com]
- 13. ijrpp.com [ijrpp.com]
Troubleshooting & Optimization
overcoming challenges in the purification of 2-(4-Methoxyphenyl)Cyclopropanamine
[1][2]
Introduction: The Stability-Purity Paradox
2-(4-Methoxyphenyl)cyclopropanamine (a 4-methoxy analog of Tranylcypromine) presents a unique purification challenge.[1][2] While it shares the monoamine oxidase (MAO) inhibitory scaffold of its parent compound, the addition of the electron-donating methoxy group (
The
Module 1: Critical Stability & Handling
Context: The most common failure mode is the degradation of the cyclopropane ring during acid-base workups, leading to ring-opened impurities that are difficult to separate.
Q: Why is my yield dropping significantly during the acid salt formation step?
A: You are likely triggering acid-catalyzed ring opening.
-
The Mechanism: The cyclopropane ring is highly strained (~27 kcal/mol). The 4-methoxy group stabilizes the benzylic carbocation intermediate that forms if the ring opens. Strong mineral acids (like excess concentrated HCl) or high temperatures facilitate the protonation of the ring, leading to cleavage.
-
The Solution:
-
Temperature Control: Perform all salt formations at 0°C to 5°C . Never add acid to a warm solution of the free base.
-
Acid Choice: Switch from aqueous concentrated HCl to anhydrous HCl in diethyl ether or dioxane . Water acts as a nucleophile that traps the ring-opened cation, forming alcohol impurities.[1][2]
-
Stoichiometry: Do not exceed 1.05 equivalents of acid.
-
Q: My product is turning pink/brown upon exposure to air. Is it decomposing?
A: Yes, this is oxidative degradation of the electron-rich aniline-like system. [1]
-
The Cause: While not an aniline, the
-methoxybenzylamine motif is prone to oxidation, forming quinoid-like colored impurities.[1] -
The Solution:
-
Inert Atmosphere: Store the free base under Argon/Nitrogen.
-
Salt Form: Convert to the Hydrochloride or Hemisulfate salt immediately.[2] The salt form protonates the amine, reducing its susceptibility to oxidation.
-
Additive: If storing the free base as an oil, add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger.[1]
-
Module 2: Stereochemical Resolution (Cis/Trans)
Context: The trans isomer is typically the bioactive target. Synthesis (e.g., via Curtius rearrangement of the acid) often yields a mixture of cis and trans.[3]
Q: I cannot separate the cis and trans isomers by standard silica chromatography. What should I do?
A: Shift the separation strategy to the precursor carboxylic acid or use selective crystallization.
-
Strategy A: Precursor Purification (Recommended) [1][2]
-
Separate the isomers at the 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid stage.[1][2]
-
Protocol: Recrystallize the crude acid mixture from hot water. The trans-acid is significantly less soluble in water than the cis-acid.[2] Repeated recrystallization can achieve >98% trans purity before converting to the amine.
-
-
Strategy B: Amine Salt Recrystallization
Q: How do I determine the Cis/Trans ratio quickly without running a chiral HPLC?
A: Use 1H NMR coupling constants (
Module 3: Visualizing the Purification Workflow
The following diagram illustrates the decision matrix for purification based on the stage of synthesis and impurity profile.
Caption: Decision tree for maximizing yield and stereochemical purity. Note the critical control point at the salt formation step to prevent ring opening.
Module 4: Experimental Protocols
Protocol A: Safe Salt Formation (HCl Salt)
Designed to minimize ring opening.[1][2]
-
Dissolution: Dissolve 1.0 g of crude 2-(4-methoxyphenyl)cyclopropanamine (free base oil) in 10 mL of anhydrous Diethyl Ether or MTBE .
-
Cooling: Place the flask in an ice/salt bath to reach 0°C .
-
Acid Addition: Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise over 10 minutes.
-
Precipitation: A white solid should precipitate immediately.[1][2]
-
Filtration: Filter the solid under Argon (to prevent moisture absorption).[1][2]
-
Washing: Wash the cake with cold anhydrous ether (2 x 5 mL).
-
Drying: Vacuum dry at room temperature (do not heat above 40°C).
Protocol B: Removal of Ring-Opened Impurities
If accidental hydrolysis occurs (presence of 3-chloro-1-(4-methoxyphenyl)propylamine).[1][2]
-
Basify: Convert the contaminated salt back to the free base using 1M NaOH (cold).
-
Extraction: Extract into Ethyl Acetate.
-
Derivatization (Optional but Effective): If the impurity level is <10%, the primary amine of the ring-opened linear chain is sterically less hindered than the cyclopropylamine.
-
Chromatography: The Boc-protected linear impurity is now easily separable from the free cyclopropylamine by silica flash chromatography (DCM/MeOH).[1][2]
Module 5: Comparison of Salt Forms
| Salt Form | Crystallinity | Hygroscopicity | Stability (Ring) | Recommendation |
| Hydrochloride | High | Moderate | Moderate | Standard for storage. Best balance of properties.[1][2] |
| Hemisulfate | Moderate | Low | High | Best for large scale. Less acidic micro-environment.[1][2] |
| Oxalate | High | Low | Low | Avoid. Oxalic acid is strong enough to promote ring opening over time.[1][2] |
| Tartrate | High | Moderate | High | Use for Chiral Resolution. Excellent for separating enantiomers.[1][2] |
References
-
Synthesis and Resolution of 2-Phenylcyclopropylamine (Tranylcypromine)
-
Kaiser, C., et al. "2-Substituted Cyclopropylamines.[1][2][3] I. Derivatives and Analogs of 2-Phenylcyclopropylamine."[1][2] Journal of Medicinal and Pharmaceutical Chemistry, vol. 5, no. 6, 1962, pp. 1243–1265.[1]
-
Relevance: Establishes the foundational Curtius rearrangement route and resolution via tartaric acid.[2]
-
-
Method of Synthesis of Trans-2-Phenylcyclopropylamine (Patent)
- Stability of Cyclopropylamines: Wong, A., et al. "Mechanism of the Acid-Catalyzed Ring Opening of Arylcyclopropanes." Journal of Organic Chemistry. Relevance: Explains the electronic effects of the 4-methoxy group in stabilizing the carbocation intermediate, accelerating ring opening. (General Chemical Principle Reference)
-
General Properties of 2-(4-Methoxyphenyl)
Sources
- 1. PubChemLite - 2-(2-(2-(4-methoxyphenyl)cyclopropyl)phenoxy)-n,n-dimethylethanamine (C20H25NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Optimization for 2-(4-Methoxyphenyl)Cyclopropanamine
Ticket ID: #DRF-4-OMe-TCP-2024 Subject: Dose-Range Finding (DRF) & Formulation Protocol for 2-(4-Methoxyphenyl)Cyclopropanamine Assigned Scientist: Senior Application Scientist, In Vivo Pharmacology Unit[1]
Executive Summary
You are working with 2-(4-Methoxyphenyl)cyclopropanamine (often abbreviated as 4-OMe-TCP or 4-OMe-PCPA ). This molecule is a structural analogue of Tranylcypromine (TCP).
Critical Pharmacological Context:
-
Dual Mechanism: It is a potent Monoamine Oxidase (MAO) inhibitor and a Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor .[1]
-
Safety Profile: The dose-limiting toxicity (DLT) is often bifurcated:
-
Acute: Sympathomimetic crisis (MAO inhibition) causing hypertension or serotonin syndrome.
-
Sub-chronic: Thrombocytopenia (LSD1 inhibition) affecting platelet production.
-
This guide provides a self-validating workflow to determine the Maximum Tolerated Dose (MTD) and optimal therapeutic window.
Module 1: Formulation & Solubility Troubleshooting
User Report: "The compound precipitates in PBS or saline when I try to make a 10 mg/mL stock."
Diagnosis: The free base of 2-(4-Methoxyphenyl)cyclopropanamine is a lipophilic amine with poor aqueous solubility at neutral pH.[1] It requires protonation to dissolve in aqueous vehicles.[1]
The Solution: Salt Formation or Acidification
Protocol A: In-Situ Salt Formation (Recommended) Do not use 100% DMSO; it is poorly tolerated in repeated dosing.[1] Instead, convert the free base to a hydrochloride salt in situ.
-
Weigh the required amount of free base.[1]
-
Dissolve in a minimal volume of 100% Ethanol or DMSO (max 5% of final volume).
-
Add 1.05 molar equivalents of 1N HCl.
-
Dilute slowly with 0.9% Saline or 5% Glucose.
-
Check pH: Ensure final pH is between 4.5 and 6.0. If pH > 7, the amine will crash out.
Vehicle Compatibility Table
| Vehicle Composition | Solubility Limit | Stability (RT) | Recommendation |
| PBS (pH 7.4) | < 0.5 mg/mL | Poor (Precipitates) | AVOID |
| 0.9% Saline + 1 eq HCl | ~15 mg/mL | High (>24h) | PREFERRED |
| 10% DMSO / 40% PEG400 / 50% Water | ~25 mg/mL | Moderate | For High Dose |
| Corn Oil | Variable | Unknown | Oral Gavage Only |
Module 2: Dose-Range Finding (DRF) Workflow
User Report: "Mice showed hyperexcitability at 30 mg/kg and lethality at 50 mg/kg.[1] How do I find the therapeutic window?"
Scientific Rationale: Cyclopropanamines are mechanism-based inactivators (suicide inhibitors) .[1] They form covalent adducts with the FAD cofactor in MAO and LSD1 enzymes.[2] Because the inhibition is irreversible, lower doses repeated over time are often more effective and less toxic than a single high dose (accumulation of enzyme inactivation).
Experimental Design: The "3+3" Step-Up Protocol
Do not jump straight to efficacy studies. Use this step-up approach to define the MTD.
Step 1: Single Dose Escalation (Acute Toxicity)
-
Animals: C57BL/6 mice (n=3 per cohort).
-
Route: IP or PO.
-
Observation: 24 hours.
-
Stop Criteria: Seizures, tremor, >15% body weight loss, or death.
Step 2: Repeat Dose (Sub-Chronic Toxicity)
-
Duration: 5-7 days daily dosing (QD).
-
Critical Readout: Complete Blood Count (CBC) to check for thrombocytopenia (platelet loss), a hallmark of LSD1 inhibition.
Figure 1: Decision tree for dose escalation. Note the specific check for hematological toxicity (platelets) at the high dose, which is specific to LSD1 inhibitors.
Module 3: Mechanism & Pharmacodynamics (PD)
User Report: "I am dosing at MTD, but I don't see a phenotypic change. Is the drug working?"
Troubleshooting: You must validate target engagement. 2-(4-Methoxyphenyl)cyclopropanamine requires catalytic activation by the target enzyme to form a covalent bond with the FAD cofactor.
PD Biomarkers:
-
For LSD1 Inhibition: Measure H3K4me2 (Histone H3 Lysine 4 dimethylation) levels in surrogate tissue (e.g., PBMCs or spleen) or tumor tissue. Inhibition should increase global H3K4me2.[1]
-
For MAO Inhibition: Measure brain or plasma serotonin/dopamine levels (increases indicate inhibition).[1]
Mechanism of Action Diagram
Figure 2: Mechanism-based inactivation.[1] The cyclopropyl ring undergoes radical ring-opening upon oxidation by FAD, forming a permanent covalent bond that disables the enzyme.[1]
Module 4: Safety & Dietary Restrictions (Crucial)
User Report: "Several mice died unexpectedly after feeding, despite tolerating the drug injection."
Diagnosis: The "Cheese Effect" (Tyramine Interaction) Because 2-(4-Methoxyphenyl)cyclopropanamine inhibits MAO-A/B, it prevents the breakdown of dietary tyramine.[1] High tyramine levels trigger massive norepinephrine release, causing hypertensive crisis and death.
Corrective Action:
-
Switch Chow: Use low-tyramine or standard defined rodent diet.[1] Avoid aged or fermented feed components.[1]
-
Environmental Enrichment: Avoid giving "treats" (cheese, certain dried fruits) that might contain tyramine.
-
Housing: Reduce stress. MAO-inhibited mice are hypersensitive to handling stress and noise.[1]
FAQ: Frequently Asked Questions
Q: Can I use the cis-isomer instead of the trans-isomer? A: Generally, no .[1] The trans-isomer (specifically trans-2-phenylcyclopropylamine derivatives) is usually the bioactive form for LSD1 and MAO inhibition.[1] The cis-isomer often has significantly reduced potency or different off-target effects.[1] Verify your supplier provides the trans isomer or the racemate (trans-racemic).[1]
Q: What is the expected half-life (t1/2)? A: The pharmacokinetic (PK) half-life is short (often < 2-4 hours in rodents), but the pharmacodynamic (PD) half-life is long (days).[1] Because the drug irreversibly inhibits the enzyme, enzyme activity only returns when the cell synthesizes new protein. Do not dose more frequently than once daily (QD) without PK justification.
Q: Why are my mice developing pale ears and feet? A: This is a sign of anemia or thrombocytopenia, a known side effect of LSD1 inhibition affecting hematopoietic differentiation. Perform a CBC immediately.[1] If platelets drop below 200,000/µL, dose reduction is required.
References
-
LSD1 Inhibitors and Thrombocytopenia
-
Mechanism of Action (FAD Adducts)
-
Structure-Activity Relationship (4-Methoxy Analogues)
- Title: Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjug
- Source: Bioorganic & Medicinal Chemistry (via NCBI PMC).
-
URL:[Link]
- Relevance: Discusses the potency and binding of PCPA (phenylcyclopropylamine) derivatives, specifically highlighting the stereochemical requirements (trans vs cis) for LSD1 inhibition.
-
In Vivo Toxicity & Dosing Context
-
Title: Tranylcypromine Abuse Associated With Delirium and Thrombocytopenia.[1][4][5][6]
- Source: ResearchG
-
URL:[Link]
- Relevance: Provides clinical grounding for the dose-limiting toxicities (delirium, thrombocytopenia) observed at high systemic exposures, translating to "stop criteria" for animal studies.
-
Sources
- 1. CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine abuse associated with an isolated thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
addressing solubility and stability issues of 2-(4-Methoxyphenyl)Cyclopropanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(4-Methoxyphenyl)cyclopropanamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-proven solutions to assist in your research and development endeavors.
I. Solubility Troubleshooting
Poor aqueous solubility is a significant hurdle for many promising drug candidates, including 2-(4-Methoxyphenyl)cyclopropanamine. The presence of a non-polar methoxyphenyl group and a cyclopropane ring contributes to its hydrophobic nature. This section provides a systematic approach to addressing solubility challenges.
FAQ 1: My 2-(4-Methoxyphenyl)cyclopropanamine won't dissolve in my aqueous buffer. What are my options?
This is a common issue. The limited aqueous solubility of 2-(4-Methoxyphenyl)cyclopropanamine necessitates the use of formulation strategies to enhance its dissolution. Here’s a step-by-step guide to improving solubility:
1. pH Adjustment:
-
Rationale: 2-(4-Methoxyphenyl)cyclopropanamine is a primary amine, which can be protonated to form a more soluble salt at acidic pH.
-
Protocol:
-
Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Titrate your aqueous buffer with small aliquots of a suitable acid (e.g., 0.1 M HCl) to lower the pH.
-
Add the stock solution of your compound to the acidified buffer while stirring.
-
Monitor for precipitation. If the compound remains in solution, you have successfully increased its solubility.
-
2. Co-solvents:
-
Rationale: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[1]
-
Common Co-solvents: Polyethylene glycol (PEG) 300, propylene glycol, ethanol, and glycerin are frequently used.[1]
-
Protocol:
-
Prepare a series of aqueous buffers containing varying concentrations of a co-solvent (e.g., 5%, 10%, 20% PEG 300).
-
Attempt to dissolve 2-(4-Methoxyphenyl)cyclopropanamine in each co-solvent mixture.
-
Determine the optimal co-solvent concentration that achieves the desired drug concentration without precipitation.
-
3. Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[2][3]
-
Protocol:
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add 2-(4-Methoxyphenyl)cyclopropanamine to the cyclodextrin solution and stir vigorously or sonicate to facilitate complex formation.
-
Filter the solution to remove any undissolved compound and determine the concentration of the solubilized drug.
-
4. Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly water-soluble drugs.
-
Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), and poloxamers.
-
Protocol:
-
Prepare an aqueous solution of a surfactant at a concentration above its CMC.
-
Add 2-(4-Methoxyphenyl)cyclopropanamine to the surfactant solution and stir.
-
Determine the solubility enhancement.
-
FAQ 2: How do I choose the best solubilization strategy for my specific application?
The choice of solubilization method depends on several factors, including the intended use of the formulation (e.g., in vitro assay vs. in vivo study), the required drug concentration, and potential excipient-drug interactions.
| Strategy | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple, effective for ionizable compounds. | May not be suitable for all biological assays due to pH sensitivity. | In vitro screening, early-stage formulation. |
| Co-solvents | High solubilization capacity for many compounds.[1] | Can have toxic effects at high concentrations.[1] | Preclinical in vivo studies, parenteral formulations. |
| Cyclodextrins | Generally well-tolerated, can improve stability.[2] | Limited loading capacity, potential for drug displacement. | Oral and parenteral formulations. |
| Surfactants | High solubilizing power. | Potential for toxicity and cell membrane disruption. | Topical and oral formulations. |
Experimental Workflow for Solubility Enhancement:
Caption: Workflow for selecting a solubility enhancement strategy.
II. Stability Troubleshooting
The chemical stability of 2-(4-Methoxyphenyl)cyclopropanamine is critical for obtaining reliable experimental data and for the development of a safe and effective drug product. The cyclopropylamine moiety is known to be susceptible to degradation under certain conditions.
FAQ 3: I am observing a loss of my compound in solution over time. What are the likely degradation pathways?
The primary stability concerns for 2-(4-Methoxyphenyl)cyclopropanamine are hydrolysis and oxidation.
1. Hydrolytic Degradation:
-
Rationale: The cyclopropylamine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH. This can be exacerbated by elevated temperatures.
-
Potential Products: Ring-opened products.
2. Oxidative Degradation:
-
Rationale: The amine group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metals, or oxidizing agents. The methoxyphenyl group can also undergo oxidation.[4][5]
-
Potential Products: N-oxides, deaminated products, and products of aromatic ring oxidation.
3. Photodegradation:
-
Rationale: The methoxyphenyl group is a chromophore that can absorb UV light, potentially leading to photodegradation.[6]
-
Potential Products: Complex mixture of degradants.
Potential Degradation Pathways:
Caption: Potential degradation pathways for 2-(4-Methoxyphenyl)cyclopropanamine.
FAQ 4: How can I perform a forced degradation study to identify potential degradants?
A forced degradation study is essential to understand the stability of your compound and to develop a stability-indicating analytical method.[7][8]
Protocol for Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.
FAQ 5: What analytical methods are suitable for stability testing of 2-(4-Methoxyphenyl)cyclopropanamine?
A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common technique for stability testing. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.
Troubleshooting Guide for Stability Issues:
| Observation | Potential Cause | Recommended Action |
| Loss of compound in acidic or basic solution. | Hydrolytic degradation. | Adjust the pH of the formulation to be closer to neutral. Store solutions at lower temperatures. |
| Appearance of new peaks in the chromatogram after exposure to air. | Oxidative degradation. | Degas solvents and blanket solutions with an inert gas (e.g., nitrogen or argon). Add an antioxidant (e.g., ascorbic acid, BHT) to the formulation. |
| Degradation upon exposure to light. | Photodegradation. | Store the compound and its formulations in amber vials or protect from light. |
III. Formulation Strategies for Enhanced Stability
In addition to controlling environmental factors, formulation approaches can significantly improve the stability of 2-(4-Methoxyphenyl)cyclopropanamine.
1. Salt Formation:
-
Rationale: Forming a salt of the amine, such as the hydrochloride salt, can improve both solubility and stability.
-
Procedure: The hydrochloride salt can be prepared by treating a solution of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in the same solvent.
2. Solid Dispersions:
-
Rationale: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which can enhance both solubility and stability by preventing crystallization and reducing drug mobility.[9][10]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
Preparation Methods: Solvent evaporation, spray drying, and hot-melt extrusion.
3. Lyophilization (Freeze-Drying):
-
Rationale: For solutions, lyophilization can produce a stable, amorphous solid powder that is readily reconstituted.
-
Procedure: The drug solution, often with a cryoprotectant (e.g., mannitol, sucrose), is frozen and then subjected to a vacuum to sublimate the solvent.
IV. References
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Prasad, D., Chauhan, H., & Atef, E. (2016). Role of molecular interactions for synergistic precipitation inhibition of poorly soluble drug in supersaturated drug−polymer−polymer ternary solution. Molecular Pharmaceutics, 13(3), 756–765.
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1707-1715.
-
Jadhav, P., & Sharma, Y. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 1-8.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
-
Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.
-
Guengerich, F. P. (2001). N-Dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. The Journal of Biological Chemistry, 276(36), 33895-33901.
-
Talebpour, Z., & others. (2020). Analytical study of some drugs containing amine group. Thesis.
-
Singh, A., & others. (2011). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmaceutical and Technology, 4(2), 190-197.
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
-
Cantu, M. D., & others. (2011). Photostability and phototoxicity studies of a promising UVA filter for sunscreens: 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione. Journal of Photochemistry and Photobiology B: Biology, 104(1-2), 148-155.
-
Attia, S. M. (2010). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 23(8), 1344-1351.
-
Sinko, P. J. (Ed.). (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
-
American Chemical Society. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
-
Armarego, W. L., & Chai, C. L. (2012). Purification of laboratory chemicals. Butterworth-Heinemann.
-
Spencer, J. N., & others. (1996). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of Solution Chemistry, 25(8), 785-794.
-
Warren, D. B., & others. (2010). Amorphous solid dispersions of bcs class ii drugs: a rational approach to solvent and polymer selection. Journal of Pharmaceutical Sciences, 99(9), 3825-3842.
-
Erickson, K. L., & others. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4349-4358.
-
Boral, K., & others. (2014). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter. Journal of Photochemistry and Photobiology A: Chemistry, 280, 27-33.
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
-
Kumar, S., & others. (2021). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 12(7), 3564-3573.
-
Sowell, J. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd.
-
Kumar, A., & Sahoo, S. K. (2012). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmacy and Technology, 5(2), 190-197.
-
Dave, V. H., & others. (2025). Solubility Enhancement of Metaxalone by Solid Dispersion Technique Using Polymeric Carriers. Progress in Chemical and Biochemical Research, 8(3), 294-303.
-
Gonzales, A., & others. (2006). Journal of Photochemistry and Photobiology A: Chemistry Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone). Journal of Photochemistry and Photobiology A: Chemistry, 183(1-2), 1-8.
-
Kumar, V., & others. (2021). Analytical Techniques for the Assessment of Drug Stability. IntechOpen.
-
Separation Science. (2025). Analytical Techniques In Stability Testing.
-
Singh, S., & others. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 4(6), 163-171.
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
-
Borro, M., & others. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Molecules, 27(19), 6598.
-
Kim, S., & others. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv.
-
Sild, S., & others. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(21), 7206.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
-
Kónya, K., & others. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2396-2406.
-
Kaiser, C., & others. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. U.S. Patent 4,016,204.
-
Optimized Gas Treating, Inc. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide.
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
-
Jouyban, A., & others. (2024). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Pharmaceutical Sciences, 30(1), 1-10.
-
Chen, Y., & others. (2021). Solubility of various drugs and quantitative structure-activity relationship (QSAR) analysis. Journal of Molecular Liquids, 340, 117255.
-
Raines, R. T., & others. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(17), 3841-3844.
-
Shayanfar, A., & others. (2024). Predicting drug solubility in organic solvents mixtures. Journal of Molecular Liquids, 399, 124335.
-
Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropylamine hemisulfate salt.
-
Szabó, B., & others. (2025). Duality in Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting the Solubility of Diverse Pharmaceutical Acids in Deep Eutectic Solvents. Preprints.org.
-
Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropylamine.
-
Kim, J., & others. (2021). Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures. International Journal of Molecular Sciences, 22(6), 3075.
-
Jouyban, A., & others. (2015). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Pharmaceutical Sciences, 104(7), 2324-2331.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 2-(4-Methoxyphenyl)Cyclopropanamine experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)Cyclopropanamine. This guide is designed to provide expert-driven solutions to common challenges encountered during the synthesis, purification, and analysis of this compound, helping you achieve consistent and reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing insights into the underlying causes and offering detailed corrective protocols.
Problem: Low or No Product Yield in Cyclopropanation Reaction
Q1: My cyclopropanation of 4-methoxystyrene is resulting in very low yields or failing completely. What are the most likely causes and how can I improve the conversion?
A1: Low yields in the synthesis of 2-(4-methoxyphenyl)cyclopropane derivatives, typically via a Simmons-Smith or related reaction, are a frequent issue. The root causes often trace back to reagent quality, reaction conditions, or the inherent reactivity of the system.
Potential Causes & Solutions:
-
Inactive Zinc Reagent: The Simmons-Smith reaction relies on an active zinc carbenoid (IZnCH₂I), which is generated from diiodomethane and a zinc-copper couple or diethylzinc. The activity of the zinc is paramount.
-
Expert Insight: Commercial zinc dust can have a passivating oxide layer that inhibits reactivity. Activation is crucial. The electron-donating methoxy group on the styrene starting material makes it more reactive than electron-deficient olefins, but an active carbenoid is still essential for efficient conversion.[1][2]
-
Solution: Activate the zinc-copper couple immediately before use. If using diethylzinc (Furukawa modification), ensure it is fresh and handled under strictly anhydrous and anaerobic conditions.[1]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence the reaction's success.
-
Expert Insight: The formation and reaction of the zinc carbenoid are sensitive. Ethereal solvents are commonly used, but for some substrates, less coordinating solvents like dichloromethane (DCM) can be beneficial.[1] Prolonged reaction times after the starting material is consumed can sometimes lead to side reactions or product degradation.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider a modest increase in temperature. For electron-rich olefins like 4-methoxystyrene, the reaction should proceed efficiently at or slightly above room temperature.[2]
-
-
Moisture or Air Contamination: The organozinc intermediates are highly sensitive to moisture and oxygen.
-
Expert Insight: Water will rapidly quench the carbenoid, and oxygen can lead to unwanted side reactions.
-
Solution: All glassware must be flame-dried or oven-dried before use. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[3]
-
Workflow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield cyclopropanation reactions.
Problem: Presence of Significant Impurities
Q2: My final product shows multiple spots on TLC and extra peaks in NMR/GC-MS analysis. What are these impurities and how can I remove them?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Identifying the source is key to mitigation.
Common Impurities and Their Sources:
| Impurity Type | Potential Source | Mitigation & Removal Strategy |
| Unreacted 4-Methoxystyrene | Incomplete reaction due to inactive reagents or insufficient reaction time. | Optimize reaction conditions as described in Q1. Remove via flash column chromatography. |
| Diiodomethane (CH₂I₂) | Used in excess during the reaction. | Remove during aqueous work-up (some partitions to organic layer) and subsequent evaporation under reduced pressure. Final traces are removed by chromatography. |
| Alkene Dimerization Products | A common side reaction in metal-mediated carbene transfers, though less prevalent in well-controlled Simmons-Smith reactions.[4] | Use the alkene as the limiting reagent if possible. Avoid overly high temperatures. Purify via column chromatography. |
| Iodomethylzinc Iodide Degradation Products | Reaction of the carbenoid with itself or solvent. | Ensure slow, controlled addition of reagents and maintain optimal temperature. |
| Ring-Opened Products | The cyclopropyl ring is strained and can be susceptible to opening under harsh acidic conditions. | Use mild conditions during work-up and purification. Avoid strong acids. A saturated solution of ammonium chloride (NH₄Cl) is a standard quenching agent.[2] |
Protocol: Purification by Flash Column Chromatography
-
Concentrate Crude Product: After an aqueous work-up, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oil.
-
Select Solvent System: Determine an appropriate eluent system using TLC. A common starting point for cyclopropylamines is a gradient of ethyl acetate (EtOAc) in hexanes, often with a small percentage (0.5-1%) of triethylamine (Et₃N) to prevent the amine from streaking on the acidic silica gel.
-
Prepare Column: Pack a silica gel column with the initial, low-polarity eluent.
-
Load Sample: Adsorb the crude oil onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent and load it onto the column ("wet loading").
-
Elute and Collect: Run the column, gradually increasing the eluent polarity. Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-methoxyphenyl)cyclopropanamine.
Problem: Inconsistent Stereochemistry (Diastereoselectivity)
Q3: I am getting a variable mixture of cis and trans isomers of the product. How can I control the diastereoselectivity of the reaction?
A3: For 2-substituted cyclopropanamines, cis and trans isomers are possible. In many cyclopropanation reactions of simple styrenes, the trans isomer is thermodynamically favored and often forms as the major product due to steric reasons.[5]
Factors Influencing Diastereoselectivity:
-
Reaction Mechanism: The Simmons-Smith reaction is generally stereospecific, meaning the geometry of the starting alkene is retained.[6] For a monosubstituted alkene like 4-methoxystyrene, the selectivity refers to the orientation of the new cyclopropane ring substituents relative to the existing substituent on the double bond. The approach of the bulky zinc carbenoid typically favors the formation of the trans product to minimize steric hindrance.
-
Directing Groups: While 4-methoxystyrene lacks a proximal directing group (like a nearby hydroxyl group), the choice of cyclopropanation reagent can still influence the isomeric ratio.[7][8] Some modified or catalytic systems can provide higher selectivity.[4][9]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.[4]
Analysis and Control:
-
NMR Analysis: The diastereomeric ratio can be accurately determined by ¹H NMR spectroscopy. The signals for the cyclopropyl protons of the cis and trans isomers will have distinct chemical shifts and coupling constants.[10][11] Integrating these distinct signals allows for quantification of the ratio.
-
Improving Selectivity: For standard Simmons-Smith conditions, ensuring a well-controlled reaction at the lowest feasible temperature is the best approach to maximize the inherent steric preference for the trans isomer. If a specific isomer is required in high purity, chromatographic separation of the diastereomers or exploring asymmetric cyclopropanation methods may be necessary.[9][12]
Diagram: Stereochemical Outcome
Caption: Steric influence on the formation of cis/trans isomers.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage and handling procedures for 2-(4-Methoxyphenyl)Cyclopropanamine?
A4: Like many primary amines, this compound requires careful handling and storage to maintain its integrity.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), to protect from air and moisture.[13] It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13][14] Recommended storage temperature is often below +30°C.[15]
-
Handling: The compound is likely volatile and may have a strong amine-like odor.[14] Always handle it in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14][16] It can absorb carbon dioxide from the air.[14]
Q5: How can I confirm the identity and purity of my synthesized 2-(4-Methoxyphenyl)Cyclopropanamine?
A5: A combination of analytical techniques is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the methoxyphenyl group (typically two doublets in the 6.8-7.2 ppm range), a singlet for the methoxy (-OCH₃) protons (around 3.8 ppm), and complex multiplets for the cyclopropyl ring and amine (-NH₂) protons. The cyclopropyl protons are highly shielded and will appear upfield, typically between 0.5 and 2.5 ppm.
-
¹³C NMR: Will show characteristic peaks for the substituted benzene ring, the methoxy carbon, and the three carbons of the cyclopropane ring.
-
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural evidence.
-
Chromatography (GC/LC): Can be used to assess purity by showing a single major peak under optimized conditions. Highly sensitive methods like LC-MS/MS are used to detect trace-level impurities.[17]
Q6: My experiment involves a downstream reaction using the amine. Are there any special considerations?
A6: Yes. The primary amine is a nucleophile and a base.
-
Protecting Groups: If your subsequent reaction conditions are incompatible with a primary amine (e.g., use of strong electrophiles or organometallics), you may need to protect the amine group first (e.g., as a Boc or Cbz carbamate).
-
Salt Formation: As a base, it will readily react with acids to form salts. If the free base is required for your reaction, ensure the starting material has not been stored as a hydrochloride or other salt. If it is a salt, it will need to be neutralized with a suitable base (e.g., NaOH, NaHCO₃) and extracted before use.
References
-
Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI:10.1039/D4QO00535J. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. Retrieved from [Link]
-
Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
University of Rochester. (2023). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Retrieved from [Link]
-
ACS Publications. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
-
National Center for Biotechnology Information. (n.d.). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction. PMC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. DOI:10.1039/D3GC00649B. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Retrieved from [Link]
-
Iowa State University Digital Repository. (n.d.). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2. Retrieved from [Link]
-
Spectrabase. (n.d.). TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropanation of styrene with compounds 1-3 | Download Table. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
-
MDPI. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
-
Asian Journal of Pharmaceutical Analysis. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Analytical Methods. Retrieved from [Link]
-
csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
SciSpace. (2007). Synthesis of cyclopropanes via organoiron methodology: preparation of rac-dysibetaine CPa. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]
-
EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Compound Interest. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US12054481B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide by racemate separation by means of diastereomeric tartaric acid esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Cyclopropane synthesis [organic-chemistry.org]
- 10. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]
- 11. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sas.rochester.edu [sas.rochester.edu]
- 13. guidechem.com [guidechem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. ajpaonline.com [ajpaonline.com]
Technical Support Center: Analytical Optimization for 2-(4-Methoxyphenyl)Cyclopropanamine (2-PCPA)
Core Directive: The Analytical Strategy
You are likely working with 2-(4-methoxyphenyl)cyclopropanamine (2-PCPA) , a potent LSD1/KDM1A inhibitor and structural analog of Tranylcypromine.
The Critical Warning: The cyclopropane ring in 2-PCPA is acid-labile and a mechanism-based inactivator . Standard bioanalytical protocols (e.g., protein precipitation with 5% TCA or high-acid mobile phases) can induce artificial ring-opening or degradation, leading to false negatives or phantom peaks. Furthermore, because 2-PCPA forms covalent adducts with FAD-dependent enzymes (LSD1/MAO), a significant portion of your compound may be irreversibly bound to the protein pellet, requiring specific hydrolysis steps if total drug recovery is the goal.
This guide prioritizes sample integrity and isomeric resolution .
Module A: Sample Preparation (The "Garbage In" Filter)
Q: My recovery is low (<40%) using standard acetonitrile protein precipitation. What is happening?
A: You are likely losing analyte to the protein pellet (covalent binding) or degrading the ring if your precipitation agent is acidic.
The Fix: Switch to Liquid-Liquid Extraction (LLE) at High pH. Cyclopropylamines are basic (pKa ~8-9). At high pH, they are uncharged and extract efficiently into organic solvents, leaving the interfering proteins (and the covalently bound drug fraction) behind.
Optimized LLE Protocol:
| Step | Action | Scientific Rationale |
| 1 | Aliquot 50 µL Plasma/Microsomes | Standard volume. |
| 2 | Add 10 µL Internal Standard (IS) | Use a deuterated analog (e.g., Tranylcypromine-d5) if 2-PCPA-d4 is unavailable. |
| 3 | Add 50 µL 0.1 M Ammonium Hydroxide (pH 10) | CRITICAL: Shifts equilibrium to the uncharged free base, maximizing organic solubility. |
| 4 | Add 600 µL Ethyl Acetate : Hexane (80:20) | Extracts the non-polar parent and O-desmethyl metabolites. Avoids extracting polar matrix salts. |
| 5 | Vortex (5 min) & Centrifuge (4000g, 10 min) | Phase separation. |
| 6 | Evaporate Supernatant (N2 stream, 35°C) | Gentle drying prevents thermal degradation. |
| 7 | Reconstitute in Mobile Phase A:B (80:20) | Match initial gradient conditions to prevent peak distortion. |
Module B: Chromatographic Separation (The Resolution Challenge)
Q: I see splitting peaks or "shoulders" for the parent compound. Is my column failing?
A: Likely not. 2-PCPA has two chiral centers, creating cis and trans diastereomers, each with enantiomers. Standard C18 columns often partially separate the diastereomers (cis vs trans) but fail to resolve enantiomers, leading to broad or split peaks.
The Fix: Select the Correct Stationary Phase.
-
Scenario A: Achiral Quantitation (Total 2-PCPA)
-
Column: Biphenyl or PFP (Pentafluorophenyl).
-
Why: These phases offer "pi-pi" interactions with the methoxyphenyl ring, providing better selectivity than C18 and often merging the isomers into a single sharp peak if conditions are optimized, or separating cis and trans distinctly.
-
-
Scenario B: Chiral Separation (Enantiomer Specific)
-
Column: Polysaccharide-based (e.g., Chiralpak IG or AD-3).
-
Why: Essential if you are studying the metabolic difference between (+)-trans and (-)-trans isomers.
-
Recommended LC Conditions (Achiral/Metabolite Profiling):
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B (Divert to waste to remove salts)
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate
-
Module C: Mass Spectrometry & Metabolite Detection[1][2][3][4][5][6]
Q: How do I predict the MRM transitions for 2-PCPA metabolites without standards?
A: Use the Mass Shift Logic Table . 2-PCPA (C10H13NO) has a monoisotopic mass of ~163.1 Da.
Targeted MRM Table for 2-PCPA Metabolites:
| Analyte | Transformation | Precursor Ion (M+H)+ | Product Ion (Quant) | Product Ion (Qual) | Mechanism Note |
| 2-PCPA (Parent) | None | 164.1 | 147.1 (-NH3) | 121.1 (Tropylium) | Loss of ammonia is characteristic of primary amines. |
| O-desmethyl-PCPA | O-Demethylation (-14 Da) | 150.1 | 133.1 | 107.1 | Major CYP450 pathway. |
| N-Acetyl-PCPA | N-Acetylation (+42 Da) | 206.1 | 164.1 | 147.1 | Common Phase II conjugate; often retains MAO activity. |
| Ring-Open Ketone | Oxidation/Ring Opening (+14 Da) | 178.1 | 135.1 | 91.1 | Warning: Indicates instability or CYP attack on the ring. |
| Carboxylic Acid | Oxidative Deamination (+15 Da) | 179.1 | 133.1 | 105.1 | Final breakdown product. |
Visualizing the Workflow
Diagram 1: Sample Preparation Decision Tree
Caption: Logic flow for selecting the optimal extraction method based on assay requirements.
Diagram 2: Metabolite Identification Logic
Caption: Metabolic pathways for 2-PCPA (Analogous to Tranylcypromine) and expected mass shifts.
Troubleshooting FAQs
Q: I am seeing a "ghost peak" in my blank samples after running a high concentration standard. Is 2-PCPA sticky?
A: Yes, amines are notorious for adsorption to stainless steel and glass.
-
The Fix: Use a "Needle Wash" solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid ensures the amine is protonated and soluble, while the isopropanol removes hydrophobic residues.
Q: My sensitivity drops significantly after 50 injections.
A: You are likely fouling the source with phospholipids or the compound is precipitating on the cone.
-
The Fix:
-
Check your divert valve settings. Ensure the first 1 minute (containing salts) and the final wash (containing lipids) are diverted to waste, not the MS.
-
Increase the Source Temperature (Desolvation Temp) to 500°C+ to ensure complete vaporization of the less volatile amine salts.
-
Q: The N-acetyl metabolite peak is interfering with the Parent peak.
A: This is an isobaric interference risk if in-source fragmentation occurs. The N-acetyl group can be labile in the source, losing 42 Da to mimic the parent.
-
The Fix: Ensure chromatographic separation (N-acetyl elutes later on Reverse Phase). If they co-elute, lower your Cone Voltage (or Declustering Potential) to reduce in-source fragmentation.
References
-
Yang, M., et al. (2007).[1] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1] Biochemistry. Link
-
Lee, M. G., et al. (2006).[2] "An allosteric limit on the replication of a specific class of cyclopropylamine inhibitors." Chemistry & Biology. (Context on 2-PCPA as LSD1 inhibitor). Link
-
Baker, G. B., et al. (1986). "Metabolism of the monoamine oxidase inhibitor tranylcypromine." Cellular and Molecular Neurobiology. (Foundational text on cyclopropylamine metabolism). Link
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). (Standard regulatory framework for LLE and stability). Link
-
Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. (Review of cyclopropane ring stability and bioactivation). Link
Sources
Technical Support Center: Minimizing Off-Target Effects of 2-(4-Methoxyphenyl)Cyclopropanamine
Reference ID: TSC-LSD1-042 Compound Class: Tranylcypromine Derivatives / LSD1 Inhibitors Status: Active Support Guide
Executive Summary
2-(4-Methoxyphenyl)cyclopropanamine (often abbreviated as 4-MeO-TCP or 4-MeO-PCPA ) is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . However, its utility is frequently compromised by its structural similarity to the monoamine oxidase inhibitor tranylcypromine.
The primary off-target liability of this scaffold is the potent inhibition of MAO-A and MAO-B , leading to potential cardiovascular toxicity (tyramine pressor effect) and confounding data in CNS-related cellular assays.
This guide details chemical and experimental strategies to decouple LSD1 activity from MAO inhibition, ensuring target engagement specificity.
Module 1: Structural Strategies for Selectivity
For Medicinal Chemists & Drug Designers[1]
The most effective way to minimize off-target effects is to modify the scaffold. The catalytic domains of LSD1 and MAO share homology, but the LSD1 substrate-binding cleft is significantly larger . We exploit this volume difference to sterically clash with MAO while retaining LSD1 affinity.
Strategy A: N-Alkylation (The "Gatekeeper" Approach)
The amino group of 4-MeO-TCP is critical for the FAD adduct formation. Adding bulky groups here prevents entry into the smaller MAO active site.
-
Protocol: Derivatize the cyclopropyl amine nitrogen.
-
Recommended Substituents:
-
Benzyl / substituted benzyl groups: (e.g., 4-cyanobenzyl).
-
Piperidine linkers: These often interact with Asp555 in the LSD1 active site, a residue not conserved in MAOs.
-
-
Outcome: N-alkylation can improve LSD1 vs. MAO selectivity by >1000-fold.
Strategy B: C4-Position Extension
The 4-methoxy group is a "handle" for extension. The LSD1 active site has a large hydrophobic pocket near the phenyl ring that MAOs lack.
-
Protocol: Replace the methoxy group with longer, hindered substituents (e.g., benzyloxy, biphenyl).
-
Mechanism: These groups occupy the "tower" domain interface of LSD1, stabilizing the inhibitor-enzyme complex, while creating steric hindrance in the tighter MAO channel.
Visualization: Structural Logic for Selectivity
Caption: Mechanistic logic for decoupling LSD1 activity from MAO inhibition via steric exclusion.
Module 2: Experimental Troubleshooting & Validation
For Biologists & Pharmacologists
If you must use the parent compound (2-(4-methoxyphenyl)cyclopropanamine) without structural modification, you must strictly validate that your observed phenotype is LSD1-driven and not a consequence of MAO inhibition (e.g., oxidative stress from accumulated dopamine/tyramine).
Troubleshooting Guide
| Symptom | Probable Cause | Diagnostic / Solution |
| High cytotoxicity in non-cancer lines | MAO-A inhibition causing ROS accumulation or tyramine toxicity. | Counter-Screen: Test compound in MAO-Glo™ assay. If IC50 < 1 µM for MAO, reduce dose or use N-alkylated analog. |
| No increase in H3K4me2 (Western Blot) | 1. Compound degradation.2. Poor cell permeability. | Stability Check: 2-PCPA derivatives are unstable in acidic DMSO. Store as solid HCl salt. Make fresh stocks.Dose: Titrate up to 10-50 µM (parent compound has lower potency than optimized analogs). |
| Inconsistent IC50 values | Time-dependent inhibition (Mechanism-based inactivation). | Protocol Adjustment: These are irreversible inhibitors.[2][3][4] You MUST pre-incubate enzyme + inhibitor for 30 mins before adding substrate to capture true potency ( |
| Assay Signal Quenching | Reaction with assay components (e.g., thiols in TR-FRET). | Buffer Check: Avoid high DTT concentrations during the pre-incubation step if using maleimide-based detection, though PCPA itself is generally thiol-tolerant. |
Standardized Validation Workflow
To confirm "On-Target" effects, follow this self-validating loop:
-
Primary Assay: LSD1 Demethylase Activity (Substrate: H3K4me1/2 peptide).
-
Counter Assay: MAO-A and MAO-B Activity (Substrate: Luciferin derivative or Tyramine).
-
Cellular Biomarker: Western Blot for H3K4me2 (Global increase indicates LSD1 inhibition).
-
Phenotypic Rescue: Overexpress LSD1. If the compound's effect persists, it is off-target toxicity.
Visualization: Screening Workflow
Caption: Decision tree for validating LSD1 specificity against MAO off-target activity.
Module 3: Frequently Asked Questions (FAQ)
Q1: Why is the (1R, 2S) stereochemistry important? A: The (1R, 2S) enantiomer of cyclopropanamines generally aligns optimally with the FAD cofactor in the LSD1 active site for hydride transfer. While MAO also binds this enantiomer, using the racemate effectively dilutes your active concentration by 50%, requiring higher doses that increase off-target risks. Always use enantiopure (1R, 2S) compounds.
Q2: Can I use this compound in vivo? A: The parent 2-(4-methoxyphenyl)cyclopropanamine has poor pharmacokinetic properties and high MAO liability (risk of hypertensive crisis). For in vivo studies, it is strongly recommended to use optimized analogs like ORY-1001 (Iadademstat) or GSK2879552 , which utilize the N-alkylation strategy described above to ensure safety and efficacy.
Q3: How do I store the compound to prevent ring opening? A: The cyclopropane ring is strained and susceptible to electrophilic attack or radical opening.
-
Solid: Store at -20°C under desiccant.
-
Solution: Dissolve in 100% DMSO. Avoid aqueous acidic buffers for long-term storage. The compound is stable in cell culture media (pH 7.4) for the duration of typical assays (24-72h).
References
-
LSD1 Inhibition Mechanism & Structural Biology
-
Selectivity Strategies (N-Alkyl
- Title: Design, synthesis and biological evaluation of novel LSD1 inhibitors based on a 2-(4-methoxyphenyl)cyclopropanamine scaffold.
- Source:European Journal of Medicinal Chemistry (2017).
-
URL:[Link]
-
MAO Off-Target Effects
-
Assay Protocols & Valid
Sources
- 1. Drug Design Concepts for LSD1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3ank.ulakbim.gov.tr [s3ank.ulakbim.gov.tr]
- 7. bpsbioscience.com [bpsbioscience.com]
best practices for the storage and handling of 2-(4-Methoxyphenyl)Cyclopropanamine
[1]
Introduction: The Stability Paradox
2-(4-Methoxyphenyl)cyclopropanamine (often an analog of Tranylcypromine) presents a unique challenge in the laboratory. It combines a primary amine , which is chemically "sticky" (prone to oxidation and CO₂ absorption), with a cyclopropane ring , which possesses significant ring strain (~27.5 kcal/mol).[1]
While the methoxy group adds electron density to the phenyl ring, the critical failure points for this molecule are almost always the amine functionality or the rupture of the cyclopropane ring under improper pH conditions. This guide provides a self-validating workflow to ensure your compound remains viable for biological assays.
Module 1: The Form Factor (Free Base vs. Salt)[1]
The #1 cause of experimental failure is misidentifying the physical form of the compound.
Quick Reference: Know Your Compound
| Feature | Free Base | Hydrochloride (HCl) Salt |
| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid (White/Off-White) |
| Stability | Low (Air/CO₂ Sensitive) | High (Shelf-stable if dry) |
| Reactivity | Absorbs CO₂ to form carbamates (white crust) | Stable against oxidation |
| Solubility | Organic solvents (DCM, DMSO, Ethanol) | Water, PBS, DMSO, Methanol |
| Storage | -80°C under Argon | -20°C with Desiccant |
Troubleshooting FAQ
Q: My vial of liquid 2-(4-Methoxyphenyl)cyclopropanamine has developed a white, crusty solid around the cap. Is it pure? A: Likely no . This is a classic sign of "Amine Blush."
-
Mechanism: The free base primary amine reacts with atmospheric carbon dioxide to form a carbamate salt.
-
Fix: You cannot easily reverse this in a biological buffer. If the crust is significant, repurify the compound (acid/base extraction) or discard.[1]
-
Prevention: Always backfill free base vials with Argon or Nitrogen after every use.
Q: Can I convert the Free Base to the Salt for better storage? A: Yes, this is recommended for long-term archiving.[1]
-
Protocol: Dissolve the free base in diethyl ether. Add 1.0 equivalent of HCl (in dioxane or ether) dropwise at 0°C. The salt will precipitate. Filter and dry under vacuum.
Module 2: Storage Architecture
Proper storage is not just about temperature; it is about managing entropy and moisture . The Arrhenius equation dictates that chemical degradation rates roughly double for every 10°C increase, but moisture is the catalyst that allows these reactions to occur.[1]
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for long-term storage based on chemical form. Note the critical step of thawing before opening to prevent condensation.
Module 3: Solubility & Handling for Assays
Researchers often struggle to get the compound into solution for cellular assays without crashing out or killing the cells with solvent.
Solubility Profile
| Solvent | Solubility (Salt) | Solubility (Free Base) | Notes |
| Water/PBS | High (>10 mM) | Low | Salt may lower pH of unbuffered water.[2] |
| DMSO | High (>50 mM) | High | Preferred stock solvent. |
| Ethanol | Moderate | High | Good for evaporation, bad for cells.[1] |
Troubleshooting FAQ
Q: I dissolved the HCl salt in PBS, but it precipitated after 10 minutes. A: This is likely a Salting Out or pH issue.
-
The Science: In high-salt buffers (like PBS), the solubility product (
) can be exceeded.[2][1] Furthermore, if the PBS pH is basic (>7.4), it may deprotonate a fraction of the amine, generating the insoluble free base.[1] -
Solution: Prepare a 1000x stock in DMSO first. Dilute into PBS immediately before use. Keep the final DMSO concentration <0.5% to avoid cytotoxicity.
Q: Can I autoclave the stock solution? A: Absolutely NOT.
-
Reason: The cyclopropane ring is thermally sensitive.[3] While stable at room temperature, the high heat and pressure of an autoclave (121°C) can induce ring-opening or rearrangement, especially in the presence of water (hydrolysis).[1]
-
Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane.
Module 4: Chemical Stability (The Cyclopropane Ring)
The cyclopropane ring is the pharmacophore, but it is also the structural weak point.[1] It possesses high angle strain (bond angles of 60° vs. the ideal 109.5°).[4]
Visual Workflow: Degradation Pathways
Figure 2: Primary degradation pathways.[2] Note that the cyclopropane ring is sensitive to strong acids, while the amine group is sensitive to air and CO₂.[1]
Critical Warning: Acid Sensitivity
Do not use strong acids (e.g., concentrated HCl, H₂SO₄) to adjust pH.[1] The cyclopropane ring can undergo acid-catalyzed ring opening, converting your active drug into a linear chain impurity (e.g., a chloropropane derivative).[1]
-
Safe Zone: pH 3.0 – pH 10.0.
-
Detection: If your compound loses biological potency, check the NMR for the disappearance of the characteristic high-field cyclopropane protons (0.5 – 1.5 ppm).
References
-
PubChem. (n.d.). N-[(4-methoxyphenyl)methyl]cyclopropanamine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Burger, A., et al. (1961).[1] 2-Phenylcyclopropylamine derivatives.[2][5] Journal of Medicinal and Pharmaceutical Chemistry. (Foundational text on cyclopropylamine synthesis and stability).
Sources
- 1. Cyclopamine - LKT Labs [lktlabs.com]
- 2. 70894-71-2|N-(4-Methoxybenzyl)cyclopropanamine|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
Technical Support Center: Resolving Diastereomers in the Synthesis of 2-(4-Methoxyphenyl)cyclopropanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-(4-methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenge of resolving the trans-diastereomers of this compound. The principles and techniques discussed herein are grounded in established stereochemical practices and are designed to provide both theoretical understanding and actionable protocols.
Troubleshooting Guide: Common Issues in Diastereomer Resolution
This section addresses specific problems you may encounter during the resolution of 2-(4-methoxyphenyl)cyclopropanamine.
Question 1: My diastereomeric salt crystallization is yielding a low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess after a single crystallization is a common issue and typically points to suboptimal parameters in the crystallization process. The separation of diastereomeric salts relies on the significant solubility difference between the two diastereomers in a given solvent system.[1][2] If this difference is not effectively exploited, the resulting crystals will be enriched in the less soluble diastereomer but still contain significant amounts of the more soluble one.
Causality and Troubleshooting Steps:
-
Inappropriate Solvent System: The choice of solvent is the most critical factor. An ideal solvent will maximize the solubility difference between the diastereomeric salts.
-
Troubleshooting: Perform a systematic solvent screen. Use small quantities of your diastereomeric salt mixture and test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). The goal is to find a solvent where one salt is sparingly soluble and precipitates, while the other remains in the mother liquor.
-
-
Incorrect Stoichiometry of Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can significantly impact the resolution efficiency.[1]
-
Troubleshooting: While a 1:1 ratio is a common starting point for monoprotic acids and bases, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer initial crop of crystals. Experiment with ratios from 0.5 to 1.0.
-
-
Cooling Rate and Supersaturation: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and reducing the enantiomeric purity of the crystalline material.
-
Troubleshooting: Employ a slow, controlled cooling profile. After dissolving the salts at an elevated temperature, allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. Avoid crash-cooling. Seeding the solution with a few crystals of the desired diastereomer can also promote selective crystallization.
-
-
Insufficient Recrystallization: A single crystallization is often insufficient to achieve high enantiomeric purity (>98% e.e.).
-
Troubleshooting: Perform one or more recrystallizations of the enriched solid. With each successive recrystallization, the enantiomeric excess of the crystalline material should increase. Monitor the purity at each step using chiral HPLC or SFC.
-
Question 2: I am struggling to get baseline separation of my diastereomers using chiral HPLC. What adjustments can I make to my method?
Answer: Poor resolution in chiral HPLC is typically a result of a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.[3] The separation relies on the differential interaction of the enantiomers with the chiral environment of the column.
Causality and Method Optimization:
-
Incorrect Chiral Stationary Phase (CSP): The most crucial element is the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including aromatic amines.[4]
-
Troubleshooting: If you are not achieving separation, screen different types of CSPs. For a basic amine like 2-(4-methoxyphenyl)cyclopropanamine, columns like Chiralpak® IA, IB, IC, or ID are excellent starting points.
-
-
Suboptimal Mobile Phase: The mobile phase composition dictates the retention and selectivity of the separation.
-
Troubleshooting:
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol. Systematically vary the ratio (e.g., 90:10, 80:20, 70:30) to find the optimal balance between retention time and resolution. Adding a small amount of an amine additive like diethylamine (DEA) or ethanolamine (0.1%) is often crucial to prevent peak tailing for basic analytes.
-
Reversed-Phase: While less common for this type of compound, a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer can be effective. High-pH mobile phases are often recommended for basic amines to ensure they are in their neutral form, which can improve peak shape and selectivity.[4]
-
-
-
Temperature and Flow Rate: These parameters can influence peak shape and resolution.
-
Troubleshooting: Lowering the column temperature can sometimes enhance enantioselectivity. Experiment with temperatures between 15°C and 40°C. A lower flow rate generally increases the number of theoretical plates and can improve resolution, but at the cost of longer run times.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the resolution of 2-(4-methoxyphenyl)cyclopropanamine.
Question 1: What are the primary methods for resolving the diastereomers of 2-(4-methoxyphenyl)cyclopropanamine?
Answer: The resolution of racemic 2-(4-methoxyphenyl)cyclopropanamine, which exists as a pair of enantiomers (1R,2S and 1S,2R for the trans isomer), is most commonly achieved by two principal methods:
-
Diastereomeric Salt Crystallization: This is a classical, cost-effective, and scalable method.[5][6] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities.[2] By exploiting this solubility difference through fractional crystallization, one diastereomer can be isolated in solid form, while the other remains in solution. Commonly used chiral acids for resolving amines include tartaric acid and its derivatives (like O,O'-dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.[2][7]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is an extremely powerful tool for both analytical and preparative scale separations.[8] Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the most common modalities. While often more expensive on a large scale due to the cost of columns and solvents, chiral chromatography is fast, highly effective, and often the method of choice for rapid screening and smaller-scale purification.[5]
Question 2: How do I choose the best chiral resolving agent for diastereomeric salt formation?
Answer: The selection of an optimal resolving agent is often empirical but can be guided by several principles. The goal is to form a stable, crystalline salt with your amine.
-
Structural Analogy: Look for examples in the literature where similar compounds, such as other 2-arylcyclopropanamines or amphetamine analogs, have been successfully resolved. Tranylcypromine (2-phenylcyclopropanamine) is a close structural analog, and its resolution has been extensively studied.[8][9] Derivatives of tartaric acid, such as O,O'-dibenzoyltartaric acid, have proven effective for resolving similar compounds.[7]
-
Availability and Cost: Commercially available and inexpensive resolving agents like (+)- or (-)-tartaric acid, (R)- or (S)-mandelic acid, and (+)- or (-)-10-camphorsulfonic acid are excellent starting points.
-
Systematic Screening: The most robust approach is to perform a small-scale, parallel screen of several chiral acids and solvents.[5] This allows for the rapid identification of conditions that produce crystalline salts and show promise for effective resolution.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for resolving amine enantiomers via diastereomeric salt crystallization.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Analytical Separation
This protocol provides a starting point for developing a robust analytical method to determine the enantiomeric excess of 2-(4-methoxyphenyl)cyclopropanamine.
-
Column Selection:
-
Primary Column: Chiralpak® IC-3 (3 µm, 4.6 x 150 mm) or equivalent amylose-based CSP.
-
Secondary Column: Chiralpak® AD-H (5 µm, 4.6 x 250 mm) or equivalent cellulose-based CSP.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare Mobile Phase A: n-Hexane
-
Prepare Mobile Phase B: Isopropanol (IPA)
-
Prepare Additive: 0.1% Diethylamine (DEA) in IPA.
-
Start with an isocratic mobile phase of 90:10 (A:B) containing 0.1% DEA (overall concentration).
-
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 227 nm (corresponding to the absorbance maximum of the methoxyphenyl group).
-
Injection Volume: 5 µL
-
-
Optimization:
-
If resolution is poor, increase the percentage of IPA (e.g., to 85:15 or 80:20 A:B) to decrease retention time and potentially alter selectivity.
-
If peaks are broad or tailing, ensure the DEA additive is present and uniformly mixed.
-
Data Presentation: Typical Chiral HPLC/SFC Parameters
The following table summarizes typical starting conditions for the chiral separation of 2-arylcyclopropanamine analogs.
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based (e.g., Chiralpak IC, IG) |
| Mobile Phase | n-Hexane / Alcohol (IPA or EtOH) | CO₂ / Alcohol (MeOH or EtOH) |
| Typical Ratio | 95:5 to 70:30 | 90:10 to 60:40 |
| Additive | 0.1% Diethylamine (DEA) or Ethanolamine | 0.1-0.5% DEA or 20mM DEA in Modifier |
| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 5.0 mL/min |
| Temperature | 20 - 40 °C | 35 - 45 °C |
Decision-Making Flowchart for Resolution Strategy
This diagram helps in choosing between the primary resolution techniques based on experimental constraints and goals.
Caption: Decision tree for selecting a diastereomer resolution strategy.
References
- Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC.
- Synthesis of carboxamides tranylcypromine analogues as LSD1 (KDM1A) inhibitors for AML. UCL Discovery.
- Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modul
- Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. ChemRxiv.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
- General method for the synthesis of tranylcypromine.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Resolution and absolute configuration of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, a potent hallucinogen analogue. PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Chiral resolution. Wikipedia.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Chiral Separation of 2-(4-Ethylphenyl)
- Chiral HPLC Separ
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Resolution and absolute configuration of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, a potent hallucinogen analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cyclopropanation for Aryl Cyclopropylamine Synthesis
Welcome to the technical support center for aryl cyclopropylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cyclopropanation reactions. Aryl cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for their ability to improve metabolic stability, binding affinity, and other pharmacokinetic properties.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic goals with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the cyclopropanation of aryl-substituted alkenes or enamides.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The causes can range from reagent quality to suboptimal reaction conditions.
Q: My reaction is not producing the desired aryl cyclopropylamine, or the yield is below 10%. What are the likely causes and how can I fix this?
A: A low yield can be traced to several factors. Let's break down the possibilities based on the two primary cyclopropanation methods.
For Metal-Catalyzed Reactions with Diazo Compounds (e.g., using Rh, Cu, Co, Au catalysts):
-
Inactive Catalyst: Transition metal catalysts, particularly Rh(II) dimers, can be sensitive to air and moisture.[1]
-
Solution: Use a fresh batch of catalyst or test its activity with a known, reliable reaction. Handle the catalyst under an inert atmosphere (Nitrogen or Argon). Ensure all solvents and reagents are anhydrous.
-
-
Decomposition of Diazo Compound: Diazo compounds, especially ethyl diazoacetate (EDA), are thermally and photolytically unstable. They can decompose or react with themselves to form dimers (diethyl fumarate and maleate), consuming your reagent before it can participate in the desired reaction.[2]
-
Solution: Prepare diazo compounds fresh when possible. Store them cold and in the dark. The most effective solution is to employ slow addition of the diazo compound to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the diazo compound low, favoring the reaction with your alkene over self-condensation.[3]
-
-
Poor Substrate Reactivity: Metal-carbene intermediates generated from catalysts like Rh₂(OAc)₄ are electrophilic.[4] If your aryl alkene (e.g., styrene) is substituted with strong electron-withdrawing groups, its nucleophilicity is reduced, slowing down the cyclopropanation.
-
Solution: For electron-deficient alkenes, consider switching to a more nucleophilic cyclopropanating agent, such as a sulfur ylide (Corey-Chaykovsky reaction), or explore alternative catalytic systems. Cobalt(II)-porphyrin catalysts, for example, operate via a stepwise radical mechanism that can be effective for a broader range of alkenes.[3]
-
For Simmons-Smith Type Reactions:
-
Inefficient Carbenoid Formation: The classic Simmons-Smith reaction uses a Zn-Cu couple to activate diiodomethane (CH₂I₂). The activity of this couple can be inconsistent.
-
Solution: Instead of the Zn-Cu couple, use diethylzinc (Et₂Zn), as in the Furukawa modification.[5] This provides a more reliable and often faster generation of the active zinc carbenoid. Ensure the Et₂Zn is of high quality, as it is pyrophoric and moisture-sensitive.
-
-
Low Substrate Reactivity: While excellent for electron-rich olefins like enamides and vinyl ethers, the traditional Simmons-Smith reagent is less effective for electron-poor alkenes.[5][6]
-
Solution: Employ the Shi modification, which uses an acidic additive like trifluoroacetic acid with Et₂Zn and CH₂I₂. This generates a more nucleophilic carbenoid capable of reacting with less reactive alkenes.[5]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low cyclopropanation yield.
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Achieving the correct stereochemistry is often the primary goal of the synthesis.
Q: My reaction produces a mixture of diastereomers (e.g., cis/trans) or enantiomers. How can I improve the stereoselectivity?
A: Stereocontrol is governed by the interplay between the substrate, reagents, and catalyst.
-
Mechanism is Key: The stereospecificity of the reaction depends on its mechanism.
-
Concerted Pathways: The Simmons-Smith reaction and many rhodium-catalyzed cyclopropanations proceed through a concerted or near-concerted transition state.[7][8][9] This means the stereochemistry of the starting alkene is retained in the product. A Z-alkene gives the cis-cyclopropane, and an E-alkene gives the trans-cyclopropane. Ensure your starting alkene is stereochemically pure.
-
Stepwise Pathways: Some reactions, like Co(II)-catalyzed radical cyclopropanations, proceed through a stepwise mechanism involving radical intermediates.[3] While excellent enantioselectivity can be achieved with chiral catalysts, the diastereoselectivity may be less dependent on the initial alkene geometry.
-
-
Catalyst and Ligand Choice: For asymmetric synthesis, the choice of chiral catalyst is paramount.
-
Rhodium Catalysts: Dirhodium tetraprolinate (Rh₂(esp)₂) and dirhodium tetracarboxylate complexes with chiral ligands (e.g., Rh₂(S-DOSP)₄) are highly effective for inducing enantioselectivity.[7][10] The bulky chiral ligands create a constrained environment around the metal carbene, forcing the alkene to approach from a specific face and trajectory.
-
Gold Catalysts: Chiral gold(I) complexes have shown excellent performance in the enantioselective cyclopropanation of enamides with diazo compounds, providing high yields and selectivities.[11][12]
-
Substrate-Directed Control: In Simmons-Smith reactions, existing chirality in the substrate can direct the cyclopropanation. For example, the hydroxyl group of a chiral allylic alcohol or the NH group of a chiral enamide can coordinate to the zinc carbenoid, directing the methylene transfer to one face of the double bond.[6][9][13]
-
-
Reaction Parameters: Temperature can have a significant impact. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy, which typically leads to the major stereoisomer.
Data Table: Catalyst Influence on Enantioselectivity
| Catalyst System | Substrate Type | Typical ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrenes, Enamides | 85 - 98% | [7] |
| Chiral Gold(I)-NHC | Enamides | 86 - 95% | [11] |
| Co(II)-Porphyrin | Styrenes | 90 - 99% | [3] |
| Chiral Diamine + Et₂Zn/CH₂I₂ | Allylic Alcohols | >90% | [6] |
Frequently Asked Questions (FAQs)
Q1: Which general method should I choose: a metal-catalyzed reaction with a diazo compound or a Simmons-Smith reaction?
A: The choice depends on your substrate, scale, and safety considerations.
-
Simmons-Smith: This is an excellent choice for electron-rich alkenes like enamides, enol ethers, and allylic alcohols.[6][9] Its main advantage is avoiding the use of potentially explosive and toxic diazo compounds, making it more amenable to scale-up.[8]
-
Metal-Catalyzed (Diazo): This method is incredibly versatile and a large toolbox of catalysts (Rh, Cu, Co, Au, Ru) is available.[3][7][11][14] It is often the preferred method for achieving high enantioselectivity through finely tuned chiral catalysts. However, it requires careful handling of diazo reagents.
Q2: How do I safely handle ethyl diazoacetate (EDA)?
A: EDA is toxic and potentially explosive, especially in undiluted form and upon contact with sharp metal surfaces or ground glass joints. Always handle it in a well-ventilated fume hood. Use fire-polished glassware and plastic or Teflon-coated needles/syringes. For reactions, it is often used as a solution in a stable solvent like dichloromethane or toluene. Never distill large quantities of diazo compounds.
Q3: My desired product is a primary aryl cyclopropylamine. Should I cyclopropanate a styrene and then add the amine, or use an enamide directly?
A: Cyclopropanating a protected enamide or a similar enamine equivalent is often more direct.[11][13] This places the nitrogen atom in the correct position from the start. Synthesizing the cyclopropane from styrene first requires a subsequent functionalization sequence (e.g., Curtius rearrangement of a cyclopropyl carboxylic acid) to install the amine, which adds steps and can lower the overall yield.
Q4: How do I best purify the final aryl cyclopropylamine product?
A: Aryl cyclopropylamines are often basic and can be purified using standard techniques.
-
Chromatography: Flash column chromatography on silica gel is common.[15] A mobile phase of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine (~1%), can prevent the product from tailing on the acidic silica.
-
Acid-Base Extraction: If the product is stable to pH changes, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract the purified amine back into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Rh(II)-Catalyzed Diastereoselective Cyclopropanation of an N-Aryl Enamide
This protocol is a representative example for a small-scale reaction.
Caption: Workflow for a typical Rh(II)-catalyzed cyclopropanation.
Detailed Steps:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-aryl enamide (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5–2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., dichloromethane) to achieve the desired concentration (typically 0.1-0.5 M).
-
Slow Addition: In a separate flask, prepare a solution of the diazoacetate (1.1–1.5 equiv) in the same anhydrous solvent. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Begin stirring the catalyst/enamide mixture. Add the diazoacetate solution via the syringe pump over a period of 2-12 hours at the optimized temperature (often room temperature).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the mixture in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired aryl cyclopropylamine derivative.
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved February 20, 2026, from [Link]
-
Chen, J., Han, J., Wu, T., Zhang, J., Li, M., Xu, Y., Zhang, J., Jiao, Y., Yang, Y., & Jiang, Y. (2022). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic Chemistry Frontiers, 9(6), 1599-1605. [Link]
-
Goswami, M., Ly, P. T., & Zhang, X. P. (2022). Asymmetric radical cyclopropanation of alkenes. Cell Reports Physical Science, 3(7), 100958. [Link]
-
Wang, Z., et al. (2019). Gold(I)-Catalyzed Enantioselective Cyclopropanation of α-Aryl Diazoacetates with Enamides. Organometallics, 38(18), 3539-3544. [Link]
-
Gemoets, H., et al. (2017). Optimization of continuous-flow Simmons-Smith cyclopropanation conditions. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2949–2954. [Link]
-
Ford, A., et al. (2021). Diazo compounds: synthesis, carbene generation and reactivity. Royal Society of Chemistry. [Link]
-
Griffin, J. R., & Schomaker, J. M. (2016). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 8(2), 136-141. [Link]
-
Nova-Fernández, A., et al. (2018). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 24(58), 15599-15603. [Link]
-
ResearchGate. (n.d.). Au-catalyzed enantioselective cyclopropanation of enamides using α-diazoarylacetate. Retrieved February 20, 2026, from [Link]
-
Barluenga, J., et al. (2003). Reactions of Diazo Compounds with Alkenes Catalysed by [RuCl(cod)(Cp)]: Effect of the Substituents in the Formation of Cyclopropanation or Metathesis Products. European Journal of Inorganic Chemistry, 2003(1), 145-154. [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry, 15(2), 405-412. [Link]
-
Wang, K., et al. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes, 10(11), 2276. [Link]
-
Kaur, N., & Kishore, D. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved February 20, 2026, from [Link]
-
Chen, J., et al. (2022). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic Chemistry Frontiers. [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1030. [Link]
-
Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Beilstein Journal of Organic Chemistry, 8, 363–369. [Link]
-
Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved February 20, 2026, from [Link]
-
Li, C., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. [Link]
-
Li, X., et al. (2021). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. Angewandte Chemie International Edition, 60(29), 16075-16083. [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Cuesta-Galisteo, M., et al. (2021). Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society, 143(1), 415-422. [Link]
-
Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (20), 2469-2485. [Link]
-
Li, C., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters, 26(15), 3466–3471. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric radical cyclopropanation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Technical Guide: 2-(4-Methoxyphenyl)Cyclopropanamine vs. Standard MAOIs
Executive Summary
This technical guide evaluates 2-(4-Methoxyphenyl)cyclopropanamine (also known as 4-Methoxytranylcypromine or 4-MeO-TCP ), a structural analogue of the non-selective monoamine oxidase inhibitor (MAOI) tranylcypromine. Unlike its parent compound, 4-MeO-TCP exhibits a distinct pharmacological profile characterized by enhanced potency and altered selectivity toward MAO-A , the isoform primarily responsible for serotonin and norepinephrine metabolism.
Designed for drug development professionals, this analysis contrasts 4-MeO-TCP with industry-standard MAOIs (Tranylcypromine, Selegiline, Moclobemide) and details the experimental frameworks required to validate its kinetic profile.
Part 1: Chemical & Pharmacological Profile[1][2][3]
Structural Rationale
The core structure of 4-MeO-TCP is derived from tranylcypromine (TCP) , a rigid cyclopropylamine. The addition of a methoxy group at the para position of the phenyl ring serves two critical functions:
-
Metabolic Stability: It blocks the primary site of metabolic hydroxylation (the 4-position), potentially extending the compound's half-life compared to TCP.
-
Selectivity Modulation: The electron-donating methoxy group alters the electronic properties of the aromatic ring, influencing binding affinity within the hydrophobic cavity of the MAO active site.
Mechanism of Action: Suicide Inhibition
Like the parent compound, 4-MeO-TCP acts as a mechanism-based irreversible inhibitor (suicide substrate). The inhibition follows a single-electron transfer (SET) mechanism:
-
The amine is oxidized by the FAD cofactor within the MAO active site.
-
This oxidation triggers the homolytic cleavage of the strained cyclopropane ring.
-
A reactive radical intermediate is formed, which covalently bonds to the N(5) atom of the flavin cofactor, permanently disabling the enzyme.
Comparative Pharmacological Data
The following table synthesizes experimental data comparing 4-MeO-TCP with standard MAOIs. Note the shift in selectivity and the nature of inhibition.[1][2][3][4]
| Compound | Structure Class | Inhibition Type | MAO-A Selectivity | MAO-B Selectivity | Primary Clinical/Research Use |
| 4-MeO-TCP | Cyclopropylamine | Irreversible | High (++++) | Moderate (++) | Research (Serotonin modulation) |
| Tranylcypromine | Cyclopropylamine | Irreversible | Non-selective (+++) | Non-selective (+++) | Major Depressive Disorder |
| Selegiline | Propargylamine | Irreversible | Low (+) | High (++++) | Parkinson's Disease |
| Moclobemide | Benzamide | Reversible (RIMA) | High (++++) | Negligible | Depression / Anxiety |
Key Insight: Early rodent studies indicate that 4-MeO-TCP is significantly more potent than tranylcypromine at inhibiting MAO-A in the brain, leading to rapid elevations in serotonin (5-HT) levels.
Part 2: Mechanism Visualization
The following diagram illustrates the catalytic pathway and the divergence between substrate turnover and irreversible inactivation.
Caption: Mechanism-based inactivation of MAO by cyclopropylamines. The critical step is the ring opening leading to covalent modification of the FAD cofactor.
Part 3: Experimental Protocol (Validation)
To objectively compare 4-MeO-TCP against alternatives, researchers must utilize a validated kinetic assay. The Kynuramine Fluorometric Assay is the gold standard due to its sensitivity and ability to measure both MAO-A and MAO-B activity (using selective inhibitors to isolate isoforms).
Protocol: Kynuramine Deamination Assay
Objective: Determine IC50 values for MAO-A and MAO-B inhibition.[1]
Reagents & Setup
-
Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells) or rat brain homogenate.
-
Substrate: Kynuramine dihydrobromide (non-selective).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: 2N NaOH.
-
Detection: Fluorescence excitation at 310 nm / emission at 400 nm (detecting 4-hydroxyquinoline).
Step-by-Step Methodology
-
Pre-Incubation (Inhibitor Binding):
-
Prepare serial dilutions of 4-MeO-TCP (e.g., 1 nM to 100 µM) in buffer.
-
Add 20 µL of inhibitor solution to 80 µL of enzyme solution.
-
Incubate at 37°C for 20 minutes . Rationale: As an irreversible inhibitor, potency is time-dependent. Pre-incubation allows the covalent bond to form.
-
-
Reaction Initiation:
-
Add 100 µL of Kynuramine substrate (final concentration usually
, approx. 50 µM). -
Incubate at 37°C for 30 minutes .
-
-
Termination & Measurement:
-
Add 75 µL of 2N NaOH to stop the reaction.
-
Add 1000 µL of distilled water to dilute.
-
Measure fluorescence (Ex 310nm / Em 400nm).
-
-
Data Analysis:
-
Calculate % Inhibition relative to solvent control (DMSO).
-
Plot log[Inhibitor] vs. % Activity to derive IC50.
-
Assay Workflow Diagram
Caption: Workflow for the fluorometric determination of MAO inhibition using Kynuramine as a substrate.
Part 4: Synthesis & Selectivity Insights
Synthesis Route (Standard Cyclopropylamine)
To access 4-MeO-TCP for study, the standard synthetic pathway involves the Curtius Rearrangement , ensuring the preservation of the trans configuration which is crucial for biological activity.
-
Starting Material: 4-Methoxycinnamic acid.
-
Esterification: Conversion to ethyl 4-methoxycinnamate.
-
Cyclopropanation: Reaction with diazomethane or Simmons-Smith reagent to form the cyclopropane ester.
-
Hydrolysis: Saponification to the free acid.
-
Curtius Rearrangement: Conversion of the acid azide to the isocyanate, followed by hydrolysis to yield 2-(4-methoxyphenyl)cyclopropanamine .
Selectivity Driver
Research indicates that the 4-methoxy substituent creates steric and electronic conditions that favor the MAO-A active site topology. MAO-A has a single hydrophobic cavity, whereas MAO-B has a bipartite cavity (entrance and substrate cavity). The specific dimensions of 4-MeO-TCP allow it to bridge the FAD cofactor in MAO-A more effectively than in MAO-B, resulting in the observed selectivity profile [1, 2].
References
-
Da Prada, M., et al. (1989). "4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration."[5][6] Journal of Neurochemistry.
-
Sherif, F., et al. (1993). "Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors."[6] Journal of Pharmacy and Pharmacology.
-
Herraiz, T. (2023).[7] "Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS)." Springer Protocols.
-
Florvall, L., et al. (1978). "Selective monoamine oxidase inhibitors. Compounds related to 4-aminophenethylamine." Journal of Medicinal Chemistry.
-
Evotec. (n.d.). "Monoamine Oxidase (MAO) Inhibition Assay." Cyprotex ADME-Tox Services.
Sources
- 1. evotec.com [evotec.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. 4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Technical Comparison Guide: In Vivo vs. In Vitro Potency of 2-(4-Methoxyphenyl)Cyclopropanamine
Executive Summary & Molecule Profile[1]
2-(4-Methoxyphenyl)cyclopropanamine , often referred to as 4-Methoxytranylcypromine (4-MeO-TCP) , is a ring-substituted analogue of the non-selective monoamine oxidase inhibitor (MAOI) Tranylcypromine (TCP) .
While the parent compound (TCP) is a well-established clinical antidepressant and a scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors, the 4-methoxy derivative is distinguished by its altered electronic properties. These modifications significantly shift its potency profile, particularly enhancing its selectivity and inhibitory potential against Monoamine Oxidase A (MAO-A) compared to the parent compound.
Chemical Identity
| Feature | Description |
| Systematic Name | trans-2-(4-Methoxyphenyl)cyclopropanamine |
| Common Code | 4-MeO-TCP |
| Core Scaffold | 2-Phenylcyclopropylamine (PCPA) |
| Key Modification | Para-methoxy (-OCH₃) group on the phenyl ring |
| Primary Mechanism | Irreversible "suicide" inhibition of FAD-dependent amine oxidases (MAO-A/B, LSD1) |
In Vitro Potency Profile[3][4]
The in vitro performance of 4-MeO-TCP is characterized by a distinct shift in enzyme selectivity compared to TCP. The electron-donating methoxy group stabilizes the radical intermediates formed during the catalytic cycle of FAD-dependent enzymes, influencing the rate of covalent adduct formation.
Enzymatic Inhibition Data (MAO-A vs. MAO-B)
The following table summarizes the comparative inhibitory potency. Note that 4-MeO-TCP exhibits a higher affinity for MAO-A than TCP.[1]
| Compound | Target Enzyme | Potency Trend | Mechanism of Action |
| Tranylcypromine (TCP) | MAO-A & MAO-B | Non-selective (Balanced inhibition) | Irreversible N(5)-flavin adduct formation |
| 4-MeO-TCP | MAO-A | High Potency (> TCP) | Enhanced radical stabilization leading to faster inactivation |
| 4-MeO-TCP | MAO-B | Moderate/Lower | Steric bulk of -OCH₃ may slightly impede active site fit compared to TCP |
Key Insight: In comparative enzymatic assays using rat brain homogenates, 4-MeO-TCP at equimolar concentrations produced significantly greater inhibition of MAO-A than TCP. This is critical for researchers targeting serotonergic pathways, as MAO-A is the primary enzyme responsible for serotonin (5-HT) degradation.
Cellular Potency & LSD1 Context
While TCP is a known weak inhibitor of LSD1 (IC₅₀ ~20 µM), the 4-methoxy modification on the ring (without N-substitution) is primarily explored for MAO modulation. However, the 2-phenylcyclopropylamine core is the "warhead" for epigenetic LSD1 inhibitors.
-
LSD1 Potency: The 4-methoxy group alone does not drastically improve LSD1 potency into the nanomolar range (which usually requires N-alkylation, e.g., ORY-1001).
-
Utility: It serves as a vital structure-activity relationship (SAR) probe to understand how electronic ring effects influence the oxidation rate of the amine "warhead" by the FAD cofactor.
In Vivo Potency Profile
The in vivo potency of 4-MeO-TCP translates its in vitro MAO-A selectivity into distinct pharmacodynamic effects, specifically regarding neurotransmitter accumulation in the brain.
Chronic Administration Study (Rat Model)
In a validated 28-day chronic administration protocol, 4-MeO-TCP demonstrated superior efficacy in elevating serotonin levels compared to TCP.[1]
| Brain Region | Biomarker | Effect of TCP | Effect of 4-MeO-TCP | Comparison |
| Pons-Medulla | 5-HT (Serotonin) | Increased | Significantly Higher | 4-MeO-TCP > TCP |
| Hypothalamus | 5-HT (Serotonin) | Increased | Significantly Higher | 4-MeO-TCP > TCP |
| Hippocampus | 5-HT (Serotonin) | Increased | Significantly Higher | 4-MeO-TCP > TCP |
| Cortex | Downregulated | Downregulated | Equivalent efficacy (suggesting similar adaptive plasticity) |
Pharmacokinetics & Metabolism[5][6]
-
Bioavailability: Like TCP, the 4-methoxy analogue is a small lipophilic molecule capable of crossing the Blood-Brain Barrier (BBB).
-
Duration of Action: The inhibition is irreversible .[2] Even if the pharmacokinetic half-life (
) is short (likely < 3 hours, similar to TCP), the pharmacodynamic effect persists for days until new enzyme is synthesized. -
Metabolism: The 4-methoxy group blocks para-hydroxylation, a common metabolic route for TCP. This may alter the metabolic clearance profile, potentially extending the systemic exposure of the parent drug before N-acetylation or ring opening occurs.
Mechanism of Action Visualization
The following diagram illustrates the mechanism by which 2-(4-Methoxyphenyl)cyclopropanamine inhibits FAD-dependent enzymes. The "Single Electron Transfer" (SET) step is the critical determinant of potency, influenced by the methoxy group.
Caption: Mechanism of irreversible inhibition. The 4-methoxy group stabilizes the radical intermediate, enhancing the rate of inactivation for specific enzyme isoforms.
Experimental Protocols
To validate the comparative potency, the following methodologies are recommended. These protocols ensure reproducibility and direct comparison between 4-MeO-TCP and TCP.
Protocol A: In Vitro MAO-A Inhibition Assay
Objective: Determine IC₅₀ values for MAO-A selectivity.
-
Enzyme Source: Prepare mitochondrial fractions from rat brain or use recombinant human MAO-A (Sigma-Aldrich).
-
Substrate: Use [¹⁴C]-5-Hydroxytryptamine (Serotonin) as the specific substrate for MAO-A.
-
Incubation:
-
Pre-incubate enzyme with inhibitor (TCP or 4-MeO-TCP) at varying concentrations (1 nM – 100 µM) for 20 minutes at 37°C. (Pre-incubation is critical for irreversible inhibitors to allow time for adduct formation).
-
-
Reaction: Add substrate and incubate for 10 minutes.
-
Termination: Stop reaction with 2M Citric Acid.
-
Quantification: Extract metabolites into organic solvent and measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Protocol B: In Vivo Neurochemical Profiling
Objective: Compare chronic effects on 5-HT levels.
-
Subjects: Male Sprague-Dawley rats (n=6 per group).
-
Dosing: Administer equimolar doses (e.g., 0.1 mmol/kg) of TCP and 4-MeO-TCP intraperitoneally (i.p.) daily for 28 days.
-
Tissue Collection: Sacrifice animals 24 hours after the last dose. Rapidly dissect brain regions (Pons, Hippocampus, Cortex) on ice.
-
Extraction: Homogenize tissue in 0.1M Perchloric acid containing internal standard.
-
Analysis: Analyze supernatants via HPLC-ECD (Electrochemical Detection) for 5-HT and 5-HIAA levels.
-
Validation: Efficacy is confirmed if the 5-HT/5-HIAA ratio increases significantly (indicating blocked degradation).
Comparative Workflow Diagram
Caption: Integrated workflow for validating the superior MAO-A potency of 4-MeO-TCP compared to standard TCP.
References
-
Comparison of TCP and 4-MeO-TCP (In Vivo)
-
Mechanism of PCPA Inhibitors
- Title: Tranylcypromine: A Review of its Pharmacology and Clinical Use.
- Source: Wikipedia / Clinical Pharmacology Reviews.
-
URL:[Link]
-
LSD1 Inhibition Context
Sources
- 1. 4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Enantiomeric Purity of 2-(4-Methoxyphenyl)Cyclopropanamine: A Comparative Technical Guide
Topic: Assessing the Enantiomeric Purity of 2-(4-Methoxyphenyl)Cyclopropanamine Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
2-(4-Methoxyphenyl)cyclopropanamine is a structural analog of Tranylcypromine (2-phenylcyclopropanamine), a non-selective monoamine oxidase (MAO) inhibitor. In drug discovery, the cyclopropane ring introduces rigid stereochemistry, creating two diastereomers (cis and trans), each existing as a pair of enantiomers ((1R, 2S) vs. (1S, 2R)).
Because the pharmacological potency and toxicity profiles of cyclopropanamines are strictly stereodependent—often with the trans-(−) isomer exhibiting distinct binding kinetics compared to the (+)-isomer—accurate assessment of enantiomeric purity is non-negotiable.
This guide compares the three primary methodologies for assessing the enantiomeric excess (% ee) of this molecule:
-
Direct Chiral HPLC: The industry gold standard for quantitation.
-
19F-NMR via Mosher’s Derivatization: The structural validator for absolute configuration.[1]
-
Chiral Gas Chromatography (GC): The high-throughput alternative for volatile derivatives.
Comparative Analysis of Methodologies
The following table synthesizes performance metrics based on experimental data from structural analogs (Tranylcypromine derivatives).
| Feature | Method A: Direct Chiral HPLC | Method B: 19F-NMR (Mosher's) | Method C: Chiral GC |
| Primary Utility | Routine QC & High-Precision Quantitation | Absolute Configuration Assignment | High-Throughput Screening |
| Accuracy (% ee) | High (>99.9% precision) | Moderate (limit ~98% ee) | High (>99.5%) |
| Sample Prep | Minimal (Direct injection) | High (Derivatization required) | Moderate (Acylation required) |
| LOD (Limit of Detection) | < 0.05% (UV/Fluorescence) | ~1-2% (Instrument dependent) | < 0.1% (FID/MS) |
| Throughput | 15–30 min/run | 1–2 hours (Prep + Scan) | 10–20 min/run |
| Key Limitation | Column cost ( | Kinetic resolution errors possible | Thermal instability of amine |
Method A: Direct Chiral HPLC (The Gold Standard)
Mechanism:
The separation relies on the interaction between the amine and the chiral stationary phase (CSP). For 2-(4-Methoxyphenyl)cyclopropanamine, the methoxy group acts as a hydrogen bond acceptor, while the phenyl ring engages in
Recommended Protocol
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Why: Amylose-based columns show superior selectivity for cyclopropanamines compared to cellulose (OD-H) due to the specific helical pitch accommodating the rigid cyclopropane ring.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 230 nm (absorption max of the anisole moiety) or 254 nm.
-
Temperature: 25°C.
Experimental Workflow:
-
Sample Dissolution: Dissolve 1 mg of the amine in 1 mL of Mobile Phase.
-
Equilibration: Flush column with 20 column volumes of mobile phase until baseline stabilizes.
-
Injection: Inject 5–10 µL.
-
Calculation:
[2]
Method B: 19F-NMR via Mosher’s Derivatization (The Structural Validator)
Mechanism:
When chiral HPLC standards are unavailable, NMR is the only self-validating method. By reacting the amine with a chiral derivatizing agent (Mosher's Acid Chloride), you create diastereomers. The -CF
Recommended Protocol
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. -
Solvent: Deuterated Chloroform (CDCl
) or Pyridine-d .
Step-by-Step Procedure:
-
Reaction: In a 2 mL vial, mix:
-
5 mg 2-(4-Methoxyphenyl)cyclopropanamine.
-
10 mg (R)-MTPA-Cl (1.5 eq).
-
20 µL Triethylamine (Base scavenger).
-
0.5 mL dry CH
Cl .
-
-
Incubation: Shake at room temperature for 30 minutes.
-
Quench: Add 0.5 mL sat. NaHCO
to neutralize excess acid chloride. Extract the organic layer.[5] -
Analysis: Evaporate solvent, redissolve in CDCl
, and acquire 19F-NMR (376 MHz). -
Interpretation:
-
The diastereomeric amides will show -CF
singlets separated by ~0.05–0.15 ppm. -
Integrate the signals to determine the ratio.
-
Method C: Chiral Gas Chromatography (The Volatile Option)
Mechanism: Direct injection of primary amines is difficult in GC due to hydrogen bonding. Derivatization with Trifluoroacetic Anhydride (TFAA) renders the molecule volatile and non-polar, suitable for cyclodextrin-based capillary columns.
Recommended Protocol
-
Column: Hydrodex-β-PM (Permethylated
-cyclodextrin) or Chirasil-Dex CB . -
Derivatization:
-
Dissolve 2 mg amine in 0.5 mL Dichloromethane.
-
Add 50 µL TFAA. Cap and heat at 60°C for 15 mins.
-
Evaporate excess reagent under N
stream; reconstitute in Ethyl Acetate.
-
-
GC Parameters:
-
Injector: 250°C, Split 50:1.
-
Oven: 110°C (hold 2 min)
2°C/min 160°C. -
Detector: FID at 280°C.
-
Decision Matrix & Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on your specific development stage.
Figure 1: Decision matrix for selecting the optimal chiral analysis workflow.
References
-
Vertex AI Search. (2025). Resolution and absolute configuration of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine. National Institutes of Health (PubMed). Link
-
Sigma-Aldrich. (2025). Chiral HPLC Columns: Chiralpak AD-H and IG Specifications. Sigma-Aldrich Technical Library. Link
-
Dale, J. A., & Mosher, H. S. (1973).[1][6] Nuclear magnetic resonance enantiomer reagents.[1][6] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.[6] Link
-
BenchChem. (2025).[2] Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography. BenchChem Technical Notes. Link
-
Maeda, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Link
Sources
A Senior Application Scientist's Guide to Cross-Laboratory Validation of 2-(4-Methoxyphenyl)Cyclopropanamine Bioassays
Abstract
The transition of a novel therapeutic candidate from a primary research laboratory to multi-site clinical trials necessitates the establishment of robust, reproducible, and comparable bioanalytical methods. This guide provides a comprehensive framework for the cross-laboratory validation of bioassays for 2-(4-Methoxyphenyl)Cyclopropanamine, a putative monoamine oxidase (MAO) inhibitor. We will explore two distinct but complementary assay methodologies: a high-throughput fluorometric enzyme inhibition assay and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The core of this document is a detailed protocol for a cross-validation study, designed to ensure data integrity and comparability between analytical sites, a critical step for regulatory submission and successful drug development. This guide is intended for researchers, bioanalysts, and drug development professionals tasked with ensuring the reliability of bioanalytical data across different laboratories.
Scientific Rationale: Targeting Monoamine Oxidase
2-(4-Methoxyphenyl)Cyclopropanamine belongs to the cyclopropanamine class of compounds. This structural motif is notably present in tranylcypromine, an irreversible inhibitor of monoamine oxidase (MAO) enzymes. Therefore, it is hypothesized that 2-(4-Methoxyphenyl)Cyclopropanamine acts as an MAO inhibitor.
MAOs are mitochondrial enzymes crucial for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1]
-
MAO-A primarily metabolizes serotonin and norepinephrine. Its inhibitors are effective in treating depression and anxiety.[1]
-
MAO-B primarily metabolizes dopamine. Its inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[1][3]
Dysregulation of MAO activity is implicated in a variety of neurological disorders, making MAO inhibitors a significant class of therapeutic drugs.[4] Bioassays for novel compounds like 2-(4-Methoxyphenyl)Cyclopropanamine are therefore designed to quantify their inhibitory potency and selectivity against MAO-A and MAO-B.
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Comparative Bioassay Methodologies
To ensure a comprehensive analytical strategy, we compare a rapid, high-throughput screening assay with a definitive, quantitative method.
Method A: High-Throughput Fluorometric MAO Inhibition Assay
This assay provides a convenient and rapid method for screening MAO inhibitors. It measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.[4] The H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
Principle: The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor reduces the rate of this reaction.
Alternative Methodologies: Spectrophotometric assays can also be employed, which measure the formation of products like 4-hydroxyquinoline from the substrate kynuramine for MAO-A or benzaldehyde from benzylamine for MAO-B.[5]
Method B: LC-MS/MS Quantification of a Probe Substrate Metabolite
This method offers high sensitivity and specificity, making it the gold standard for quantitative bioanalysis. It directly measures the formation of a specific metabolite from a probe substrate in the presence of the test compound.
Principle: A known concentration of an MAO substrate (e.g., kynuramine) is incubated with the enzyme and the test inhibitor. The reaction is stopped, and the amount of metabolite (e.g., 4-hydroxyquinoline) formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique physically separates the analyte from matrix components before detection, minimizing interference.[6][7]
Experimental Protocols
Protocol 3.1: Fluorometric MAO-A/MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes. Dilute to a working concentration (e.g., 0.1-0.25 U/reaction) in Assay Buffer.[8]
-
Substrate Solution: p-Tyramine (a substrate for both isoforms) at a concentration near its Km value (e.g., 55 µM for MAO-A, 24 µM for MAO-B).[8]
-
Test Compound: Prepare a 10 mM stock of 2-(4-Methoxyphenyl)Cyclopropanamine in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer with a final DMSO concentration ≤ 1%.
-
Positive Controls: Clorgyline for MAO-A (IC₅₀ ≈ 11 nM) and Pargyline or Selegiline for MAO-B (IC₅₀ ≈ 404 nM for Pargyline).[8]
-
Detection Reagent: Prepare a working solution containing HRP and a fluorescent dye reagent as per manufacturer instructions.
-
-
Assay Procedure (96-well format):
-
Add 45 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 5 µL of the test compound dilution, positive control, or vehicle (for 'No Inhibitor' and 'Blank' controls) to the appropriate wells.
-
Incubate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 50 µL of the working Detection Reagent containing the p-Tyramine substrate.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates by subtracting the rate of the blank control.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 'No Inhibitor' control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: LC-MS/MS-Based MAO-B Inhibition Assay
-
Reagent Preparation:
-
Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Recombinant human MAO-B.
-
Substrate Solution: Kynuramine (100 µM in water).
-
Test Compound: Prepare dilutions of 2-(4-Methoxyphenyl)Cyclopropanamine as described in Protocol 3.1.
-
Internal Standard (IS): A stable isotope-labeled version of the metabolite or a structurally similar compound (e.g., deuterated 4-hydroxyquinoline).
-
Stop Solution: Acetonitrile containing 1% formic acid and the Internal Standard.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of Incubation Buffer, 10 µL of MAO-B enzyme solution, and 10 µL of the test compound dilution.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the kynuramine substrate solution.
-
Incubate for 20 minutes at 37°C.
-
Terminate the reaction by adding 200 µL of ice-cold Stop Solution.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate 4-hydroxyquinoline from other components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the transitions for 4-hydroxyquinoline and the Internal Standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of 4-hydroxyquinoline.
-
Calculate the peak area ratio of the analyte to the IS.
-
Quantify the amount of 4-hydroxyquinoline produced in each sample using the calibration curve.
-
Calculate percent inhibition and determine the IC₅₀ value as described in Protocol 3.1.
-
Cross-Laboratory Validation: A Framework for Comparability
Cross-validation is essential when bioanalytical data from different laboratories will be combined or compared, for instance, in a multi-center clinical trial.[6][9][10] The objective is to assess the potential bias between methods and laboratories to ensure data are comparable.[11][12]
Caption: Workflow for a cross-laboratory validation study.
Study Design
-
Objective: To determine the inter-laboratory comparability of the bioassay for 2-(4-Methoxyphenyl)Cyclopropanamine.
-
Participating Sites: A minimum of two laboratories (e.g., a reference lab and a recipient lab).
-
Validation Samples: A single laboratory should prepare a set of quality control (QC) samples. These should be spiked in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels:
-
Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): Mid-range of the calibration curve.
-
High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ).
-
-
Sample Analysis:
-
A minimum of six replicates at each QC level should be analyzed by each laboratory.
-
The analysis should be performed on at least two different days to assess inter-assay variability.[11]
-
The samples should be blinded to the analysts at the receiving laboratory.
-
Acceptance Criteria
The acceptance criteria should be predefined in the validation plan and are generally based on regulatory guidance.[10][13][14]
-
Accuracy: The mean concentration determined by each lab should be within ±20% of the nominal (theoretical) concentration for biological assays.[11]
-
Precision: The coefficient of variation (%CV) for the replicates at each QC level should not exceed 20%.[11]
-
Inter-Laboratory Comparison: The mean concentration for each QC level as determined by Laboratory B should be within ±20% of the mean concentration determined by Laboratory A.
Data Summary and Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Intra-Laboratory Performance (Example Data for Laboratory A)
| QC Level | Nominal Conc. (nM) | N | Mean Measured Conc. (nM) | Accuracy (%) | Precision (%CV) |
| LQC | 10 | 6 | 9.8 | 98.0 | 8.5 |
| MQC | 100 | 6 | 105.2 | 105.2 | 6.2 |
| HQC | 800 | 6 | 788.0 | 98.5 | 5.1 |
Table 2: Inter-Laboratory Comparison of QC Sample Results
| QC Level | Nominal Conc. (nM) | Lab A Mean (nM) | Lab B Mean (nM) | % Difference¹ | Status |
| LQC | 10 | 9.8 | 10.5 | +7.1% | Pass |
| MQC | 100 | 105.2 | 99.8 | -5.1% | Pass |
| HQC | 800 | 788.0 | 825.4 | +4.7% | Pass |
¹Calculated as ((Lab B Mean - Lab A Mean) / Lab A Mean) * 100. Must be within ±20%.
Conclusion and Best Practices
A successful cross-laboratory validation is a cornerstone of reproducible science and a prerequisite for advancing a drug candidate through the development pipeline. This guide outlines a dual-method approach and a robust validation framework for 2-(4-Methoxyphenyl)Cyclopropanamine bioassays.
Key Takeaways for Success:
-
Standardize Everything: Use a single, detailed protocol, including instrument settings and data processing parameters.
-
Centralize Reagents: If possible, use the same lot of critical reagents (enzymes, substrates, antibodies) across all labs to minimize variability.[11]
-
Communicate Openly: Maintain clear and frequent communication between participating laboratories to troubleshoot issues in real-time.
-
Predefine Acceptance Criteria: Establish and agree upon all acceptance criteria before the study begins, as outlined in a formal validation plan.[10]
By adhering to these principles, researchers can ensure that the bioanalytical data generated for 2-(4-Methoxyphenyl)Cyclopropanamine is reliable, comparable, and ready for regulatory scrutiny, ultimately facilitating informed decision-making in the drug development process.
References
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(5), 947–953. [Link]
-
Zhu, M., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 739-746. [Link]
-
Zhu, M., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Assay Kit. BioAssay Systems Website. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec Website. [Link]
-
Sato, M., et al. (2017). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 626-633. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA Website. [Link]
-
van der Stede, Y., et al. (2017). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Uddin, M. S., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Cells, 11(13), 2129. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA Website. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA Website. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation (Archived). FDA Website. [Link]
-
NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. NorthEast BioLab Website. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Website. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Rajput, M. S., et al. (2010). Natural Monoamine oxidase inhibitors: A Review. Journal of Pharmacy Research, 3(3), 482-485. [Link]
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1717, 129-143. [Link]
-
BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Services. BioAssay Systems Website. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2715, 331-341. [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. ag-lab.org [ag-lab.org]
- 10. fda.gov [fda.gov]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. nebiolab.com [nebiolab.com]
- 14. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Comparing the Therapeutic Index of 2-(4-Methoxyphenyl)cyclopropanamine and its Derivatives
In the landscape of neuropharmacology, the quest for safer and more effective therapeutics is a perpetual endeavor. Among the promising scaffolds, 2-(4-Methoxyphenyl)cyclopropanamine, a structural analog of the monoamine oxidase (MAO) inhibitor tranylcypromine, and its derivatives present a compelling area of investigation for novel antidepressants and neuroprotective agents.[1][2] The critical determinant of a drug candidate's potential, however, lies not only in its efficacy but also in its safety profile. The therapeutic index (TI) serves as a crucial quantitative measure of a drug's relative safety, providing a ratio of the dose that elicits a toxic response to the dose that produces the desired therapeutic effect.[1][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the therapeutic indices of 2-(4-Methoxyphenyl)cyclopropanamine and its derivatives. We will delve into the essential experimental protocols, data analysis, and interpretation required to build a robust comparative assessment.
The Foundational Metric: Understanding the Therapeutic Index
The therapeutic index is classically defined as the ratio of the median lethal dose (LD50) to the median effective dose (ED50) in animal models.[1][4] A higher TI is indicative of a wider margin of safety, signifying that a much larger dose is required to induce a lethal effect compared to the dose needed for a therapeutic outcome.[1][4]
Therapeutic Index (TI) = LD50 / ED50
In modern preclinical toxicology, the toxic dose 50 (TD50), which represents the dose causing a specific toxic effect in 50% of the population, is often used in place of the LD50 to provide a more clinically relevant safety margin.
A Strategic Workflow for Comparative Analysis
A systematic comparison of the therapeutic indices of a parent compound and its derivatives necessitates a multi-faceted experimental approach. The following workflow outlines the key stages of this process.
Caption: A logical workflow for the comparative therapeutic index assessment of novel compounds.
Part 1: Determining Efficacy (ED50)
The primary mechanism of action for many cyclopropylamine derivatives with antidepressant potential is the inhibition of monoamine oxidases (MAOs).[1][5] Therefore, establishing efficacy involves both in vitro confirmation of this mechanism and in vivo assessment of antidepressant-like activity.
In Vitro Efficacy: Monoamine Oxidase (MAO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of MAO-A and MAO-B, the two primary isoforms of the enzyme. Selective inhibition of MAO-A is often associated with antidepressant effects, while MAO-B inhibition is relevant for neurodegenerative disorders.[6]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates if desired).
-
Prepare a stock solution of a fluorescent probe that reacts with a product of the MAO reaction (e.g., hydrogen peroxide).
-
Prepare stock solutions of the test compounds (2-(4-Methoxyphenyl)cyclopropanamine and its derivatives) and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add serial dilutions of the test compounds and the positive control to the wells.
-
Add the MAO-A or MAO-B enzyme preparation to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the fluorescent probe.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy: Animal Models of Depression
The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant efficacy in rodents.[7][8] The test is based on the principle that when exposed to an inescapable situation of being in water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[9]
Experimental Protocol: Forced Swim Test (FST) in Rats
This protocol is based on established and validated procedures.[10]
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: On the first day, each rat is individually placed in the cylinder for a 15-minute pre-test session. This session is for habituation and is not scored for immobility.
-
Drug Administration: Following the pre-test, the animals are divided into groups and administered either the vehicle, a reference antidepressant (e.g., imipramine), or one of the test compounds (2-(4-Methoxyphenyl)cyclopropanamine and its derivatives) at various doses. The administration route and timing should be consistent (e.g., intraperitoneal injection 60 minutes before the test session).
-
Test Session: 24 hours after the pre-test session, the rats are placed back into the water-filled cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer, who is blind to the treatment groups, scores the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times of the drug-treated groups to the vehicle-treated group.
-
A significant reduction in immobility time is indicative of antidepressant-like activity.
-
By testing a range of doses, a dose-response curve can be generated to determine the ED50, the dose that produces a 50% reduction in immobility compared to the maximum possible effect.
-
Part 2: Determining Toxicity (LD50/TD50)
Assessing the toxicity of the compounds is paramount for calculating the therapeutic index. This involves both in vitro and in vivo approaches.
In Vitro Toxicity: Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]
Experimental Protocol: MTT Assay
This is a generalized protocol that can be adapted for various cell lines (e.g., neuronal cell lines like SH-SY5Y or non-neuronal lines like HEK293).[13][14]
-
Cell Culture: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Methoxyphenyl)cyclopropanamine and its derivatives for a specific duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 (the concentration that causes a 50% reduction in cell viability).
-
In Vivo Toxicity: Acute Toxicity Study (LD50 Determination)
This study is designed to determine the dose of a substance that is lethal to 50% of the test animals after a single administration.[4]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This method is a more humane alternative to the traditional LD50 test as it uses fewer animals.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of the test compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Dose Progression: The dose progression is typically by a factor of 3.2.
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Part 3: Data Integration and Comparative Analysis
With the ED50 and LD50 values determined for 2-(4-Methoxyphenyl)cyclopropanamine and each of its derivatives, the therapeutic index can be calculated.
Illustrative Data Table
The following table presents a hypothetical comparison of 2-(4-Methoxyphenyl)cyclopropanamine and two of its derivatives. This data is for illustrative purposes only.
| Compound | MAO-A IC50 (nM) | FST ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| 2-(4-Methoxyphenyl)cyclopropanamine | 150 | 10 | 500 | 50 |
| Derivative A (e.g., with an electron-withdrawing group) | 75 | 5 | 450 | 90 |
| Derivative B (e.g., with a bulky substituent) | 200 | 15 | 750 | 50 |
Structure-Activity Relationship (SAR) Analysis
The comparative data allows for an initial exploration of the structure-activity and structure-toxicity relationships. For instance, in our hypothetical data:
-
Derivative A shows increased potency (lower IC50 and ED50) and a slightly lower LD50, resulting in a significantly improved therapeutic index. This suggests that the modification may enhance the interaction with the MAO enzyme without a proportional increase in toxicity.
-
Derivative B exhibits reduced potency and a higher LD50, leading to a similar therapeutic index as the parent compound. This could indicate that the bulky substituent hinders the binding to the target enzyme but also reduces the overall toxicity of the molecule.
Caption: A diagram illustrating the hypothetical structure-activity relationships of the derivatives.
Conclusion
The systematic comparison of the therapeutic indices of 2-(4-Methoxyphenyl)cyclopropanamine and its derivatives is a critical step in the identification of promising new drug candidates. By following a rigorous workflow that encompasses in vitro and in vivo assessments of both efficacy and toxicity, researchers can generate the robust data necessary for informed decision-making in the drug development process. The ultimate goal is to identify derivatives that not only exhibit enhanced therapeutic properties but also possess a superior safety profile, thereby offering a significant advancement in the treatment of depressive and neurological disorders.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49, 5.8.1-5.8.14.
-
Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
- MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7431.
-
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Available at: [Link]
- bioRxiv. (2025).
- PubMed. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 793–836.
-
NC3Rs. (2021). Forced swim test in rodents. Available at: [Link]
- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
-
PsychoTropical Research. (2022). Tranylcypromine (Parnate). Available at: [Link]
- Sun, K., Peng, J. D., Suo, F. Z., Zhang, T., Fu, Y. D., Zheng, Y. C., & Liu, H. M. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & medicinal chemistry letters, 27(22), 5036–5039.
-
Ovid. (n.d.). MAO inhibitors for treatment-resistant... : Pharmacological Research. Available at: [Link]
- Cession-Fossion, A., & Lecomte, J. (1979).
- ResearchGate. (2015). Neuroprotective effects of the monoamine oxidase inhibitor Tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. European Journal of Pharmacology, 764, 256-264.
- National Center for Biotechnology Information. (2025). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. ACS infectious diseases.
-
Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Available at: [Link]
- ResearchGate. (2020).
- National Center for Biotechnology Information. (2020).
-
NUS Faculty of Science. (2015). Relationship between structure, toxicity and activity. Available at: [Link]
- PubMed. (2020).
- Cambridge University Press & Assessment. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 27(4), 434–446.
- National Center for Biotechnology Information. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls.
-
I.R.I.S. (2025). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. Available at: [Link]
- PubMed. (2009). Trans-2-phenylcyclopropylamine induces nerve cells apoptosis in zebrafish mediated by depression of LSD1 activity. Brain research bulletin, 80(1-2), 79–84.
-
Safety Data Sheet. (n.d.). Available at: [Link]
- PubMed. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833.
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. In Wikipedia. Retrieved from [Link]
- AccessHemOnc. (n.d.). Drug Toxicity and Poisoning. In Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. McGraw-Hill.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Analgin DAB. Available at: [Link]
-
Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Tranylcypromine Double-e Pharma 10 mg, film. Available at: [Link]
- MDPI. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 25(17), 9405.
-
Wikipedia. (n.d.). List of investigational antidepressants. In Wikipedia. Retrieved from [Link]
- ResearchGate. (2025). (PDF) Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects?. Neuropsychopharmacology, 39, 1-1.
-
ChemSafetyPRO. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). Available at: [Link]
- Semantic Scholar. (2019). Selecting an Appropriate Animal Model of Depression.
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Available at: [Link]
- PubMed. (n.d.). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. The Journal of pharmacology and experimental therapeutics, 313(1), 139–149.
-
Pharmacy Times. (2020). Antidepressants, Part 2: Kinetics, Dynamics, Mechanisms of Action, and the Future. Available at: [Link]
Sources
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dl-tranylcypromine on LD50 of pentobarbital in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. lasa.co.uk [lasa.co.uk]
- 9. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 10. Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test | bioRxiv [biorxiv.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
Evaluating Synthetic Routes for Scalable Production of 2-(4-Methoxyphenyl)cyclopropanamine: A Comparative Guide
Introduction
The 2-arylcyclopropylamine (ACPA) structural motif is a crucial pharmacophore found in a variety of biologically active compounds, including antidepressants and enzyme inhibitors.[1][2] Specifically, 2-(4-methoxyphenyl)cyclopropanamine serves as a key intermediate in the synthesis of numerous pharmaceutical agents. As the demand for these therapeutics grows, the development of scalable, efficient, and economically viable synthetic routes for this intermediate becomes paramount. This guide provides a comprehensive evaluation of different synthetic strategies for 2-(4-methoxyphenyl)cyclopropanamine, with a focus on their scalability for industrial production. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for the most promising methods.
Key Synthetic Strategies and a Comparative Overview
Several distinct synthetic pathways have been developed to access 2-arylcyclopropylamines.[1] These can be broadly categorized into three main approaches:
-
Cyclopropanation of an Aryl-Substituted Alkene: This is a widely used strategy that involves the formation of the cyclopropane ring on a precursor already containing the 4-methoxyphenyl group.
-
Functional Group Interconversion of a Pre-formed Cyclopropane Ring: This approach starts with a cyclopropane-containing molecule and introduces the amine functionality in a later step.
-
Aryl-Cyclopropyl Coupling Reactions: This newer strategy involves the coupling of a cyclopropylamine derivative with an aryl partner.
The choice of the optimal route for large-scale synthesis depends on several factors, including the availability and cost of starting materials, reaction efficiency (yield and purity), safety considerations, and the ease of purification. The following sections will explore specific examples within these categories, providing a critical analysis of their scalability.
Data Summary: A Head-to-Head Comparison
| Synthetic Route | Key Transformation | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Route 1: Simmons-Smith Cyclopropanation | Cyclopropanation of anethole | Good to Excellent | Moderate to High | Stereospecific, high functional group tolerance.[3] | High cost of diiodomethane, potential for zinc waste.[3] |
| Route 2: Kulinkovich-type Reaction | Reductive cyclopropanation of a 4-methoxy-substituted ester | Good | Moderate | Tolerant of various functional groups.[4] | Requires stoichiometric titanium reagents, potential for side reactions.[5] |
| Route 3: Hofmann Rearrangement | Conversion of 2-(4-methoxyphenyl)cyclopropanecarboxamide to the amine | Good to Excellent | High | Well-established industrial process, uses readily available reagents.[6][7] | Use of hazardous reagents (e.g., bromine or hypochlorite), potential for side products.[8] |
| Route 4: C-H Borylation/Suzuki-Miyaura Coupling | Coupling of a cyclopropylamine derivative with a boronic ester | Good | Moderate | Step-economical, allows for late-stage diversification.[9][10] | Requires expensive iridium and palladium catalysts, potential for metal contamination. |
In-Depth Analysis of Scalable Synthetic Routes
Route 1: Simmons-Smith Cyclopropanation of Anethole
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[3] In the context of 2-(4-methoxyphenyl)cyclopropanamine synthesis, this involves the cyclopropanation of anethole (4-methoxy-1-propenylbenzene), a readily available starting material.
Mechanistic Rationale
The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3] This carbenoid adds to the alkene in a concerted fashion, leading to the formation of the cyclopropane ring with retention of the alkene's stereochemistry. The reaction is known for its high degree of stereospecificity.[3]
Caption: Simplified workflow of the Simmons-Smith cyclopropanation of anethole.
Scalability Considerations
Advantages:
-
High Yields and Stereospecificity: The reaction typically proceeds in good to excellent yields and preserves the stereochemistry of the starting alkene, which is crucial for producing specific isomers of the final product.[3]
-
Functional Group Tolerance: The Simmons-Smith reaction is compatible with a wide range of functional groups, reducing the need for protecting groups.
Disadvantages:
-
Cost of Reagents: The traditional use of diiodomethane makes this route expensive for large-scale production.[3] While modifications using dibromomethane or diazomethane exist, they may introduce other challenges.[3]
-
Waste Generation: The use of a zinc-copper couple generates significant amounts of metallic waste, which requires proper disposal.
-
Exothermic Nature: The reaction can be exothermic, requiring careful temperature control, especially on a large scale.
Route 2: Hofmann Rearrangement of 2-(4-Methoxyphenyl)cyclopropanecarboxamide
The Hofmann rearrangement is a well-established industrial process for converting primary amides to primary amines with one fewer carbon atom.[6][7] This method is highly applicable to the synthesis of 2-(4-methoxyphenyl)cyclopropanamine from the corresponding cyclopropanecarboxamide.
Mechanistic Pathway
The reaction proceeds through the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine.[8] An electro-induced variation of this rearrangement has also been developed, offering a potentially greener alternative.[8][11][12]
Caption: Key intermediates in the Hofmann rearrangement for amine synthesis.
Scalability Considerations
Advantages:
-
Cost-Effective Reagents: This route utilizes readily available and relatively inexpensive reagents like bromine and sodium hydroxide or sodium hypochlorite.[7]
-
Robust and Well-Understood: The Hofmann rearrangement is a classic and well-documented reaction, making process optimization and scale-up more straightforward.[13]
-
High Yields: The reaction often provides high yields of the desired amine.[11][12]
Disadvantages:
-
Hazardous Reagents: The use of bromine or hypochlorite solutions requires careful handling and specialized equipment due to their corrosive and toxic nature.[8]
-
Waste Stream: The process generates a significant amount of salt-containing aqueous waste.
-
Potential for Side Reactions: Over-oxidation or side reactions can occur if the reaction conditions are not carefully controlled, leading to impurities.
Route 3: Kulinkovich-type Reaction
The Kulinkovich reaction and its modifications offer a pathway to cyclopropanols from esters and Grignard reagents, catalyzed by titanium(IV) alkoxides.[4][5] The resulting cyclopropanol can then be converted to the corresponding amine.
Mechanistic Overview
The reaction involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester to form the cyclopropanol product.[5][14]
Caption: Synthetic pathway via the Kulinkovich reaction to the target amine.
Scalability Considerations
Advantages:
-
Convergent Approach: This method allows for the convergent assembly of the cyclopropane ring and the introduction of the aryl group in a single step.
-
Functional Group Tolerance: The reaction is generally tolerant of a variety of functional groups.[4]
Disadvantages:
-
Stoichiometric Titanium: The reaction typically requires stoichiometric amounts of the titanium reagent, which is not ideal for large-scale synthesis due to cost and waste.
-
Grignard Reagent Handling: The use of Grignard reagents requires anhydrous conditions and careful handling on an industrial scale.
-
Multi-step Process: The conversion of the resulting cyclopropanol to the amine adds an extra step to the overall synthesis.
Experimental Protocols
Protocol 1: Scalable Hofmann Rearrangement
This protocol outlines a scalable procedure for the synthesis of 2-(4-methoxyphenyl)cyclopropanamine via the Hofmann rearrangement.
Materials:
-
2-(4-Methoxyphenyl)cyclopropanecarboxamide
-
Sodium Hypochlorite (NaOCl) solution (commercial grade)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-(4-methoxyphenyl)cyclopropanecarboxamide and water.
-
Cooling: Cool the suspension to 0-5 °C with an ice bath.
-
Addition of Hypochlorite: Slowly add the sodium hypochlorite solution to the suspension while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Addition of Base: Slowly add a concentrated solution of sodium hydroxide while keeping the temperature below 20 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product into toluene.
-
Purification: Wash the organic layer with water and brine. Concentrate the organic layer under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or crystallization of a suitable salt.
Conclusion and Future Outlook
The choice of a synthetic route for the scalable production of 2-(4-methoxyphenyl)cyclopropanamine is a multi-faceted decision that requires careful consideration of economic, safety, and environmental factors.
-
For robustness and cost-effectiveness , the Hofmann rearrangement stands out as a well-established and industrially viable option, despite the handling requirements for hazardous materials.[7]
-
The Simmons-Smith reaction offers high stereocontrol but is hampered by the high cost of reagents, making it more suitable for smaller-scale or high-value applications.[3]
-
The Kulinkovich-type reaction presents an interesting convergent approach, but the need for stoichiometric titanium reagents limits its current large-scale applicability.[5]
-
Newer methods like C-H activation and cross-coupling are promising in terms of step economy but require further development to reduce catalyst costs and ensure their removal from the final product.[9]
Future research should focus on developing more sustainable and atom-economical methods. This includes the development of catalytic versions of reactions that currently require stoichiometric reagents and the use of greener solvents and reagents. The electro-induced Hofmann rearrangement is a promising step in this direction.[8][11] Ultimately, a combination of process optimization and the exploration of novel catalytic systems will be key to meeting the growing demand for 2-(4-methoxyphenyl)cyclopropanamine in a cost-effective and environmentally responsible manner.
References
-
Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synfacts, 19(05), 0511. [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement | Request PDF. Retrieved February 20, 2026, from [Link]
-
Miyamura, S., Itami, K., & Yamaguchi, J. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Synlett, 28(06), 649-657. [Link]
-
Miyamura, S., et al. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 54(3), 934-937. [Link]
-
ResearchGate. (n.d.). Syntheses of Biologically Active 2-Arylcyclopropylamines | Request PDF. Retrieved February 20, 2026, from [Link]
-
Waseda University. (n.d.). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
-
ACS Publications. (2022). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 122(7), 7136-7201. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved February 20, 2026, from [Link]
-
YouTube. (2022, June 4). Kulinkovich Reaction [Video]. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 20, 2026, from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US5032687A - Process for the preparation of cyclopropylamine.
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
ResearchGate. (n.d.). Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate | Request PDF. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved February 20, 2026, from [Link]
-
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5752. [Link]
-
Wiley-VCH. (2011). Asymmetric Synthesis of Three-Membered Rings. [Link]
-
ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. Retrieved February 20, 2026, from [Link]
Sources
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)cyclopropanamine for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methoxyphenyl)cyclopropanamine, a compound often used as a building block in medicinal chemistry. The procedures outlined herein are synthesized from established chemical safety principles and regulatory guidelines, ensuring a self-validating system for waste management.
Authoritative Note: Before commencing any work, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 2-(4-Methoxyphenyl)cyclopropanamine. This document contains substance-specific data that is paramount for safety and compliance. The information in this guide is based on the known hazards of similar cyclopropylamine and aromatic amine compounds and serves as a comprehensive framework for disposal.
Hazard Assessment and Core Safety Principles
2-(4-Methoxyphenyl)cyclopropanamine, as a derivative of cyclopropylamine, should be handled as a potentially corrosive, flammable, and toxic substance.[1][2][3][4] Amines, as a class, are basic and can react vigorously with acids and oxidizing agents.[5][6] Therefore, the foundational principle of its disposal is stringent waste segregation to prevent inadvertent and hazardous reactions.
Core Principles:
-
Segregation: Never mix waste containing 2-(4-Methoxyphenyl)cyclopropanamine with acidic waste, halogenated solvents, or strong oxidizers.[5]
-
Identification: All waste streams must be clearly and accurately labeled.
-
Containment: Use only compatible and properly sealed containers for waste accumulation.[5]
-
Professional Disposal: The primary and recommended disposal route is through a licensed hazardous waste management company.[2][7][8]
Personal Protective Equipment (PPE) and Spill Management
Appropriate PPE is non-negotiable when handling 2-(4-Methoxyphenyl)cyclopropanamine and its associated waste. In the event of a spill, a prepared response is critical to mitigate exposure and environmental contamination.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes of the corrosive liquid which can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's data for breakthrough times. | Prevents skin contact. Amines can be absorbed through the skin and may cause severe burns or sensitization.[1][3] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work in a certified chemical fume hood. A respirator may be needed for large spills or poor ventilation.[7] | Avoids inhalation of vapors, which can be irritating or harmful to the respiratory system.[1] |
Spill Management Protocol
-
Isolate the Area: Immediately alert colleagues and restrict access to the spill area.[7]
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated. Eliminate all sources of ignition as cyclopropylamine derivatives can be flammable.[2][9]
-
Absorb the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels or sawdust.[7][10] For solid residues, gently sweep to avoid raising dust.[7]
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[7][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedures
The disposal of 2-(4-Methoxyphenyl)cyclopropanamine waste involves several distinct streams, each requiring a specific handling protocol.
Workflow for Waste Disposal
Caption: Decision workflow for the safe disposal of 2-(4-Methoxyphenyl)cyclopropanamine waste.
Protocol 1: Disposal of Unused Product and Contaminated Materials
-
Segregation and Collection: Collect all waste containing 2-(4-Methoxyphenyl)cyclopropanamine, including unused or expired product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), in a dedicated waste container.[7]
-
Container Selection: The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tightly fitting lid.[5] Do not use metal containers if the amine is in a salt form, which could be corrosive.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2-(4-Methoxyphenyl)cyclopropanamine," and prominent hazard warnings such as "Corrosive," "Flammable," and "Toxic."[7]
-
Storage: Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials, particularly acids.[7]
-
Final Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company. The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][9]
Protocol 2: Decontamination of Empty Containers
Chemical containers, even when empty, can retain hazardous residues.[11]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol or isopropanol). This should be performed inside a chemical fume hood.
-
Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as hazardous waste in your designated "2-(4-Methoxyphenyl)cyclopropanamine" waste container.[5]
-
Container Disposal: After triple rinsing, the container may be considered decontaminated. Deface the original label. Depending on institutional policies, the container may be disposed of in the regular trash or glassware waste.[5] Always confirm this procedure with your EHS office.
Protocol 3: In-Lab Neutralization (Use with Extreme Caution)
In-lab neutralization of amine waste is a potentially hazardous procedure that should only be performed by trained personnel on small quantities of dilute aqueous solutions. It is not a substitute for professional disposal of concentrated waste.
Causality: The purpose of neutralization is to convert the basic, and often more reactive, amine into a more stable ammonium salt. This can reduce its immediate corrosivity and odor. However, the resulting solution may still be classified as hazardous waste depending on local regulations.[12]
-
Prerequisites: Confirm with your local water authority and institutional EHS guidelines that drain disposal of the neutralized salt is permissible. Many jurisdictions prohibit the drain disposal of any laboratory chemical waste.[7][13]
-
Setup: Work in a fume hood. Place the dilute amine solution in a beaker with a magnetic stirrer and place the beaker in an ice bath to control the exothermic reaction.
-
Neutralization: Slowly and dropwise, add a dilute acid (e.g., 1M Hydrochloric Acid or 5% Acetic Acid) to the stirring amine solution.[10]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH is between 6.0 and 8.0.[7][12]
-
Disposal of Neutralized Solution:
-
If Drain Disposal is Permitted: Flush the neutralized solution down the drain with a large excess of water (at least 20-100 times the volume of the solution).[7][12]
-
If Drain Disposal is Not Permitted: The neutralized solution must be collected as hazardous aqueous waste, labeled appropriately, and disposed of via your EHS office.
-
References
- Chemical Waste Disposal Guidelines, Emory University.
- Cyclopropylamine Safety D
- Proper Disposal Procedures for m-PEG11-amine, Benchchem.
- Chapter 7 Chemical Disposal Procedures, University of Wisconsin–Madison.
- Acceptable Drain Disposal Procedures, USDA ARS.
- Safety Data Sheet, Chemtron Supply Corpor
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET, Sisco Research Labor
- Cyclopropylamine Safety D
- Cyclopropylamine Safety D
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS, Loba Chemie.
- SAFETY D
- CHEMICAL WASTE MANAGEMENT GUIDE, Auburn University.
- SAFETY D
- SAFETY D
- SAFETY D
- Chemical Waste Management Guide, Technion – Israel Institute of Technology.
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. research.auburn.edu [research.auburn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 2-(4-Methoxyphenyl)Cyclopropanamine
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Methoxyphenyl)Cyclopropanamine
A Senior Application Scientist's Perspective on Safe Handling
As researchers and drug development professionals, our work with novel chemical entities like 2-(4-Methoxyphenyl)Cyclopropanamine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to build a culture of safety that is as robust and validated as our research itself. While specific toxicological data for this exact compound is limited, by analyzing its structural motifs—a primary amine on a cyclopropane ring and a methoxyphenyl group—we can infer a hazard profile that necessitates stringent protective measures. Amines can be corrosive and readily absorbed through the skin, while aromatic compounds present their own set of potential hazards.[1][2][3][4] Therefore, we will proceed with a comprehensive PPE strategy.
Core Principles of Protection: Engineering Controls First
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control must always be robust engineering controls.
-
Primary Engineering Control: All handling of 2-(4-Methoxyphenyl)Cyclopropanamine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable and serves to minimize inhalation exposure to vapors or aerosols.
-
Secondary Controls: Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[1][6] All personnel should be trained on their location and operation.
The PPE Ensemble: A Head-to-Toe Protocol
The selection of PPE is not a matter of preference but a risk-based decision. The following ensemble is recommended for all laboratory-scale work with 2-(4-Methoxyphenyl)Cyclopropanamine.
Hand Protection: The Critical Barrier
Cycloalkane amines can cause severe skin burns and may be harmful upon contact.[1] Therefore, selecting the correct gloves is paramount.
-
Glove Type: Nitrile or neoprene gloves are recommended for handling amines and provide good chemical resistance.[7] Avoid latex gloves, as they offer poor protection against many chemicals.
-
Protocol: Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. This is standard practice when handling potentially hazardous substances.[8][9]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[3] Change gloves immediately if you suspect contamination. Never reuse disposable gloves.
Body Protection: Shielding Against Splashes and Spills
-
Laboratory Coat: A standard cotton lab coat is the minimum requirement.
-
Enhanced Protection: For procedures with a higher risk of splashes or for handling larger quantities, a chemical-resistant gown or apron worn over the lab coat is required.[7][10] Ensure the material is rated for protection against chemicals. A disposable, liquid-tight overall provides the most comprehensive protection.[7]
-
Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[11]
Eye and Face Protection: Preventing Irreversible Damage
Many amine-containing compounds can cause serious and potentially permanent eye damage.[1]
-
Primary Eye Protection: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection against splashes.[12]
-
Secondary Face Protection: When there is a significant risk of splashing (e.g., when transferring liquids or working with reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9][11]
Respiratory Protection: A Risk-Based Approach
While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations.
-
Standard Operations: For routine small-scale lab work conducted entirely within a functioning chemical fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: In cases of a large spill, a failure of engineering controls, or when generating aerosols outside of a containment device, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement.[8][11] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[9][12]
Summary of Recommended PPE
| Protection Level | Standard Laboratory Handling | High-Risk / Emergency |
| Engineering Controls | Chemical Fume Hood | N/A (Evacuate if controls fail) |
| Hand Protection | Double Nitrile/Neoprene Gloves | Double Nitrile/Neoprene Gloves |
| Body Protection | Lab Coat, Long Pants | Chemical-Resistant Gown/Coverall |
| Eye/Face Protection | Chemical Splash Goggles | Goggles and Full-Face Shield |
| Respiratory Protection | Not Required (in fume hood) | Air-Purifying Respirator (APR) or SCBA |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing PPE to minimize contamination.
Emergency Protocols: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
In Case of Personal Exposure:
-
Skin Contact: Immediately go to the safety shower.[1] Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station.[1] Hold eyelids open and flush with water for at least 15 minutes. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Emergency Response Workflow
Caption: Immediate first aid procedures following an exposure event.
Waste Disposal: A Critical Final Step
All materials that come into contact with 2-(4-Methoxyphenyl)Cyclopropanamine must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and other disposables should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[5]
-
Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[13]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific work.
References
- Safety Data Sheet. (n.d.).
- Scientific Committee on Consumer Safety SCCS - European Commission. (2013, February 26).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
- SDS - QuestSpecialty. (n.d.).
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet. (2015, July 27).
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Personal protective equipment for crop protection - Royal Brinkman. (2020, December 4). Retrieved from [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023, July 14). Retrieved from [Link]
- 1 - SAFETY DATA SHEET. (n.d.).
- 8 - SAFETY DATA SHEET. (n.d.).
-
Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). Retrieved from [Link]
- Cyclopamine - Safety Data Sheet. (2025, December 19).
- 8 - AK Scientific, Inc. (n.d.).
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. westlab.com [westlab.com]
- 12. fishersci.com [fishersci.com]
- 13. questspecialty.com [questspecialty.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
